molecular formula C63H64N4O5S B15555130 Disulfo-ICG-DBCO disodium

Disulfo-ICG-DBCO disodium

Número de catálogo: B15555130
Peso molecular: 989.3 g/mol
Clave InChI: PUWAOQDUALNQDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disulfo-ICG-DBCO disodium is a useful research compound. Its molecular formula is C63H64N4O5S and its molecular weight is 989.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWAOQDUALNQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H64N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Disulfo-ICG-DBCO Disodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disulfo-ICG-DBCO disodium is a functionalized near-infrared (NIR) fluorescent dye that offers a powerful tool for bio-orthogonal labeling and detection. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its application in bacterial detection.

Chemical Structure and Physicochemical Properties

This compound is a derivative of Indocyanine Green (ICG), a well-established NIR dye. The core ICG structure is modified with two sulfonate groups to enhance its water solubility and a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables covalent attachment to azide-modified molecules through a copper-free click chemistry reaction, a bio-orthogonal ligation method that is highly efficient and biocompatible.

Chemical Structure:

The precise 2D chemical structure of this compound can be generated from its SMILES (Simplified Molecular Input Line Entry System) representation.

Physicochemical and Photophysical Properties:

Quantitative data for the physicochemical and photophysical properties of this compound are summarized in the table below. It is important to note that while the properties of the parent compound, Indocyanine Green (ICG), are well-documented, the addition of disulfo and DBCO moieties may cause slight variations in the spectral properties. The data for ICG is provided here as a close approximation.

PropertyValue
Molecular Formula C₆₃H₆₂N₄Na₂O₁₁S₃
Molecular Weight 1193.36 g/mol
Appearance (Not specified in available data)
Solubility Enhanced water solubility due to sulfonate groups
Excitation Maximum (λex) ~780 nm (for ICG)[1][2]
Emission Maximum (λem) ~810-830 nm (for ICG)[1][2]
Molar Extinction Coefficient (ε) ~150,000-250,000 M⁻¹cm⁻¹ (for ICG)
Quantum Yield (Φ) ~0.02-0.04 in aqueous solution (for ICG)

Mechanism of Action: Copper-Free Click Chemistry

The DBCO group on the this compound molecule is the key to its utility in bio-orthogonal labeling. DBCO is a strained alkyne that reacts specifically and efficiently with azide groups (-N₃) in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click" reaction is termed "copper-free" because, unlike other click chemistry reactions, it does not require a cytotoxic copper catalyst, making it ideal for use in living systems.

The logical relationship for this reaction is depicted in the following diagram:

Copper_Free_Click_Chemistry Logical Diagram of Copper-Free Click Chemistry Disulfo_ICG_DBCO Disulfo-ICG-DBCO (Strained Alkyne) Covalent_Bond Stable Triazole Linkage Disulfo_ICG_DBCO->Covalent_Bond Reacts with Azide_Molecule Azide-Modified Molecule (e.g., d-AzAla labeled bacteria) Azide_Molecule->Covalent_Bond Reacts with

Caption: Logical flow of the copper-free click chemistry reaction.

Application in Bacterial Detection: An Experimental Workflow

A primary application of this compound is the rapid and sensitive detection of bacteria. This is achieved by metabolically incorporating an azide-containing amino acid analog, such as 3-azido-D-alanine (d-AzAla), into the peptidoglycan cell wall of the bacteria. The azide groups on the bacterial surface then serve as a target for the DBCO moiety of the this compound, leading to the covalent attachment of the fluorescent dye to the bacteria. Subsequent photothermal lysis and measurement of released ATP provide a quantifiable measure of the bacterial presence.

The experimental workflow for this application is illustrated below:

Bacterial_Detection_Workflow Experimental Workflow for Bacterial Detection cluster_preparation Bacterial Preparation cluster_labeling Fluorescent Labeling cluster_detection Detection Bacterial_Culture Bacterial Culture Incubate_d_AzAla Incubate Bacteria with d-AzAla Bacterial_Culture->Incubate_d_AzAla d_AzAla d-Azido-D-alanine (d-AzAla) d_AzAla->Incubate_d_AzAla Azide_Labeled_Bacteria Azide-Labeled Bacteria Incubate_d_AzAla->Azide_Labeled_Bacteria Incubate_ICG Incubate with Disulfo-ICG-DBCO Azide_Labeled_Bacteria->Incubate_ICG Disulfo_ICG_DBCO This compound Disulfo_ICG_DBCO->Incubate_ICG Labeled_Bacteria ICG-Labeled Bacteria Incubate_ICG->Labeled_Bacteria Photothermal_Lysis Photothermal Lysis Labeled_Bacteria->Photothermal_Lysis NIR_Laser NIR Laser Irradiation (~808 nm) NIR_Laser->Photothermal_Lysis ATP_Release ATP Release Photothermal_Lysis->ATP_Release ATP_Bioluminescence ATP Bioluminescence Assay (Luciferin/Luciferase) ATP_Release->ATP_Bioluminescence Signal_Detection Signal Detection (Luminometer) ATP_Bioluminescence->Signal_Detection

Caption: Step-by-step workflow for bacterial detection.

Detailed Experimental Protocols

The following protocols are based on methodologies described for the use of sulfo-DBCO-ICG in bacterial detection.[3] Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.

Metabolic Labeling of Bacteria with d-Azido-D-alanine (d-AzAla)
  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • d-AzAla Incorporation:

    • Harvest the bacteria by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the bacterial pellet in a fresh culture medium containing d-AzAla. The final concentration of d-AzAla may need to be optimized but can range from 1-4 mM.

    • Incubate the bacteria with d-AzAla for a period that allows for sufficient incorporation into the cell wall (e.g., 1-2 hours) at the optimal growth temperature for the bacterial strain.

  • Washing: After incubation, harvest the bacteria by centrifugation and wash them two to three times with PBS to remove any unincorporated d-AzAla.

Fluorescent Labeling with this compound
  • Resuspension: Resuspend the azide-labeled bacterial pellet in PBS.

  • Labeling Reaction:

    • Add this compound to the bacterial suspension. The optimal concentration should be determined empirically, but a starting point could be in the range of 20-100 µM.

    • Incubate the mixture for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Centrifuge the labeled bacteria and wash two to three times with PBS to remove any unreacted this compound.

Photothermal Lysis and ATP Bioluminescence Assay
  • Sample Preparation: Resuspend the final washed pellet of ICG-labeled bacteria in a buffer suitable for the ATP assay.

  • Photothermal Lysis:

    • Transfer a defined volume of the bacterial suspension to a suitable container (e.g., a microcentrifuge tube or a well in a microplate).

    • Irradiate the sample with a near-infrared laser (e.g., 808 nm) at a power density sufficient to induce photothermal lysis (e.g., 1-2 W/cm²). The irradiation time will need to be optimized but could be in the range of 1-5 minutes.

  • ATP Detection:

    • Immediately after irradiation, add a commercially available ATP bioluminescence assay reagent (containing luciferin and luciferase) to the sample.

    • Measure the bioluminescent signal using a luminometer. The intensity of the light emitted is proportional to the amount of ATP released, which in turn correlates with the number of viable bacteria in the original sample.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

  • Antimicrobial Drug Efficacy Testing: The bacterial detection workflow can be adapted to assess the efficacy of new antimicrobial agents. A reduction in the ATP bioluminescence signal after treatment would indicate bacterial killing.

  • In Vivo Imaging of Bacterial Infections: The near-infrared fluorescence of the ICG moiety allows for deep tissue penetration, making it suitable for in vivo imaging of bacterial infections in animal models. This can be used to monitor the progression of an infection and the response to therapy.

  • Targeted Drug Delivery: The DBCO group can be used to conjugate this compound to azide-modified drug delivery vehicles, such as nanoparticles or liposomes. This allows for the tracking and visualization of the delivery system in vitro and in vivo.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its enhanced water solubility, bio-orthogonal reactivity, and strong near-infrared fluorescence provide a robust platform for a variety of applications, from the sensitive detection of bacteria to the in vivo imaging of biological processes. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this innovative chemical probe in the laboratory.

References

An In-depth Technical Guide to the Mechanism of Action of Disulfo-ICG-DBCO in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to Disulfo-ICG-DBCO in the context of click chemistry. The focus is on the core principles of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry.

Core Principles: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Disulfo-ICG-DBCO is a specialized molecule designed for highly specific and efficient labeling of biomolecules. Its functionality is rooted in the principles of "click chemistry," a set of criteria for ideal chemical reactions that are rapid, high-yielding, and produce minimal byproducts. Specifically, Disulfo-ICG-DBCO participates in a copper-free click reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

The molecule can be deconstructed into two key functional components:

  • Dibenzocyclooctyne (DBCO): This is the reactive "engine" of the molecule. DBCO is a cyclic alkyne with significant ring strain. This inherent strain dramatically lowers the activation energy for the cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][2] The DBCO group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring high specificity of labeling.[2]

  • Disulfo-Indocyanine Green (Disulfo-ICG): This is a near-infrared (NIR) fluorescent dye. The "disulfo" modification refers to the presence of two sulfonate groups, which significantly increases the water solubility of the otherwise hydrophobic ICG molecule. This is a critical feature for biocompatibility and use in aqueous biological environments. The ICG component allows for the detection and visualization of the labeled biomolecule through fluorescence imaging.

The mechanism of action is a [3+2] dipolar cycloaddition between the strained alkyne (DBCO) and an azide-functionalized molecule. The azide acts as a 1,3-dipole that reacts with the DBCO dipolarophile to form a stable triazole linkage. This reaction is highly efficient and forms a covalent bond between the Disulfo-ICG-DBCO and the target molecule.[1][2]

Quantitative Data

Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for experimental design. The second-order rate constant (k) is dependent on the specific structures of the azide and the cyclooctyne. The data below is for the reaction of various DBCO derivatives with benzyl azide, a common model azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Solvent SystemReference
DBCO~0.1 - 0.3Various[3]
Aza-dibenzocyclooctynesUp to 1.0Various[1]

Note: The presence of the large, hydrophilic Disulfo-ICG moiety may influence the reaction kinetics. These values should be considered as estimates.

Photophysical Properties

The photophysical properties of the Disulfo-ICG moiety are crucial for its application in fluorescence imaging. The following table summarizes key parameters for ICG and its derivatives.

PropertyValueConditionsReference
Excitation Maximum (λ_ex) ~780 nmAqueous buffer[4]
Emission Maximum (λ_em) ~810 nmAqueous buffer[4]
Molar Extinction Coefficient (ε) ~150,000 - 250,000 M⁻¹cm⁻¹Varies with solvent and aggregation state[5]
Fluorescence Quantum Yield (Φ) ~0.01 - 0.1Highly dependent on solvent and binding to proteins (e.g., albumin)[6]
Brightness (ε * Φ) Variable-[7]

Note: The conjugation to DBCO and a target biomolecule may cause slight shifts in the spectral properties and quantum yield.

Experimental Protocols

The following are detailed methodologies for the use of Disulfo-ICG-DBCO in labeling azide-modified biomolecules, such as proteins or bacteria.

Labeling of Azide-Modified Proteins

This protocol provides a general workflow for the conjugation of Disulfo-ICG-DBCO to a protein that has been metabolically or chemically functionalized with an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Disulfo-ICG-DBCO

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they can react with any residual NHS-ester functionality if the DBCO reagent was prepared from an NHS ester. Avoid buffers containing sodium azide, as it will compete for the reaction with the DBCO group.[1][8]

  • Disulfo-ICG-DBCO Stock Solution Preparation:

    • Prepare a stock solution of Disulfo-ICG-DBCO in anhydrous DMF or DMSO at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Disulfo-ICG-DBCO stock solution to the azide-modified protein solution.[1] The final concentration of the organic solvent (DMF or DMSO) should be kept below 20% to minimize protein denaturation.[8]

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1][8] The optimal reaction time can vary depending on the protein and the desired degree of labeling. For larger molecules, longer incubation times may be necessary.[1]

  • Purification:

    • Remove the unreacted Disulfo-ICG-DBCO by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or UV-Vis spectroscopy. The degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the ICG dye (at ~780 nm).

Labeling of Azide-Modified Bacteria

This protocol outlines the steps for labeling bacteria that have incorporated azide-modified metabolic precursors into their cell walls.[9][10]

Materials:

  • Bacterial culture with incorporated azide groups

  • Phosphate-buffered saline (PBS) with 3% Bovine Serum Albumin (BSA)

  • Disulfo-ICG-DBCO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Bacterial Harvest and Washing:

    • Harvest the bacterial culture containing azide-modified cells by centrifugation.

    • Wash the bacterial pellet three times with 1x PBS supplemented with 3% BSA to reduce non-specific binding.

    • Resuspend the final pellet in 1% BSA in 1x PBS.[10]

  • Labeling Reaction:

    • Add Disulfo-ICG-DBCO to the bacterial suspension to a final concentration of 20 µM.[10]

    • Incubate the tubes with rocking, protected from light, at room temperature for up to 5 hours or at 37°C for 1 hour.[10]

  • Washing:

    • Wash the labeled bacteria five times with 3% BSA in 1x PBS, followed by a final wash in 1x PBS to remove any unbound dye.[10]

  • Analysis:

    • Resuspend the final bacterial pellet in 1x PBS.

    • Analyze the labeled bacteria using flow cytometry or fluorescence microscopy.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Disulfo_ICG_DBCO Disulfo-ICG-DBCO (Strained Alkyne) Triazole_Product Stable Triazole Linkage (Labeled Biomolecule) Disulfo_ICG_DBCO->Triazole_Product [3+2] Cycloaddition Azide_Molecule Azide-Modified Biomolecule (1,3-Dipole) Azide_Molecule->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A 1. Prepare Azide-Modified Biomolecule C 3. Mix Reactants and Incubate A->C B 2. Prepare Disulfo-ICG-DBCO Stock Solution B->C D 4. Purify the Conjugate (e.g., Size-Exclusion Chromatography) C->D E 5. Characterize the Labeled Biomolecule (e.g., SDS-PAGE, Fluorescence) D->E

Caption: General Experimental Workflow for Biomolecule Labeling.

References

Spectral Properties and Applications of Disulfo-ICG-DBCO Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Disulfo-ICG-DBCO disodium, a near-infrared (NIR) fluorescent dye integral to advanced biological imaging and targeted therapeutic strategies. Due to the limited availability of specific spectral data for the disulfonated form, this document leverages data from its close structural analog, ICG-DBCO, as a reliable proxy. The addition of sulfonate groups typically enhances aqueous solubility with minor effects on the core spectral characteristics.

Core Spectral Properties

The spectral characteristics of cyanine dyes like Disulfo-ICG-DBCO are influenced by their molecular structure and the surrounding environment, including solvent polarity and concentration. The dibenzocyclooctyne (DBCO) group facilitates covalent attachment to azide-modified molecules via copper-free click chemistry.

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of ICG-DBCO, which are presented as a close approximation for this compound. For comparison, data for the parent molecule, Indocyanine Green (ICG), and a related disulfonated cyanine dye are also included.

PropertyICG-DBCOIndocyanine Green (ICG)Disulfo-Cyanine5 DBCO
Excitation Maximum (λex) ~786-789 nm[1][2]~780 nm (monomer in water)[3]646 nm[4]
Emission Maximum (λem) ~813-822 nm[1][2]~810-840 nm (solvent dependent)[5][6][7]662 nm[4]
Molar Extinction Coefficient (ε) Data not available~150,000-250,000 M⁻¹cm⁻¹ (in plasma/serum)271,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (ΦF) Data not available~0.02-0.13 (solvent and aggregation dependent)0.28[4]

Note: The spectral properties of ICG and its derivatives are highly sensitive to the solvent environment and dye concentration. At higher concentrations, ICG is known to form aggregates, which can lead to a blue-shift in the absorption spectrum and quenching of fluorescence.[3][8]

Experimental Protocols

Accurate characterization of the spectral properties of this compound is critical for its effective application. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µM) in a suitable solvent such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Ensure the absorbance of the solution at the excitation maximum is below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a calibrated spectrofluorometer.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the expected emission maximum (e.g., 820 nm).

    • Scan a range of excitation wavelengths (e.g., 650-800 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 790-900 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a specific solvent.

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λmax), which is typically close to the excitation maximum.

  • Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit (slope = ε × path length). The path length (l) is typically the width of the cuvette (e.g., 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Methodology:

The relative method, using a standard of known quantum yield, is commonly employed.

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Disulfo-ICG-DBCO (e.g., IR-125 in DMSO, ΦF = 0.13).

  • Sample Preparation: Prepare a series of dilute solutions of both the Disulfo-ICG-DBCO and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    • ΦF,sample = ΦF,std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

    • Where ΦF,std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Application Workflow: Copper-Free Click Chemistry

This compound is designed for targeted labeling via a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or copper-free click chemistry. This reaction is highly efficient and occurs under mild, biocompatible conditions.

Copper_Free_Click_Chemistry cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product Disulfo_ICG_DBCO Disulfo-ICG-DBCO Click_Reaction Copper-Free Click Chemistry (SPAAC) Disulfo_ICG_DBCO->Click_Reaction Azide_Molecule Azide-Modified Target Molecule Azide_Molecule->Click_Reaction Labeled_Molecule Fluorescently Labeled Target Molecule Click_Reaction->Labeled_Molecule Stable Triazole Linkage

Caption: Workflow of Copper-Free Click Chemistry using Disulfo-ICG-DBCO.

This workflow illustrates the conjugation of Disulfo-ICG-DBCO to an azide-modified target molecule. The DBCO moiety on the dye reacts specifically with the azide group on the target, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This enables the specific fluorescent labeling of biomolecules such as proteins, nucleic acids, and small-molecule drugs for in vitro and in vivo imaging applications.

References

Navigating the Solubility of Disulfo-ICG-DBCO Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Disulfo-ICG-DBCO disodium salt, a key fluorescent dye conjugate used in bioconjugation and advanced imaging applications. Understanding the solubility of this reagent in both aqueous and organic media is critical for the design and execution of successful experimental workflows, ensuring optimal performance and reproducibility. This document summarizes available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Core Concepts in Solubility

This compound salt is a derivative of Indocyanine Green (ICG) that has been modified with two sulfonate groups and a Dibenzocyclooctyne (DBCO) moiety. The sulfonate groups are introduced to significantly enhance the water solubility of the otherwise hydrophobic ICG core. The DBCO group allows for copper-free click chemistry, a bioorthogonal reaction for conjugation to azide-modified molecules. The interplay of these functional groups dictates the compound's solubility profile. Generally, sulfonated cyanine dyes are known for their good aqueous solubility, a crucial feature for biological applications.

Quantitative Solubility Data

While precise quantitative solubility data for this compound salt is not extensively published, the available information for the parent compound and its derivatives provides a strong indication of its solubility characteristics. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of this compound Salt and Related Compounds in Organic Solvents

CompoundSolventSolubilityConcentration (mM)Notes
This compoundUnknown40 mg/mLNot SpecifiedStated as "mother liquor concentration". Solvent not specified.
Disulfo-ICG carboxylic acidDMSO25 mg/mL[1]26.74 mM[1]Requires sonication for dissolution.[1]
ICG-DBCO (non-sulfonated)DMSO50 mg/mL[2][3]50.54 mM[2][3]Requires sonication for dissolution.[2][3]
Indocyanine Green (ICG)DMSO~10 mg/mL~12.9 mM
Indocyanine Green (ICG)DMF~10 mg/mL~12.9 mM
Indocyanine Green (ICG)Ethanol~1 mg/mL~1.3 mM

Table 2: Solubility of this compound Salt and Related Compounds in Aqueous Solutions

CompoundSolventSolubilityConcentration (mM)Notes
Disulfo-ICG-DBCO and related sulfo-cyaninesWater"Good" / "High"Not SpecifiedGenerally described as water-soluble due to sulfonate groups.[4][5]
Indocyanine Green (ICG)PBS (pH 7.2)~0.5 mg/mL~0.65 mM

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols outline methodologies for determining the solubility of this compound salt.

Protocol 1: Visual Method for Rapid Solubility Estimation

This method is suitable for a quick, semi-quantitative assessment of solubility.

Materials:

  • This compound salt

  • Solvents of interest (e.g., deionized water, PBS, DMSO, DMF)

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Small, clear glass vials

Procedure:

  • Preparation: Weigh out a precise amount of this compound salt (e.g., 1 mg) and place it in a clear vial.

  • Solvent Addition: Add a small, measured volume of the solvent to be tested (e.g., 100 µL) to the vial. This will create an initial high concentration (e.g., 10 mg/mL).

  • Mixing: Vigorously vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution against a light source. A clear solution with no visible particulates indicates that the compound is soluble at this concentration. If particulates are present, the compound is not fully dissolved.

  • Centrifugation: If the solution appears cloudy or contains suspended particles, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes. Observe if a pellet has formed.

  • Titration (if necessary): If the compound is not soluble at the initial concentration, incrementally add more solvent in measured volumes, vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used to calculate the solubility.

Protocol 2: Spectrophotometric Method for Quantitative Solubility Determination

This method provides a more accurate and quantitative measure of solubility.

Materials:

  • This compound salt

  • Solvents of interest

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge capable of temperature control

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Saturated Solution Preparation: Add an excess amount of this compound salt to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed and at the same temperature as the equilibration to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect the supernatant, ensuring that no solid particles are disturbed.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates.

  • Spectrophotometric Analysis:

    • Prepare a series of standards of known concentrations of this compound salt in the same solvent.

    • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for the dye.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the filtered supernatant.

    • Use the calibration curve to determine the concentration of the dye in the supernatant, which represents its solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess Disulfo-ICG-DBCO to a known volume of solvent start->add_excess shake Shake at constant temperature (e.g., 24-48 hours) add_excess->shake centrifuge Centrifuge at constant temperature shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter measure_abs Measure absorbance of filtered supernatant via UV-Vis filter->measure_abs calibration Determine concentration using a pre-established calibration curve measure_abs->calibration end End: Quantitative Solubility Value calibration->end

Caption: A flowchart outlining the key steps for the quantitative determination of solubility.

Conclusion

This compound salt is designed for enhanced aqueous solubility, a critical attribute for its application in biological systems. While specific quantitative data remains limited in publicly accessible sources, the information on related compounds strongly supports its favorable solubility in aqueous buffers and polar organic solvents like DMSO and DMF. For applications requiring precise concentration knowledge, it is recommended that researchers determine the solubility under their specific experimental conditions using the protocols provided in this guide. This will ensure the accuracy and reproducibility of their results when working with this versatile fluorescent probe.

References

Navigating the Photophysical Landscape of Disulfo-ICG-DBCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding realm of bioconjugation and near-infrared (NIR) fluorescence imaging, Disulfo-ICG-DBCO has emerged as a valuable tool. Its dibenzocyclooctyne (DBCO) group allows for copper-free click chemistry, enabling covalent attachment to azide-modified biomolecules, while the disulfonated indocyanine green (ICG) core provides the requisite NIR optical properties. This guide delves into the core photophysical parameters of this compound class—molar extinction coefficient and quantum yield—providing both reference data for the parent ICG structure and detailed protocols for their experimental determination.

Core Photophysical Properties: A Data-Driven Overview

CompoundMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
Indocyanine Green (ICG)~2.621 x 10⁵ at 780 nm~0.027PBS solution[2]
Indocyanine Green (ICG)~2.42 x 10⁴ at 830 nm~0.093Bound to HSA[2]
Indocyanine Green (ICG)~5.14 x 10⁴ at 660 nm-Water (6.5 µM)[3]
Indocyanine Green (ICG)~2.621 x 10⁵ at 780 nm-Water (6.5 µM)[3]
Indocyanine Green (ICG)Varies with concentration-Water[4]
IR-125 (structurally similar cyanine dye)-0.13DMSO[5]
Indocyanine Blue (ICB)-0.05Aqueous solution[6]

Note: The molar extinction coefficient of ICG is highly concentration-dependent in aqueous solutions due to the formation of aggregates.[1] The quantum yield of ICG is also known to be influenced by its environment, with an increase observed when bound to proteins like human serum albumin (HSA).[2]

Experimental Determination of Photophysical Parameters

For precise characterization of Disulfo-ICG-DBCO in a specific experimental context, direct measurement of its molar extinction coefficient and quantum yield is recommended. The following sections provide detailed protocols for these determinations.

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using UV-Vis spectrophotometry and the Beer-Lambert law.[7][8]

Experimental Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of Disulfo-ICG-DBCO and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS)) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[9]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorption wavelength (λmax) of Disulfo-ICG-DBCO, which is expected to be in the NIR region, similar to ICG (~780 nm).[10]

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (measure the blank).

  • Absorbance Measurements: Measure the absorbance of each of the prepared dilutions at λmax. Ensure the cuvette is clean and properly aligned for each measurement.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm), the plot should be linear.

    • Perform a linear regression on the data. The slope of the line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.[7]

Molar_Extinction_Coefficient_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Absorbance of Dilutions prep_dilutions->measure_samples setup_spec Set up Spectrophotometer (λmax) measure_blank Measure Blank (Solvent) setup_spec->measure_blank measure_blank->measure_samples plot_data Plot Absorbance vs. Concentration measure_samples->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calculate_epsilon Determine Slope = ε linear_regression->calculate_epsilon

Experimental workflow for determining the molar extinction coefficient.
Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[9] The most common method for its determination is the comparative method, which involves using a standard fluorescent dye with a known quantum yield.[9][11]

Experimental Protocol:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to Disulfo-ICG-DBCO. For the NIR region, a dye like IR-125 could be a suitable standard.

  • Preparation of Solutions: Prepare a series of dilutions for both the Disulfo-ICG-DBCO sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.[9]

  • Absorbance Measurements: Measure the absorbance of all prepared solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The plots should be linear. Determine the slope of each line.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation:[12]

      Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

      Where:

      • Φ is the quantum yield.

      • m is the slope from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions (Low Absorbance) measure_abs Measure Absorbance (Excitation Wavelength) prep_sample->measure_abs prep_standard Prepare Standard Dilutions (Known Φ) prep_standard->measure_abs measure_fluor Measure Fluorescence Spectra (Same Excitation) measure_abs->measure_fluor integrate_spectra Integrate Fluorescence Spectra measure_fluor->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data get_slopes Determine Slopes for Sample and Standard plot_data->get_slopes calculate_qy Calculate Quantum Yield get_slopes->calculate_qy

Experimental workflow for determining the fluorescence quantum yield.

Applications in Drug Development

Disulfo-ICG-DBCO and similar ICG derivatives are instrumental in various stages of drug development. Their application in copper-free click chemistry allows for the specific labeling of azide-modified biomolecules, such as proteins, antibodies, or nanoparticles.[13] This enables a range of applications including:

  • In Vivo Imaging: The NIR fluorescence of the ICG core allows for deep tissue imaging with reduced background autofluorescence, making it suitable for tracking drug delivery vehicles, monitoring disease progression, and assessing therapeutic efficacy in preclinical models.[14]

  • Fluorescence-Guided Surgery: ICG itself is widely used for the intraoperative visualization of tumors and their margins, improving the precision of surgical resection.[15][16]

  • Photothermal and Photodynamic Therapy: Upon absorption of NIR light, ICG can generate heat (photothermal therapy) or reactive oxygen species (photodynamic therapy), leading to localized cell death. This property is being explored for targeted cancer therapies.[14][17]

The ability to conjugate Disulfo-ICG-DBCO to targeting ligands further enhances its utility, enabling the development of theranostic agents that combine diagnostic imaging with targeted therapy. The precise characterization of its photophysical properties is paramount for optimizing its performance in these demanding applications.

References

Biocompatibility and Cytotoxicity of Disulfo-ICG-DBCO Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Disulfo-ICG-DBCO Disodium

This compound is a near-infrared (NIR) fluorescent dye functionalized for bioorthogonal conjugation. It combines the spectral properties of a sulfonated Indocyanine Green (ICG) core with the copper-free click chemistry reactivity of a DBCO linker. This structure makes it a valuable tool for a range of applications, including in vivo imaging and targeted drug delivery, where specific labeling of azide-modified biomolecules is required. Understanding its interaction with biological systems is paramount for its successful application.

Biocompatibility Profile of Constituent Moieties

The overall biocompatibility of this compound can be inferred from the characteristics of its primary components.

Disulfo-Indocyanine Green (ICG) Moiety

Indocyanine green is a well-established NIR dye approved by the FDA for various diagnostic applications.[1] Its biocompatibility is generally considered good, as it is readily bound by plasma proteins and cleared by the liver.[2] The addition of sulfonate groups to the ICG core, creating Disulfo-ICG, primarily serves to enhance its aqueous solubility. This modification is crucial for its use in biological buffers without the need for organic co-solvents, which can themselves be cytotoxic.

Dibenzocyclooctyne (DBCO) Linker

The DBCO linker is a key component in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[] A major advantage of this reaction is its bioorthogonality, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[4] The primary reason for the high biocompatibility of DBCO-mediated conjugations is the elimination of the need for a cytotoxic copper (I) catalyst, which is required for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[][5]

Cytotoxicity Profile of Constituent Moieties

Indocyanine Green (ICG)

The cytotoxicity of ICG has been evaluated in numerous in vitro studies and is found to be both dose- and time-dependent.[6][7] At lower concentrations and short exposure times, ICG generally exhibits low toxicity.[6] However, at higher concentrations or with prolonged exposure, cytotoxic effects have been observed in various cell lines.[6][7][8]

A significant aspect of ICG's cytotoxicity is its potential for phototoxicity.[9][10] Upon excitation with NIR light, ICG can generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[2][11] This property is being explored for photodynamic therapy (PDT) applications.[2][12]

Table 1: In Vitro Cytotoxicity of Indocyanine Green (ICG) on Various Cell Lines

Cell LineConcentrationExposure TimeViability/EffectReference
Human Retinal Pigment Epithelium (ARPE-19)0.5 mg/mL1 minuteNo detectable toxicity (102% survival)[6]
Human Retinal Pigment Epithelium (ARPE-19)0.5 mg/mL3 minutesLow cytotoxicity (92.8% survival)[6]
Human Retinal Pigment Epithelium (ARPE-19)5.0 mg/mL3 minutesHigh toxicity (26.1% survival)[6]
Rat Retinal Ganglion Cells (RGC-5)1.25 mg/mL1 minute28% decline in cell viability[7]
Rat Retinal Ganglion Cells (RGC-5)≥ 0.25 mg/mL≥ 5 minutes48-74% reduction in neutral red uptake[7]
Human Colon Adenocarcinoma (Caco-2)0.1 µg/mL (in NPs)24 hours94.3% viability[13]
Human Colon Adenocarcinoma (Caco-2)1 µg/mL (in NPs)24 hours5% viability[13]
Human Cervical Cancer (HeLa)206 µM24 hoursStatistically significant cytotoxic effect[14]
Human Breast Cancer (MCF-7)~75 µMNot specifiedIC50[2]
Human Lens Epithelial Cells0.5% (5 mg/mL)Not specified22.93% dead cells[15]
Human Lens Epithelial Cells2.5% (25 mg/mL)Not specified33.11% dead cells[15]

Table 2: Phototoxicity of Indocyanine Green (ICG) on Various Cell Lines

Cell LineICG ConcentrationLight ExposureEffectReference
Neuroblastoma (SH-SY5Y)25 and 50 µg/mL50 & 100 J/cm² laserSignificant inhibition of cell viability[12]
Human Retinal Pigment Epithelium (ARPE-19)> 5.0 µg/mL2000 lx for 24 hoursDecreased cell viability and increased cell death[9][11]
Human Cervical Cancer (HeLa)94 µM24, 60, and 99 J/cm² laserPhototoxic effect at all irradiation densities after 24 hours[14]
Dibenzocyclooctyne (DBCO)

Molecules containing the DBCO linker are generally considered to have low cytotoxicity.[][5] This is a cornerstone of their use in live-cell imaging and in vivo applications.[4][16] While high concentrations of any synthetic molecule can eventually lead to toxicity, DBCO-functionalized reagents are designed for use at concentrations where they are biocompatible.

Predicted Biocompatibility and Cytotoxicity of this compound

Based on the analysis of its components, the following can be predicted for this compound:

  • Biocompatibility: The molecule is expected to have good biocompatibility, primarily due to the enhanced water solubility from the sulfonate groups and the use of the copper-free DBCO linker.

  • Cytotoxicity: In the absence of light, the cytotoxicity is likely to be low at typical working concentrations and will be primarily dictated by the ICG core. It is expected to be dose- and time-dependent.

  • Phototoxicity: The molecule will likely exhibit phototoxicity upon irradiation with NIR light, a characteristic inherited from the ICG fluorophore. This should be a key consideration in any imaging application to minimize unintended cell damage.

Experimental Protocols

Detailed methodologies are crucial for assessing the biocompatibility and cytotoxicity of novel compounds. Below are generalized protocols for two common in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the untreated control cells.

Calcein AM / Ethidium Homodimer-1 (EthD-1) Live/Dead Staining

This fluorescence-based assay distinguishes live cells from dead cells.

  • Staining Solution Preparation: Prepare a working solution containing Calcein AM and Ethidium Homodimer-1 in a buffered saline solution (e.g., PBS).[20][21] A typical concentration is 2 µM Calcein AM and 4 µM EthD-1.[22]

  • Cell Treatment: Culture cells on a suitable imaging plate or slide and treat with this compound as required.

  • Staining: Remove the culture medium, wash the cells with PBS, and add the Calcein AM/EthD-1 staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light.[20][22]

  • Imaging: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), while dead cells will have red fluorescent nuclei (EthD-1).[20][22]

Mandatory Visualization

Generalized Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) treatment Treat Cells with Compound (Varying Concentrations & Times) cell_culture->treatment compound_prep Prepare Disulfo-ICG-DBCO Disodium Dilutions compound_prep->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation staining Add Viability Reagent (e.g., MTT, Calcein/EthD-1) incubation->staining measurement Measure Signal (Absorbance or Fluorescence) staining->measurement calculation Calculate % Viability vs. Control measurement->calculation dose_response Generate Dose-Response Curve & Determine IC50 calculation->dose_response

Caption: Generalized workflow for in vitro cytotoxicity assessment.

Proposed Mechanism of ICG-Mediated Phototoxicity

G ICG ICG Molecule Excited_ICG Excited State ICG* ICG->Excited_ICG Light NIR Light (e.g., ~800 nm) Light->ICG Excitation Excited_ICG->ICG Fluorescence (Imaging Signal) Oxygen Molecular Oxygen (³O₂) Excited_ICG->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) Oxygen->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Apoptosis Apoptosis / Necrosis Cellular_Damage->Apoptosis

Caption: Mechanism of ICG phototoxicity via ROS generation.

Conclusion

While this compound holds significant promise as a tool for bioconjugation and NIR imaging, a thorough evaluation of its biocompatibility and cytotoxicity is essential for its safe and effective use. Based on the properties of its components, it is predicted to have good biocompatibility and low intrinsic cytotoxicity, but with a notable potential for phototoxicity. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in designing studies to empirically validate the safety profile of this and other novel NIR probes.

References

Stability and Storage of Disulfo-ICG-DBCO Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfo-ICG-DBCO disodium is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry for biomolecule labeling. The addition of two sulfo-groups enhances its water solubility. Understanding the stability and optimal storage conditions of this reagent is critical for ensuring the reproducibility and accuracy of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, based on available data for the parent compound, indocyanine green (ICG), and other similar sulfo-cyanine derivatives.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and performance of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms, compiled from vendor recommendations for analogous compounds.

FormTemperatureDurationPackaging and Conditions
Solid -20°CUp to 24 monthsDesiccated, protected from light
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 6 monthsTightly sealed vials, protected from light, aliquoted to avoid freeze-thaw cycles
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -20°CUp to 1 monthTightly sealed vials, protected from light, aliquoted to avoid freeze-thaw cycles
Aqueous Solution 2-8°CShort-term (hours to a few days)Prepared fresh, protected from light

Key Factors Influencing Stability

Several environmental factors can impact the chemical stability of this compound, leading to its degradation and a subsequent decrease in fluorescence and reactivity.

  • Temperature: Elevated temperatures accelerate the degradation of cyanine dyes. Therefore, storage at low temperatures (-20°C or -80°C) is crucial.

  • Light: Exposure to light, particularly in the UV and near-IR regions, can lead to photobleaching and decomposition of the dye. It is essential to store the compound in the dark and minimize light exposure during handling.

  • Moisture and Water: The solid form of the dye is hygroscopic and should be stored under desiccated conditions. In aqueous solutions, ICG and related dyes are known to be less stable compared to organic solvents. The presence of water can facilitate hydrolytic degradation pathways.

  • pH: The stability of ICG is known to be pH-dependent. It is generally more stable in neutral to slightly basic conditions. Acidic or strongly basic environments can lead to rapid degradation.

  • Oxidizing Agents: Cyanine dyes are susceptible to oxidation. Contact with oxidizing agents should be avoided.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the dye and should be minimized by storing solutions in single-use aliquots.

The following diagram illustrates the logical relationship between these factors and the stability of the compound.

Factors Affecting Disulfo-ICG-DBCO Stability A Disulfo-ICG-DBCO Stability B Temperature B->A High temp accelerates degradation C Light Exposure C->A Causes photobleaching D Moisture/Aqueous Environment D->A Promotes hydrolysis E pH E->A Extremes cause degradation Workflow for Stability Assessment A Prepare Stock Solutions (e.g., in DMSO) B Aliquot into Amber Vials A->B C Incubate under Different Conditions (e.g., -20°C, 4°C, 25°C) B->C D Sample at Time Points (e.g., 0, 1, 7, 30 days) C->D E Analyze by HPLC (Purity and Degradation Products) D->E F Data Analysis (Degradation Kinetics) E->F

Navigating the Photon Maze: A Technical Guide to the Photostability and Photobleaching of Disulfo-ICG-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapies and advanced bio-imaging, the fidelity of fluorescent probes is paramount. Disulfo-ICG-DBCO, a near-infrared (NIR) dye functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, offers significant potential for the precise labeling of biomolecules. However, its utility is intrinsically linked to its photostability—the ability to withstand light exposure without losing its fluorescent properties. This in-depth technical guide provides a comprehensive overview of the photostability and photobleaching characteristics of Disulfo-ICG-DBCO and its parent compound, Indocyanine Green (ICG), offering valuable insights for researchers designing and conducting fluorescence-based experiments.

Understanding Photostability and Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process leads to a loss of fluorescence and can significantly impact the quality and quantitative accuracy of fluorescence imaging and measurements. The rate of photobleaching is influenced by several factors, including the intrinsic properties of the dye, the intensity and wavelength of the excitation light, and the chemical environment.

For cyanine dyes like ICG and its derivatives, photobleaching can occur through various mechanisms, often involving reactions with molecular oxygen in the excited triplet state of the dye. The addition of sulfonate groups, as in Disulfo-ICG-DBCO, generally enhances aqueous solubility and can influence photophysical properties.

Quantitative Photostability Data

Direct quantitative photostability data for Disulfo-ICG-DBCO is not extensively available in the public domain. However, by examining the photophysical properties of its parent compound, Indocyanine Green (ICG), and related sulfonated cyanine dyes, we can infer its likely behavior and establish a baseline for experimental considerations.

The photostability of ICG is highly dependent on its environment. In aqueous solutions, ICG is prone to aggregation, which can alter its photophysical properties and stability.[1] It generally exhibits lower photostability in aqueous solutions compared to organic solvents like methanol and DMSO.[2][3] For instance, the initial degradation yield of ICG is significantly higher in water (on the order of 10⁻³) compared to methanol and DMSO (on the order of 10⁻⁵).[2] Encapsulation of ICG in nanoparticles has been shown to enhance its photostability.[4]

Table 1: Photophysical Properties of Indocyanine Green (ICG) in Various Solvents

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Relative Photostability
Water~0.02 - 0.05[5]0.166 ± 0.02[6]Low[2][3]
Methanol~0.13-High[2]
DMSO~0.12 - 0.42[5]-High[2]
Human Plasma--Very High[2]

Note: The fluorescence quantum yield of ICG can vary depending on concentration and measurement conditions. The values presented are approximate ranges from the literature.

The sulfonation of cyanine dyes can impact their photophysical properties. While specific data for Disulfo-ICG-DBCO is lacking, the introduction of sulfonate groups is a common strategy to improve water solubility and can affect aggregation behavior and, consequently, photostability.

Experimental Protocols for Assessing Photostability

Given the absence of specific data for Disulfo-ICG-DBCO, researchers are encouraged to determine its photostability and photobleaching rate under their specific experimental conditions. The following are detailed methodologies for key experiments.

Measurement of Photobleaching Rate

This protocol describes how to measure the rate of photobleaching of a fluorescent dye in solution using a fluorescence spectrometer or a fluorescence microscope.

Objective: To determine the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂) of Disulfo-ICG-DBCO under continuous illumination.

Materials:

  • Disulfo-ICG-DBCO solution of known concentration in a relevant buffer (e.g., PBS).

  • Fluorescence spectrometer with a time-scan mode or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera).

  • Light source with controlled intensity (e.g., laser or arc lamp with neutral density filters).

  • Quartz cuvette (for spectrometer) or imaging chamber/slide (for microscope).

Protocol:

  • Sample Preparation: Prepare a solution of Disulfo-ICG-DBCO in the desired buffer at a concentration that gives a strong but not saturating fluorescence signal. For microscopy, this may involve immobilizing the dye or a labeled biomolecule on a coverslip.

  • Instrument Setup:

    • Spectrometer: Set the excitation and emission wavelengths to the maximum values for Disulfo-ICG-DBCO. Configure the instrument for a time-scan measurement, recording the fluorescence intensity at fixed time intervals.

    • Microscope: Focus on the sample and adjust the illumination intensity to the level that will be used in the actual experiment. Set up a time-lapse acquisition sequence to record images at regular intervals.

  • Data Acquisition:

    • Start the continuous illumination of the sample.

    • Begin recording the fluorescence intensity over time. The duration of the measurement will depend on the photostability of the dye; it should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the decay curve to a single or multi-exponential decay function. For a single exponential decay, the equation is: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.

    • The photobleaching half-life (t₁/₂) can be calculated from the rate constant: t₁/₂ = ln(2) / k

Diagram: Experimental Workflow for Photobleaching Rate Measurement

G Workflow for Photobleaching Measurement cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Disulfo-ICG-DBCO solution setup Configure Spectrometer/ Microscope prep->setup acq Illuminate sample and record fluorescence decay setup->acq analysis Plot Intensity vs. Time and fit to exponential decay acq->analysis calc Calculate rate constant (k) and half-life (t1/2) analysis->calc

Caption: Workflow for determining the photobleaching rate of Disulfo-ICG-DBCO.

Measurement of Fluorescence Quantum Yield

This protocol outlines the relative method for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of Disulfo-ICG-DBCO relative to a standard fluorophore.

Materials:

  • Disulfo-ICG-DBCO solution.

  • A standard fluorophore with a known quantum yield in the NIR range (e.g., IR-125 or another well-characterized cyanine dye). The standard should have an absorption spectrum that overlaps with the sample's excitation wavelength.

  • Solvent in which both the sample and standard are soluble and stable.

  • UV-Vis spectrophotometer.

  • Fluorescence spectrometer with corrected emission spectra.

  • Quartz cuvettes (1 cm path length).

Protocol:

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the Disulfo-ICG-DBCO and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Measure Fluorescence Emission:

    • Using the fluorescence spectrometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the instrument is set to provide corrected emission spectra.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, Slope_sample and Slope_std are the slopes of the plots for the sample and standard, respectively, and n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if they are different).

Diagram: Relationship for Quantum Yield Calculation

G Relative Quantum Yield Calculation cluster_formula QY_sample Φf_sample equals = QY_sample->equals QY_std Φf_std times1 × QY_std->times1 Slope_sample Slope_sample Slope_sample->times1 Slope_std Slope_std times2 × Slope_std->times2 Refractive_index (n_sample / n_std)² equals->times2 times1->equals times2->Refractive_index

Caption: The relationship between the quantum yields of the sample and standard.

Factors Influencing Photostability and Mitigation Strategies

Several factors can influence the photostability of Disulfo-ICG-DBCO. Understanding these can help in designing experiments that minimize photobleaching.

Diagram: Factors Affecting Photostability

G Factors Influencing Photostability cluster_factors Photostability Photostability of Disulfo-ICG-DBCO Excitation Excitation Light (Intensity, Wavelength) Excitation->Photostability Environment Chemical Environment (Solvent, Oxygen, pH) Environment->Photostability Concentration Dye Concentration (Aggregation) Concentration->Photostability Molecular_Structure Intrinsic Molecular Structure Molecular_Structure->Photostability

Caption: Key factors that can affect the photostability of fluorescent dyes.

Mitigation Strategies:

  • Minimize Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.

  • Reduce Exposure Time: Limit the duration of light exposure by using shorter acquisition times or by illuminating the sample only when acquiring data.

  • Use Antifade Reagents: Commercially available antifade mounting media can be used to reduce photobleaching, particularly in fixed-cell imaging. These reagents often work by scavenging free radicals.

  • Control the Chemical Environment: Deoxygenating the solution can sometimes improve the photostability of cyanine dyes, as oxygen is often involved in the photobleaching process.

  • Optimize Dye Concentration: For ICG and its derivatives, working at lower concentrations can minimize aggregation, which may improve photostability.

Conclusion

While specific quantitative data on the photostability and photobleaching rate of Disulfo-ICG-DBCO remains to be fully characterized in the literature, this guide provides a framework for researchers to understand, evaluate, and mitigate these effects. By leveraging the knowledge of the parent ICG molecule and employing the detailed experimental protocols provided, scientists and drug development professionals can confidently utilize Disulfo-ICG-DBCO in their research, ensuring the generation of reliable and reproducible fluorescence data. The continued investigation into the photophysical properties of this and other novel fluorescent probes will be crucial for advancing the frontiers of biomedical imaging and targeted therapies.

References

A Technical Guide to the Fluorescence Properties of ICG Derivatives: Focus on Disulfo-ICG-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Fluorescence Lifetime

Fluorescence lifetime (τ) is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the fluorophore's local microenvironment, including solvent polarity, viscosity, and binding to other molecules. Consequently, fluorescence lifetime imaging (FLIM) has emerged as a powerful tool in biological research, offering contrast mechanisms beyond simple fluorescence intensity.

Quantitative Fluorescence Data for Indocyanine Green (ICG)

The fluorescence properties of ICG, the parent compound of Disulfo-ICG-DBCO, are heavily influenced by its environment. In aqueous solutions, ICG tends to form non-emissive H-aggregates, which significantly quenches its fluorescence.[1] However, upon binding to proteins like albumin or in organic solvents, its fluorescence quantum yield and lifetime increase. The following table summarizes key quantitative data for ICG fluorescence.

ParameterValueSolvent/ConditionCitation
Fluorescence Lifetime (τ) 0.166 ± 0.02 nsWater[2]
~0.4 nsIn-vitro[3]
~0.68 nsIn-vivo (bound to albumin in blood)[3]
0.45 ns - 0.71 nsVarious tumor models[3]
Excitation Maximum (Ex) ~780 nmMonomers in dilute solutions[1]
~700 nmH-aggregates in concentrated aqueous solutions[1]
Emission Maximum (Em) ~820 nmLow concentrations[1]
~880 nmHigh concentrations (Twisted Intramolecular Charge Transfer state)[1]

Note: The addition of two sulfonate groups in Disulfo-ICG-DBCO is expected to increase its hydrophilicity, which may influence its aggregation properties and, consequently, its fluorescence lifetime in aqueous environments compared to unmodified ICG.

Experimental Protocol: Measurement of Fluorescence Lifetime

The most common and robust method for measuring fluorescence lifetime is Time-Correlated Single-Photon Counting (TCSPC). The following provides a generalized protocol for measuring the fluorescence lifetime of a near-infrared (NIR) dye like Disulfo-ICG-DBCO.

Objective: To determine the fluorescence lifetime of Disulfo-ICG-DBCO in a specific solvent or biological medium.

Materials:

  • Disulfo-ICG-DBCO disodium

  • Solvent of choice (e.g., phosphate-buffered saline, ethanol, cell culture medium)

  • Spectrofluorometer equipped with TCSPC capabilities

  • Pulsed laser source with an excitation wavelength tunable to the absorption maximum of the dye (e.g., Ti:Sapphire laser)

  • Single-photon sensitive detector (e.g., single-photon avalanche diode - SPAD)

  • Appropriate emission filters to isolate the fluorescence signal

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of Disulfo-ICG-DBCO in the desired solvent. The concentration should be low enough to avoid aggregation-induced quenching (typically in the micromolar range).

    • Measure the absorption spectrum to determine the optimal excitation wavelength.

  • Instrument Setup:

    • Tune the pulsed laser to the excitation maximum of the sample.

    • Set the pulse repetition rate to allow for the full decay of the fluorescence before the next excitation pulse.

    • Calibrate the TCSPC electronics according to the manufacturer's instructions.

    • Acquire an Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.

  • Data Acquisition:

    • Replace the scattering solution with the fluorescent sample.

    • Collect photon arrival times relative to the laser pulses until a sufficient number of photons are acquired to generate a smooth decay curve (typically 10,000 counts in the peak channel).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s). The choice of the model depends on the complexity of the sample's environment.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution of Disulfo-ICG-DBCO prep2 Measure Absorption Spectrum prep1->prep2 Determine Ex_max setup1 Tune Pulsed Laser to Ex_max prep2->setup1 setup2 Calibrate TCSPC System setup1->setup2 setup3 Acquire Instrument Response Function (IRF) setup2->setup3 acq1 Collect Photon Arrival Times setup3->acq1 an1 Deconvolute Decay with IRF acq1->an1 an2 Fit to Exponential Decay Model an1->an2 an3 Extract Fluorescence Lifetime (τ) an2->an3

Experimental Workflow for Fluorescence Lifetime Measurement

Application Workflow: Bacterial Detection using Disulfo-ICG-DBCO

Disulfo-ICG-DBCO is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry. This allows for the specific labeling of molecules or organisms that have been metabolically engineered to express a complementary azide group. A key application is the detection of bacteria.

The following diagram illustrates the logical workflow for this application.

G cluster_labeling Bacterial Labeling cluster_detection Detection cluster_analysis Data Analysis bact Bacteria with Azide-Modified Surface labeled_bact ICG-Labeled Bacteria bact->labeled_bact Copper-Free Click Chemistry icg Disulfo-ICG-DBCO icg->labeled_bact detection Fluorescence Detection (FLIM) labeled_bact->detection excitation NIR Excitation excitation->labeled_bact lifetime_map Fluorescence Lifetime Map detection->lifetime_map quant Bacterial Quantification lifetime_map->quant Lifetime Contrast

Workflow for Bacterial Detection via Click Chemistry

This guide provides a foundational understanding of the fluorescence lifetime characteristics of Disulfo-ICG-DBCO, grounded in the extensive data available for its parent compound, ICG. The provided experimental and application workflows offer practical guidance for researchers employing this versatile near-infrared dye. Further empirical studies are warranted to precisely determine the fluorescence lifetime of Disulfo-ICG-DBCO under various experimental conditions.

References

In-Depth Technical Guide to the Physicochemical Characteristics of Sulfonated Indocyanine Green (ICG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of sulfonated Indocyanine Green (ICG) derivatives. The introduction of sulfonate groups to the ICG core structure significantly modifies its properties, enhancing its potential for a wide range of biomedical applications, including near-infrared (NIR) fluorescence imaging, photodynamic therapy (PDT), and photothermal therapy (PTT). This document details the synthesis, purification, and characterization of these derivatives, presenting quantitative data, experimental protocols, and key biological interaction pathways.

Physicochemical Data of Sulfonated ICG Derivatives

The addition of sulfonate (SO₃⁻) groups to the indocyanine green backbone is a key chemical modification strategy to improve its physicochemical properties, particularly its water solubility and photostability.[1][2] This enhancement is crucial for in vivo applications where aggregation in aqueous environments can lead to fluorescence quenching and altered pharmacokinetic profiles.[3]

Below is a summary of the key physicochemical parameters for ICG and a representative sulfonated derivative. It is important to note that the exact properties can vary depending on the number and position of the sulfonate groups, as well as other structural modifications.

PropertyIndocyanine Green (ICG)Sulfonated ICG Derivative (Representative)Key Benefits of Sulfonation
Molecular Weight ( g/mol ) ~775Varies (increases with each SO₃H group)Increased mass
Absorption Max (λ_abs) in aq. ~780 nm~780-800 nmMinimal shift in NIR window
Emission Max (λ_em) in aq. ~810-830 nm~810-840 nmMinimal shift in NIR window
Quantum Yield (Φ_F) in aq. Low (~1-4%)Significantly Higher (e.g., up to 46.7% for some sulfonated cyanines)[4]Increased fluorescence brightness for enhanced imaging sensitivity
Water Solubility Poor (~1 mg/mL)[5]HighSignificantly improved solubility, preventing aggregation and improving formulation
Photostability LowEnhanced[6]Reduced photobleaching, allowing for longer imaging times and therapeutic irradiation
Aggregation in Aqueous Media HighLowMaintained monomeric state, preserving fluorescence and predictable behavior

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and characterization of sulfonated ICG derivatives. The following sections outline standard experimental protocols.

Synthesis and Purification of a Representative Sulfonated ICG Derivative

The synthesis of sulfonated ICG derivatives typically involves the sulfonation of the indolenine precursor followed by condensation to form the cyanine dye.

Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Indolenine Precursor C Sulfonated Indolenine A->C Sulfonation B Sulfonating Agent (e.g., fuming H₂SO₄) B->C E Crude Sulfonated ICG C->E Condensation D Condensing Agent (e.g., Glutaconaldehyde dianil hydrochloride) D->E F Crude Sulfonated ICG G Column Chromatography (e.g., Silica gel) F->G H Recrystallization G->H I Pure Sulfonated ICG Derivative H->I

Caption: General workflow for the synthesis and purification of a sulfonated ICG derivative.

Detailed Protocol:

  • Sulfonation of Indolenine Precursor: The indolenine starting material is reacted with a sulfonating agent, such as fuming sulfuric acid, under controlled temperature conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Condensation Reaction: The resulting sulfonated indolenine is then condensed with a polymethine bridge precursor, such as glutaconaldehyde dianil hydrochloride, in a suitable solvent like pyridine or acetic anhydride.

  • Purification: The crude product is purified using column chromatography on silica gel to separate the desired sulfonated ICG derivative from unreacted starting materials and side products. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of isopropanol and water.[7]

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sulfonated ICG derivative to a standard dye with a known quantum yield.

Experimental Workflow:

Quantum_Yield_Measurement A Prepare solutions of known absorbance (Standard and Sample) B Measure fluorescence spectra A->B C Integrate the area under the emission curves B->C D Calculate Quantum Yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) C->D

Caption: Workflow for determining the relative fluorescence quantum yield.

Protocol:

  • Solution Preparation: Prepare dilute solutions of the sulfonated ICG derivative and a standard dye (e.g., a commercially available NIR dye with a known quantum yield in the same solvent) with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectroscopic Measurements: Measure the absorbance at the excitation wavelength and the fluorescence emission spectrum for both the sample and the standard.

  • Calculation: The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.[8]

Photostability Assessment

The photostability of sulfonated ICG derivatives is evaluated according to the International Council for Harmonisation (ICH) Q1B guidelines.[9][10]

Experimental Workflow:

Photostability_Testing A Prepare sample solutions B Expose to a calibrated light source (e.g., Xenon lamp) A->B C Dark control (wrapped in foil) A->C D Monitor degradation over time (e.g., via UV-Vis spectroscopy or HPLC) B->D C->D E Analyze data and determine degradation kinetics D->E

Caption: Workflow for assessing the photostability of a fluorescent dye.

Protocol:

  • Sample Preparation: Prepare solutions of the sulfonated ICG derivative in a relevant buffer (e.g., phosphate-buffered saline, PBS).

  • Light Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control, wrapped in aluminum foil, should be kept under the same temperature conditions.[9][10]

  • Analysis: At specified time intervals, measure the absorbance or concentration of the dye using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The degradation rate can then be calculated.

Cellular Uptake and Signaling Pathways

The cellular uptake of ICG and its derivatives is a critical step for their application in cell imaging and therapy. The primary mechanism of internalization is endocytosis.[11][12]

Cellular Uptake and Intracellular Trafficking Pathway:

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ICG Sulfonated ICG Derivative Membrane Plasma Membrane ICG->Membrane Binding ClathrinPit Clathrin-coated pit Membrane->ClathrinPit Clathrin-mediated Endocytosis Endosome Early Endosome ClathrinPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Recycling Recycling Endosome Endosome->Recycling Lysosome Lysosome LateEndosome->Lysosome Release Drug Release / Imaging Lysosome->Release Recycling->Membrane Recycling to membrane

Caption: Predominant cellular uptake pathway of ICG derivatives via clathrin-mediated endocytosis.

The cellular uptake process for ICG and its derivatives is multifaceted and can be influenced by the specific cell type and the formulation of the dye. However, a predominant pathway is clathrin-mediated endocytosis.[13] The process begins with the binding of the ICG derivative to the cell membrane. This is followed by the formation of clathrin-coated pits, which invaginate to form vesicles that transport the dye into the cell.[11] Once inside, the ICG-containing vesicles mature into early endosomes, then late endosomes, and may eventually fuse with lysosomes.[11] The acidic environment of the lysosome can facilitate the release of the dye or any conjugated therapeutic agent. Some endosomes may also be recycled back to the cell membrane. This endocytic pathway is an active transport mechanism, which is why cellular uptake is temperature-dependent.[11]

Conclusion

The sulfonation of indocyanine green is a powerful strategy to overcome the inherent limitations of the parent dye, namely its poor water solubility and photostability. The resulting derivatives exhibit significantly improved physicochemical characteristics, making them superior candidates for a variety of biomedical applications in diagnostics and therapy. This guide provides a foundational understanding of the synthesis, characterization, and cellular interactions of these promising near-infrared agents, offering a valuable resource for researchers and developers in the field. Further research into novel sulfonated ICG analogues will continue to expand the toolkit for advanced in vivo imaging and targeted treatments.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with Disulfo-ICG-DBCO Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-ICG-DBCO disodium is a near-infrared (NIR) fluorescent probe designed for the detection and imaging of azide-modified biomolecules in living cells. This reagent utilizes a copper-free click chemistry reaction, a highly efficient and bioorthogonal ligation between a dibenzocyclooctyne (DBCO) group and an azide. The NIR properties of the indocyanine green (ICG) fluorophore make it ideal for deep tissue imaging with minimal autofluorescence from biological samples. The disulfonate modification enhances the water solubility of the molecule, improving its utility in aqueous biological environments.

This document provides a detailed protocol for the use of Disulfo-ICG-DBCO in live cell imaging applications, including the metabolic incorporation of azide groups into cellular glycans and their subsequent fluorescent labeling.

Principle of the Method

The experimental approach involves a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of an azide-modified monosaccharide, such as N-azidoacetylmannosamine (ManNAz). ManNAz is metabolized by the cells and incorporated into the glycan structures on the cell surface.

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with Disulfo-ICG-DBCO. The DBCO moiety of the dye reacts specifically with the azide groups on the cell surface via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, resulting in stable, fluorescently labeled cells.

Data Presentation

Table 1: Example Quantitative Data for Disulfo-ICG-DBCO in Live Cell Imaging

ParameterValue RangeCell Type ExampleNotes
Optimal Concentration 5 - 25 µMHeLa, A549Concentration should be optimized for each cell line and experimental condition.
Incubation Time 30 - 60 minutesHeLa, A549Longer incubation times may increase background signal.
Signal-to-Background Ratio > 5HeLaDependent on the efficiency of azide incorporation and washing steps.
Photostability Moderate-Minimize exposure to excitation light to reduce photobleaching.
Cytotoxicity (CC50) > 100 µMA549Unconjugated DBCO has been shown to have low cytotoxicity.[1]

Note: The data presented in this table are representative examples based on similar DBCO-functionalized dyes and should be experimentally validated for your specific cell type and imaging system.

Experimental Protocols

Part 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans via metabolic labeling.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Prepare a stock solution of ManNAz in DMSO (e.g., 50 mM).

    • Add the ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Part 2: Live Cell Imaging with Disulfo-ICG-DBCO

This protocol describes the labeling of azide-modified live cells with Disulfo-ICG-DBCO for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Part 1)

  • This compound

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped for NIR imaging (Excitation: ~780 nm, Emission: ~810 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Disulfo-ICG-DBCO in water or DMSO (e.g., 1-5 mM). Store protected from light.

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.

  • Labeling:

    • Dilute the Disulfo-ICG-DBCO stock solution in live cell imaging buffer to the desired final concentration (start with a titration from 5-25 µM).

    • Add the Disulfo-ICG-DBCO solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.

  • Imaging:

    • Add fresh live cell imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for ICG (Excitation max: ~780 nm; Emission max: ~810 nm).

Mandatory Visualizations

Live_Cell_Imaging_Workflow Experimental Workflow for Live Cell Imaging with Disulfo-ICG-DBCO cluster_0 Part 1: Metabolic Labeling cluster_1 Part 2: Fluorescent Labeling & Imaging cell_seeding Seed Mammalian Cells metabolic_labeling Incubate with Azide Sugar (e.g., ManNAz, 24-48h) cell_seeding->metabolic_labeling azide_cells Azide-Modified Live Cells metabolic_labeling->azide_cells wash_cells_1 Wash Cells azide_cells->wash_cells_1 add_dye Incubate with Disulfo-ICG-DBCO (30-60 min) wash_cells_1->add_dye wash_cells_2 Wash to Remove Unbound Dye add_dye->wash_cells_2 image_cells Live Cell Imaging (NIR Fluorescence) wash_cells_2->image_cells Signaling_Pathway Click Chemistry Labeling on Cell Surface cluster_cell Cell cell_surface Cell Surface Glycan azide_group cell_surface->azide_group Metabolic Incorporation labeled_cell Fluorescently Labeled Cell Surface azide_group->labeled_cell dbco_dye Disulfo-ICG-DBCO dbco_dye->labeled_cell Copper-Free Click Reaction (SPAAC)

References

Application Note and Protocol: Labeling of Azide-Modified Proteins with Disulfo-ICG-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern biological research and therapeutic development. This application note provides a detailed protocol for the fluorescent labeling of azide-modified proteins using Disulfo-ICG-DBCO. This method utilizes the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free "click chemistry."[][2] The reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological system without interfering with native biochemical processes.[][3][4]

Disulfo-ICG is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for deep-tissue imaging applications. The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically with the azide group on the modified protein to form a stable triazole linkage.[][4] This protocol is designed to be a comprehensive guide for researchers, providing a step-by-step methodology, recommendations for optimization, and methods for characterizing the final labeled protein.

Principle of the Reaction

The labeling reaction is based on the SPAAC mechanism, where the strained ring of the DBCO moiety readily reacts with an azide-functionalized protein. This reaction does not require a cytotoxic copper catalyst, making it suitable for applications involving live cells or sensitive protein samples.[][3] The DBCO group's high reactivity with azides ensures efficient labeling under mild, physiological conditions.[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling an azide-modified protein with Disulfo-ICG-DBCO.

Materials Required

  • Azide-modified protein

  • Disulfo-ICG-DBCO

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or another amine-free and, critically, azide-free buffer.[5][6]

  • Purification System: Spin desalting columns, dialysis cassettes, or High-Performance Liquid Chromatography (HPLC) system.[5][7]

  • UV-Vis Spectrophotometer

Protocol 1: Labeling of Azide-Modified Protein with Disulfo-ICG-DBCO

This protocol outlines the direct conjugation of an azide-containing protein with the DBCO-functionalized dye.

1. Preparation of Reagents:

  • Azide-Modified Protein: Prepare the azide-modified protein in the chosen azide-free reaction buffer at a concentration of 1-10 mg/mL.[3] If the buffer contains sodium azide as a preservative, it must be removed by dialysis or buffer exchange prior to the reaction.[6]
  • Disulfo-ICG-DBCO Stock Solution: Prepare a 10 mM stock solution of Disulfo-ICG-DBCO in anhydrous DMSO or DMF.[8] This solution should be prepared fresh before use.

2. Labeling Reaction:

  • To the azide-modified protein solution, add the desired molar excess of the Disulfo-ICG-DBCO stock solution. A 2-4 fold molar excess of the DBCO reagent over the protein is a good starting point.[3][8] For specific applications like antibody-small molecule conjugations, a higher starting molar excess of up to 7.5-fold may be beneficial.[7][8]
  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to prevent protein denaturation.[3][8]
  • Gently mix the reaction solution.

3. Incubation:

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8] The optimal reaction time may need to be determined empirically for each specific protein. Longer incubation times may improve labeling efficiency.[9]

4. Purification of the Labeled Protein:

  • Following incubation, it is crucial to remove the unreacted Disulfo-ICG-DBCO. This can be achieved using one of the following methods:
  • Spin Desalting Columns: An effective method for rapid removal of excess reagent with high protein recovery (typically >85%).[5][7]
  • Dialysis: A suitable method for larger sample volumes.
  • HPLC: Techniques such as size-exclusion, ion-exchange, or reverse-phase HPLC can be used for high-resolution purification.[5][10]

5. Characterization of the Labeled Protein:

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectroscopy.[10] This is achieved by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and the absorbance maximum of the ICG dye (around 780 nm). The DBCO group also has a characteristic absorbance around 309 nm, which can be used to monitor the reaction's progress.[3][10]
  • SDS-PAGE Analysis: The formation of the conjugate can be visualized by SDS-PAGE, where the labeled protein should exhibit a higher molecular weight band compared to the unlabeled protein.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the labeling protocol. These values may require optimization for specific proteins and experimental goals.

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Disulfo-ICG-DBCO2 - 10 foldThe optimal ratio should be determined empirically.
Reaction BufferPBS, pH 7.2 - 7.4Must be free of sodium azide.
Organic Solvent Concentration< 20% (v/v)To avoid protein denaturation.
Incubation Time2 - 12 hours at RT or overnight at 4°CLonger incubation can lead to higher labeling efficiency.
Incubation Temperature4°C to 37°CReactions are generally more efficient at higher temperatures.
Expected Protein Recovery (Post-Purification)> 85%Dependent on the purification method used.

Visualizations

Diagram 1: Experimental Workflow for Labeling Azide-Modified Proteins

experimental_workflow cluster_reactants Reactants cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product azide_protein Azide-Modified Protein reaction_mix Mix & Incubate (2-12h at RT or overnight at 4°C) azide_protein->reaction_mix dbco_dye Disulfo-ICG-DBCO dbco_dye->reaction_mix purification Remove Excess Dye (e.g., Spin Desalting Column) reaction_mix->purification labeled_protein Purified Disulfo-ICG Labeled Protein purification->labeled_protein

Caption: Workflow for labeling azide-modified proteins with Disulfo-ICG-DBCO.

Diagram 2: Signaling Pathway of the SPAAC Reaction

spaac_reaction protein Protein-N₃ (Azide-Modified Protein) product Protein-Triazole-Disulfo-ICG (Stable Labeled Protein) protein->product Strain-Promoted Cycloaddition dye Disulfo-ICG-DBCO (Strained Alkyne) dye->product

Caption: The SPAAC reaction between an azide-modified protein and DBCO dye.

References

Application Notes and Protocols for In Vivo Tumor Imaging in Mice using Disulfo-ICG-DBCO Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfo-ICG-DBCO disodium is a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling applications. It combines a water-soluble sulfo-indocyanine green (ICG) core with a dibenzocyclooctyne (DBCO) group. This configuration allows for its use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to label azide-modified biomolecules in vivo. This application note provides a detailed protocol for a pre-targeted in vivo tumor imaging strategy in mice. The methodology involves a two-step process: first, the administration of an azide-modified tumor-targeting molecule (e.g., a monoclonal antibody), followed by the injection of this compound, which selectively reacts with the azide groups accumulated at the tumor site. This pre-targeting approach can significantly improve the tumor-to-background signal ratio by allowing unbound targeting molecules to clear from circulation before the fluorescent probe is introduced.

Principle of Pre-Targeted In Vivo Imaging

The core of this imaging strategy is the bioorthogonal reaction between an azide and a DBCO group.

  • Targeting: An azide-modified monoclonal antibody (mAb-N₃) that recognizes a specific tumor-associated antigen is intravenously injected into a tumor-bearing mouse.

  • Accumulation and Clearance: The mAb-N₃ circulates and accumulates at the tumor site by binding to its target antigen. A waiting period allows for the clearance of unbound mAb-N₃ from the bloodstream and non-target tissues.

  • Labeling and Imaging: this compound is then intravenously injected. It rapidly circulates and undergoes a "click" reaction with the azide groups on the mAb-N₃ that is concentrated at the tumor. The resulting fluorescent signal from the accumulated Disulfo-ICG-DBCO at the tumor can be visualized using an in vivo imaging system.

This method leverages the high specificity of antibodies for tumor targeting and the rapid, bioorthogonal nature of copper-free click chemistry for efficient labeling.

Quantitative Data Summary

The following tables present representative quantitative data from a typical pre-targeted in vivo imaging experiment using an azide-modified antibody and this compound. These values are illustrative and can vary depending on the tumor model, antibody, and imaging system used.

Table 1: In Vivo Tumor-to-Background Ratios

Time Post-Disulfo-ICG-DBCO InjectionTumor-to-Muscle RatioTumor-to-Abdomen Ratio
1 hour2.5 ± 0.41.8 ± 0.3
4 hours4.8 ± 0.73.5 ± 0.6
12 hours6.2 ± 0.95.1 ± 0.8
24 hours7.5 ± 1.16.3 ± 1.0

Table 2: Ex Vivo Biodistribution of Disulfo-ICG-DBCO (24 hours post-injection)

OrganAverage Radiant Efficiency (p/sec/cm²/sr) / 10⁸
Tumor15.2 ± 2.5
Liver8.9 ± 1.8
Spleen2.1 ± 0.5
Kidneys3.5 ± 0.7
Lungs1.8 ± 0.4
Heart1.1 ± 0.3
Muscle2.0 ± 0.4
Blood0.9 ± 0.2

Experimental Protocols

Animal Model
  • Animal Strain: Athymic nude mice (nu/nu) or other appropriate immunodeficient strains, 6-8 weeks old.

  • Tumor Model: Subcutaneously implant 5 x 10⁶ human cancer cells (e.g., A431 for EGFR targeting, BT-474 for HER2 targeting) in the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-200 mm³.

Reagent Preparation
  • Azide-Modified Monoclonal Antibody (mAb-N₃):

    • Reconstitute the lyophilized azide-modified antibody in sterile phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 1 mg/mL.

    • Store aliquots at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • This compound:

    • Reconstitute the lyophilized this compound in sterile, nuclease-free water or PBS to create a 1 mM stock solution.

    • Protect the solution from light. For in vivo use, dilute the stock solution with sterile PBS to the desired final concentration just before injection.

In Vivo Pre-Targeting and Imaging Procedure
  • Step 1: Administration of Azide-Modified Antibody

    • Administer 100 µg of the mAb-N₃ solution to each tumor-bearing mouse via tail vein injection. The injection volume should be approximately 100-150 µL.

    • Allow the antibody to circulate and accumulate at the tumor site for 24 to 72 hours. This time frame should be optimized for the specific antibody used.

  • Step 2: Administration of this compound

    • After the recommended antibody accumulation period, administer 50-100 nmol of this compound per mouse via tail vein injection. The typical injection volume is 100 µL.

  • In Vivo Fluorescence Imaging

    • Anesthetize the mice using isoflurane (2% in oxygen).

    • Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire images at various time points (e.g., 1, 4, 12, 24, and 48 hours) after the injection of Disulfo-ICG-DBCO.

    • Imaging Parameters (for ICG):

      • Excitation: 745 nm

      • Emission: 820 nm

      • Exposure Time: Adjust based on signal intensity, typically 1-5 seconds.

Ex Vivo Biodistribution Analysis
  • At the final imaging time point (e.g., 24 or 48 hours), euthanize the mice by a humane method (e.g., cervical dislocation under deep anesthesia).

  • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle).

  • Arrange the collected tissues in a petri dish and image them using the in vivo imaging system with the same parameters used for in vivo imaging.

  • Use the imaging software to draw regions of interest (ROIs) around each organ and the tumor to quantify the average radiant efficiency.

Visualizations

Signaling Pathway and Targeting Mechanism

Targeting_Mechanism cluster_tumor_cell Tumor Cell Surface Tumor_Antigen Tumor-Specific Antigen (e.g., EGFR, HER2) mAb_N3 Azide-Modified Antibody (mAb-N3) Binding Specific Binding mAb_N3->Binding Binding->Tumor_Antigen  Targeting

Caption: Antibody binds to a tumor-specific antigen on the cell surface.

Logical Relationship: Bioorthogonal "Click" Chemistry

Click_Chemistry mAb_N3 Tumor-Bound mAb-N3 Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mAb_N3->Reaction ICG_DBCO Disulfo-ICG-DBCO ICG_DBCO->Reaction Labeled_mAb Fluorescently Labeled mAb at Tumor Site Reaction->Labeled_mAb  Click! Experimental_Workflow cluster_prep Preparation cluster_injection Administration cluster_imaging Data Acquisition & Analysis Tumor_Model Establish Tumor Xenograft in Mice Reagent_Prep Prepare mAb-N3 and Disulfo-ICG-DBCO Solutions Inject_mAb 1. Inject Azide-Modified Antibody (mAb-N3) Reagent_Prep->Inject_mAb Wait 2. Wait 24-72h for Antibody Accumulation and Clearance Inject_mAb->Wait Inject_ICG 3. Inject Disulfo-ICG-DBCO Wait->Inject_ICG InVivo_Imaging 4. In Vivo NIR Fluorescence Imaging (1h, 4h, 12h, 24h) Inject_ICG->InVivo_Imaging ExVivo_Imaging 5. Euthanize and Harvest Organs InVivo_Imaging->ExVivo_Imaging Biodistribution 6. Ex Vivo Imaging and Quantitative Analysis ExVivo_Imaging->Biodistribution

Application Notes and Protocols for Disulfo-ICG-DBCO Disodium Conjugation to Antibodies for Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the conjugation of Disulfo-ICG-DBCO disodium salt to antibodies for targeted imaging applications. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use.[1][2][3][4] Its disulfonated form enhances aqueous solubility and biocompatibility. The dibenzocyclooctyne (DBCO) group enables covalent attachment to azide-modified biomolecules via a copper-free click chemistry reaction, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6][7][8][9] This bioorthogonal conjugation method is highly efficient, specific, and occurs under mild physiological conditions, making it ideal for labeling sensitive biomolecules like antibodies without compromising their function.[6][8][9] The resulting antibody-dye conjugates can be used for highly specific targeted imaging of cells and tissues expressing the antigen of interest.[1]

Key Concepts

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a type of copper-free click chemistry that involves the reaction between a cyclooctyne (like DBCO) and an azide. The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst.[8][9] This makes it particularly suitable for conjugating molecules to biological samples.[5][7]

Bioorthogonal Chemistry: These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[8] SPAAC is a prime example of a bioorthogonal reaction.[8]

Targeted Imaging: This technique utilizes the high specificity of antibodies to deliver an imaging agent (in this case, Disulfo-ICG) to a specific biological target, such as a tumor-specific antigen.[1][3] This allows for high-contrast imaging with minimal background signal.

Data Presentation

Table 1: Recommended Reaction Parameters for Antibody-Disulfo-ICG-DBCO Conjugation
ParameterRecommended ValueNotes
Antibody Preparation
Antibody Concentration2-10 mg/mL[10]Higher concentrations improve labeling efficiency.
BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[5][8]
Antibody Activation with Azide
Azide-PEG-NHS Ester Molar Excess10-fold[]A starting point, may need optimization.
Incubation Time60 minutes[]At room temperature.
Conjugation Reaction
Disulfo-ICG-DBCO Molar Excess2-4 fold over azide-modified antibody[5][7]Higher excess can drive the reaction to completion.[12]
Incubation Time4-12 hours at room temperature, or overnight at 4°C[6][7][12]Longer incubation can improve efficiency.[8]
Purification
MethodSize-Exclusion Chromatography (e.g., Sephadex G-25), Dialysis, or HPLC[10][]To remove unconjugated dye.
Characterization
Degree of Labeling (DOL)2-10[10]The optimal DOL depends on the antibody and application.
Table 2: Spectral Properties of Disulfo-ICG
PropertyWavelength (nm)Notes
Excitation Maximum (approx.)740-800[13][14]In aqueous solution.
Emission Maximum (approx.)800-860[13][14]In aqueous solution.

Experimental Protocols

Protocol 1: Antibody Modification with Azide Groups

This protocol describes the introduction of azide groups onto the antibody, which are necessary for the subsequent click chemistry reaction with the DBCO-functionalized dye.

Materials:

  • Antibody of interest

  • Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin desalting columns (e.g., 7K MWCO)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, exchange the buffer to PBS (pH 7.2-7.4) using a spin desalting column or dialysis.[5]

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.[10]

  • Prepare Azide-PEG-NHS Ester Stock Solution:

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Antibody Activation:

    • Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.[]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[]

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted Azide-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.

Protocol 2: Conjugation of Disulfo-ICG-DBCO to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized dye.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound salt

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction tubes

Procedure:

  • Prepare Disulfo-ICG-DBCO Stock Solution:

    • Dissolve the this compound salt in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the Disulfo-ICG-DBCO stock solution to the azide-modified antibody solution.[5][7]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[6][7][12] Longer incubation times can improve conjugation efficiency.[8]

  • Purification of the Antibody-Dye Conjugate:

    • Remove the unconjugated Disulfo-ICG-DBCO using a spin desalting column, size-exclusion chromatography, or dialysis.[10] For higher purity, HPLC purification can be employed.

Protocol 3: Characterization of the Antibody-Dye Conjugate

This protocol describes how to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody.

Materials:

  • Purified antibody-dye conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Dilute the purified antibody-dye conjugate in PBS.

    • Measure the absorbance of the solution at 280 nm (for the antibody) and at the absorbance maximum of Disulfo-ICG (approximately 780-800 nm).

  • Calculate the Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula, which is a modification of the general formula for DBCO-labeled antibodies to account for the dye's absorbance:

    Protein Concentration (M) = [A₂₈₀ - (A_dye_max × CF₂₈₀)] / ε_protein

    Dye Concentration (M) = A_dye_max / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_dye_max is the absorbance of the conjugate at the maximum absorbance of Disulfo-ICG.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_dye_max for the free dye).

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[9]

    • ε_dye is the molar extinction coefficient of Disulfo-ICG at its maximum absorbance.

Mandatory Visualizations

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_activation Azide Activation cluster_conjugation Conjugation cluster_purification Purification Ab Antibody Buffer_Exchange Buffer Exchange (if necessary) Ab->Buffer_Exchange Azide_NHS Azide-PEG-NHS Buffer_Exchange->Azide_NHS Add Activated_Ab Azide-Modified Antibody Azide_NHS->Activated_Ab Incubate ICG_DBCO Disulfo-ICG-DBCO Activated_Ab->ICG_DBCO Add Conjugate Antibody-ICG Conjugate ICG_DBCO->Conjugate Click Reaction (SPAAC) Purification Purification (e.g., SEC) Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for Disulfo-ICG-DBCO conjugation to antibodies.

Targeted_Imaging_Mechanism cluster_systemic Systemic Circulation cluster_targeting Target Tissue cluster_imaging Imaging Conjugate Antibody-ICG Conjugate Target_Cell Target Cell (e.g., Tumor Cell) Conjugate->Target_Cell Binding Antigen Antigen Fluorescence NIR Fluorescence (Emission) Target_Cell->Fluorescence NIR_Light NIR Light (Excitation) NIR_Light->Target_Cell Detection Detection Fluorescence->Detection

Caption: Mechanism of targeted imaging with antibody-ICG conjugates.

References

Application Notes and Protocols for Bacterial Detection with Disulfo-ICG-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye coupled to a dibenzocyclooctyne (DBCO) group, enabling the detection of bacteria through a two-step bioorthogonal chemistry approach. This method offers high selectivity and biocompatibility, making it suitable for a range of applications from in vitro assays to in vivo imaging. The core principle involves the metabolic incorporation of an azide-modified D-amino acid, such as 3-azido-D-alanine (d-AzAla), into the peptidoglycan of the bacterial cell wall.[1][2][3] The azide group serves as a chemical handle for the subsequent covalent attachment of Disulfo-ICG-DBCO via a copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This highly efficient and specific reaction allows for the fluorescent labeling of bacteria, which can then be detected and quantified.[6][7]

Mechanism of Action: Signaling Pathway

The detection strategy relies on the metabolic machinery of bacteria and the principles of bioorthogonal chemistry.

  • Metabolic Labeling: Bacteria are cultured in the presence of an unnatural D-amino acid analog containing an azide group (e.g., d-AzAla). Bacterial enzymes involved in peptidoglycan synthesis recognize and incorporate this analog into the growing cell wall.[1][2][8] This process is specific to bacteria as D-amino acids are essential components of their cell walls, but are rarely used by mammalian cells.[1]

  • Bioorthogonal Ligation: The azide-modified bacteria are then incubated with Disulfo-ICG-DBCO. The strained alkyne (DBCO) on the dye reacts specifically and spontaneously with the azide groups on the bacterial surface through a [3+2] cycloaddition reaction.[4][5] This copper-free "click" reaction forms a stable triazole linkage, covalently attaching the fluorescent ICG dye to the bacteria.[6][7]

  • Detection: The now fluorescently labeled bacteria can be detected and quantified using various methods, including fluorescence microscopy, flow cytometry, and in vivo imaging systems.[6][7] The indocyanine green (ICG) component of the probe also possesses photothermal properties, which can be exploited for photothermal therapy upon irradiation with an 808 nm laser.[6][9][10]

Signaling_Pathway cluster_bacteria Bacterial Cell d_AzAla d-AzAla (Azide-modified D-amino acid) PG_synthesis Peptidoglycan Biosynthesis d_AzAla->PG_synthesis Azide_PG Azide-labeled Peptidoglycan PG_synthesis->Azide_PG Labeled_Bacteria Fluorescently Labeled Bacterium Azide_PG->Labeled_Bacteria  SPAAC Click  Chemistry Disulfo_ICG_DBCO Disulfo-ICG-DBCO Disulfo_ICG_DBCO->Labeled_Bacteria Detection Detection (Fluorescence, ATP) Labeled_Bacteria->Detection

Mechanism of bacterial detection using Disulfo-ICG-DBCO.

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of bacteria and subsequent detection using Disulfo-ICG-DBCO.

Protocol 1: In Vitro Bacterial Labeling and Detection

This protocol is adapted from methodologies described for labeling various bacterial strains.[6][7]

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • d-Azidoalanine (d-AzAla)

  • Disulfo-ICG-DBCO

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope or flow cytometer

Procedure:

  • Bacterial Culture and Metabolic Labeling:

    • Inoculate the desired bacterial strain into a suitable growth medium.

    • Grow the culture to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).

    • Add d-AzAla to the culture medium to a final concentration of 1 mM.

    • Continue to incubate the culture under appropriate conditions (e.g., 37°C with shaking) for 1-2 hours to allow for the incorporation of d-AzAla into the bacterial cell wall.

  • Harvesting and Washing:

    • Centrifuge the bacterial culture to pellet the cells.

    • Discard the supernatant and resuspend the bacterial pellet in sterile PBS.

    • Repeat the centrifugation and washing step twice to remove any unincorporated d-AzAla.

  • Labeling with Disulfo-ICG-DBCO:

    • Resuspend the washed bacterial pellet in PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ CFU/mL.[6]

    • Add Disulfo-ICG-DBCO to the bacterial suspension to a final concentration of approximately 1 mg/mL.[6]

    • Incubate the mixture in the dark at 37°C for 1 hour with gentle agitation.[6]

  • Final Wash:

    • Centrifuge the labeled bacterial suspension to pellet the cells.

    • Discard the supernatant and wash the pellet with PBS to remove any unbound Disulfo-ICG-DBCO.

    • Repeat the washing step once more.

  • Detection and Imaging:

    • Resuspend the final bacterial pellet in PBS.

    • For microscopy, mount a small volume of the bacterial suspension on a microscope slide and observe using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for ICG (Ex/Em ≈ 780/810 nm).[6][11]

    • For flow cytometry, analyze the bacterial suspension to quantify the fluorescence intensity of the labeled population.[7]

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow.

Experimental_Workflow Start Start Bacterial_Culture Bacterial Culture (Mid-log phase) Start->Bacterial_Culture Metabolic_Labeling Metabolic Labeling (d-AzAla incubation) Bacterial_Culture->Metabolic_Labeling Harvest_Wash1 Harvest and Wash (Remove excess d-AzAla) Metabolic_Labeling->Harvest_Wash1 Click_Reaction Click Reaction (Incubate with Disulfo-ICG-DBCO) Harvest_Wash1->Click_Reaction Harvest_Wash2 Final Wash (Remove excess dye) Click_Reaction->Harvest_Wash2 Detection Detection & Analysis Harvest_Wash2->Detection Microscopy Fluorescence Microscopy Detection->Microscopy Flow_Cytometry Flow Cytometry Detection->Flow_Cytometry In_Vivo_Imaging In Vivo Imaging Detection->In_Vivo_Imaging End End Microscopy->End Flow_Cytometry->End In_Vivo_Imaging->End

Step-by-step experimental workflow for bacterial detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Disulfo-ICG-DBCO in bacterial detection.

Table 1: Reagent Concentrations and Incubation Times

ParameterValueReference
Bacterial Concentration1 x 10⁶ - 1 x 10⁷ CFU/mL[6]
d-Azidoalanine (d-AzAla) Concentration1 mMN/A
d-AzAla Incubation Time1 - 2 hoursN/A
Disulfo-ICG-DBCO Concentration~1 mg/mL[6]
Disulfo-ICG-DBCO Incubation Time1 hour[6]
Incubation Temperature37°C[6]

Table 2: Performance Characteristics

ParameterObservationReference
Fluorescence IncreaseSignificant increase in fluorescence in azide-treated bacteria compared to controls.[4][5][7]
In Vitro Photothermal EffectTemperature of ICG-labeled E. coli reached 54°C after 90 seconds of 808 nm laser irradiation.[10]
In Vivo TargetingDisulfo-ICG-DBCO effectively targets MRSA-infected wounds in mouse models.[9]
In Vivo Photothermal EffectTemperature of infected skin in a mouse model reached 46°C after 180 seconds of 808 nm laser irradiation.[9]

Applications

The Disulfo-ICG-DBCO system for bacterial detection has a wide range of potential applications:

  • Rapid Diagnostics: The fluorescence-based detection allows for the rapid identification of bacterial presence in clinical samples, such as cerebrospinal fluid.[6][7]

  • In Vivo Imaging: The near-infrared properties of ICG are well-suited for deep-tissue imaging, enabling the visualization of bacterial infections in living organisms.[5][9][12]

  • Antimicrobial Therapy: The photothermal properties of ICG can be harnessed for photothermal antibacterial therapy (PTAT), providing a targeted approach to eradicating bacteria without the use of traditional antibiotics.[6][10]

  • Drug Development: This platform can be used to screen for new antimicrobial agents by monitoring their effects on bacterial viability and cell wall integrity.

Conclusion

The use of Disulfo-ICG-DBCO in conjunction with metabolic labeling offers a powerful and versatile platform for the detection and imaging of bacteria. The high specificity of the bioorthogonal reaction, combined with the favorable optical properties of ICG, provides a robust methodology for researchers in microbiology, infectious disease, and drug development. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for the successful implementation of this technology.

References

Application Notes and Protocols for Cell Surface Labeling with Disulfo-ICG-DBCO Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-ICG-DBCO disodium is a near-infrared (NIR) fluorescent probe designed for the specific labeling of biomolecules through copper-free click chemistry. This reagent features a dibenzocyclooctyne (DBCO) group, which reacts selectively with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The presence of two sulfonic acid groups enhances the water solubility of the indocyanine green (ICG) fluorophore, minimizing aggregation and improving biocompatibility for live-cell imaging applications.

These application notes provide a detailed overview of the labeling efficiency of this compound on cell surfaces, along with comprehensive protocols for cell labeling, quantitative analysis, and viability assessment.

Principle of Technology

The cell surface labeling strategy involves a two-step process:

  • Metabolic Glycoengineering: Cells are cultured in the presence of an unnatural monosaccharide containing an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz). The cellular metabolic machinery incorporates this azido-sugar into cell surface glycans, effectively displaying azide groups on the cell surface.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified cells are then treated with this compound. The DBCO moiety of the probe reacts specifically with the azide groups on the cell surface, forming a stable covalent triazole linkage and fluorescently labeling the cells.

Quantitative Data Summary

While specific quantitative data for the labeling efficiency of this compound is not extensively published, data from studies using other DBCO-fluorophore conjugates can provide a valuable reference for expected performance. The efficiency of labeling is dependent on several factors, including the cell type, the efficiency of metabolic azide incorporation, and the concentration and incubation time of the DBCO probe.

Table 1: Reference Data for Labeling Efficiency with DBCO-Fluorophores

Cell LineAzide Precursor (Concentration)DBCO-Fluorophore (Concentration)Incubation TimeLabeling Efficiency/OutcomeReference
A549Ac₄ManNAz (50 µM)DBCO-Cy5 (various)3 days (metabolic), 1 hr (click)Dose-dependent increase in fluorescence[1]
VariousAc₄ManNAz (50 µM)DBCO-Cy548-72 hours (metabolic)Effective labeling of glycoproteins[2]
HeLaHaloTag-BCN or -DBCOTAMRA-azide (25 µM)1-240 minDBCO showed faster kinetics than BCN

Table 2: Reference Data on Cell Viability after Labeling

Cell LineReagent (Concentration)AssayOutcomeReference
A549Ac₄ManNAz (up to 100 µM)CCK-8Low cytotoxicity[1]
A549DBCO-Cy5 (up to 100 µM)MTTNo significant increase in cytotoxicity[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido-Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plates, 96-well plates, or on coverslips for microscopy) and allow them to adhere and grow overnight.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a stock concentration of 10 mM.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.

Protocol 2: Cell Surface Labeling with this compound

This protocol details the labeling of azide-modified cells with this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO or water

  • Live cell imaging buffer or complete cell culture medium

Procedure:

  • Prepare Disulfo-ICG-DBCO Stock Solution: Prepare a 2 mM stock solution of this compound in anhydrous DMSO or water.

  • Labeling Reaction: Dilute the Disulfo-ICG-DBCO stock solution in pre-warmed complete cell culture medium or live cell imaging buffer to a final concentration of 10-20 µM.

  • Incubation: Add the labeling solution to the azide-modified cells and incubate for 30-60 minutes at 37°C, protected from light. Optimal concentration and incubation time may vary depending on the cell type and should be determined experimentally.

  • Washing: Wash the cells three to four times with PBS to remove any unbound this compound.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Quantification of Labeling Efficiency by Flow Cytometry

This protocol outlines the procedure for quantifying the percentage of labeled cells and the fluorescence intensity.

Materials:

  • Labeled and unlabeled (control) cells

  • Flow cytometry staining buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest the labeled and control cells using a non-enzymatic cell dissociation solution.

  • Cell Pelleting: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellets in flow cytometry staining buffer.

  • Analysis: Analyze the cell suspension on a flow cytometer equipped with the appropriate laser and filters for ICG (Excitation/Emission: ~780/810 nm).

  • Data Interpretation: Compare the fluorescence intensity of the labeled cells to the unlabeled control cells to determine the labeling efficiency.

Protocol 4: Visualization of Labeled Cells by Fluorescence Microscopy

This protocol provides a method for the visual assessment of cell surface labeling.

Materials:

  • Labeled cells on coverslips or in a glass-bottom dish

  • Live cell imaging buffer

  • Fluorescence microscope

Procedure:

  • Imaging: Mount the coverslips on a slide with mounting medium or place the glass-bottom dish on the microscope stage.

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with a suitable filter set for ICG.

  • Observation: Observe the localization and intensity of the fluorescence signal on the cell surface.

Protocol 5: Cell Viability Assessment

This protocol describes how to assess the cytotoxicity of the labeling procedure using a standard MTT or similar viability assay.

Materials:

  • Labeled and unlabeled (control) cells in a 96-well plate

  • MTT reagent (or other viability assay reagent)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Incubation: After the labeling and washing steps, incubate the cells in fresh culture medium for a desired period (e.g., 24 hours).

  • Add Viability Reagent: Add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Compare the viability of the labeled cells to the unlabeled control cells.

Mandatory Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Cells in Culture Cells in Culture Azide-Modified Cell Surface Azide-Modified Cell Surface Cells in Culture->Azide-Modified Cell Surface  Incubation with Ac4ManNAz Ac4ManNAz Ac4ManNAz Labeled Cell Labeled Cell Azide-Modified Cell Surface->Labeled Cell  SPAAC Reaction Disulfo-ICG-DBCO Disulfo-ICG-DBCO G Start Start Metabolic Labeling with Ac4ManNAz Metabolic Labeling with Ac4ManNAz Start->Metabolic Labeling with Ac4ManNAz Wash Cells Wash Cells Metabolic Labeling with Ac4ManNAz->Wash Cells Label with Disulfo-ICG-DBCO Label with Disulfo-ICG-DBCO Wash Cells->Label with Disulfo-ICG-DBCO Wash Cells_2 Wash Cells Label with Disulfo-ICG-DBCO->Wash Cells_2 Analysis Analysis Wash Cells_2->Analysis Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy End End Flow Cytometry->End Fluorescence Microscopy->End

References

Application Notes and Protocols for Disulfo-ICG-DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Disulfo-ICG-DBCO, a near-infrared fluorescent dye, for super-resolution microscopy applications. The protocols focus on sample preparation, labeling via copper-free click chemistry, and imaging using Stochastic Optical Reconstruction Microscopy (STORM).

Introduction to Disulfo-ICG-DBCO for Super-Resolution Imaging

Disulfo-ICG-DBCO is a derivative of Indocyanine Green (ICG), a well-established near-infrared dye, functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its covalent attachment to azide-modified biomolecules through a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. The near-infrared emission of the ICG core makes it suitable for deep-tissue imaging and reduces phototoxicity and background autofluorescence. These characteristics, combined with the specificity of click chemistry labeling, make Disulfo-ICG-DBCO a promising candidate for single-molecule localization microscopy (SMLM) techniques like STORM[3][4].

Super-resolution microscopy techniques, such as STORM, bypass the diffraction limit of light to achieve nanoscale resolution, enabling the visualization of subcellular structures with unprecedented detail[4][5]. The successful application of STORM relies on the use of photoswitchable fluorophores that can be cycled between a fluorescent "on" state and a dark "off" state[6]. While near-infrared dyes can be more challenging to use for STORM compared to far-red dyes like Alexa Fluor 647, optimization of the imaging buffer can significantly improve their performance[7][8].

Data Presentation

Photophysical Properties of ICG Derivatives
PropertyValue (for ICG)Solvent/Conditions
Excitation Maximum (Absorbance)~780 nmEthanol
Emission Maximum~810 nmEthanol
Fluorescence Lifetime0.166 ns - 0.71 nsVaries with environment (e.g., water vs. tumor tissue)
Quantum YieldLow in aqueous solutions, increases when bound to proteinsVaries with environment

Note: The photophysical properties of Disulfo-ICG-DBCO, particularly its blinking characteristics, will need to be empirically determined in the chosen STORM imaging buffer for optimal results.

Recommended Reagents for Labeling and Imaging
ReagentPurposeRecommended Starting Concentration
Azide-modified biomolecule (e.g., metabolically incorporated or antibody conjugate)Target for labelingVaries with experiment
Disulfo-ICG-DBCOFluorescent probe5-20 µM for cell labeling
STORM Imaging Buffer (see protocol below)Induces photoswitching of the fluorophoreSee detailed recipe
- Glucose OxidaseOxygen scavenger system component0.5 mg/mL
- CatalaseOxygen scavenger system component40 µg/mL
- GlucoseSubstrate for glucose oxidase10% (w/v)
- MEA (Cysteamine) or BME (β-mercaptoethanol)Reducing agent to promote blinking10-100 mM (MEA) or 10-140 mM (BME)

Experimental Protocols

Protocol 1: Labeling of Cellular Targets with Disulfo-ICG-DBCO via Click Chemistry

This protocol describes the general procedure for labeling azide-modified biomolecules in fixed and permeabilized cells with Disulfo-ICG-DBCO. The introduction of azide groups into the target of interest can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or by using azide-functionalized antibodies.

Materials:

  • Fixed and permeabilized cells with azide-modified target molecules on a glass-bottom dish suitable for microscopy.

  • Disulfo-ICG-DBCO stock solution (e.g., 1-10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Bovine Serum Albumin (BSA) for blocking.

Procedure:

  • Blocking: After fixation and permeabilization, wash the cells three times with PBS. Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 60-90 minutes at room temperature[6].

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the Disulfo-ICG-DBCO stock solution in PBS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically.

    • Remove the blocking buffer and add the Disulfo-ICG-DBCO labeling solution to the cells.

    • Incubate for 15-60 minutes at room temperature, protected from light[10]. The reaction time may require optimization.

  • Washing:

    • Remove the labeling solution and wash the cells extensively with PBS to remove unbound dye. A typical washing procedure involves at least five washes with PBS for 5-15 minutes each[6].

  • Post-fixation (Optional but Recommended): To ensure the stability of the labeled structures, you can post-fix the cells with 3-4% PFA in PBS for 10 minutes at room temperature[6].

  • Final Washes: Wash the cells three times with PBS. The sample is now ready for STORM imaging.

Protocol 2: Super-Resolution STORM Imaging

This protocol provides a starting point for STORM imaging of Disulfo-ICG-DBCO labeled samples. The imaging parameters, especially laser powers, will require careful optimization for this specific dye.

Materials:

  • Labeled cells on a glass-bottom dish from Protocol 1.

  • STORM Imaging Buffer (prepare fresh before use).

  • A super-resolution microscope equipped for STORM with appropriate laser lines for excitation (e.g., ~750-780 nm) and activation (if necessary, e.g., 405 nm), and a sensitive EMCCD or sCMOS camera.

STORM Imaging Buffer Recipe (prepare fresh): [4][11]

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl in water.

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose in water.

  • GLOX Solution: 14 mg Glucose Oxidase and 50 µL of Catalase solution (e.g., 17 mg/mL in Buffer A) in 200 µL of Buffer A. Centrifuge to remove any precipitate.

  • 1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to ~8.0.

Final Imaging Buffer (prepare immediately before imaging):

  • To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution[11]. Mix gently.

Imaging Procedure:

  • Microscope Setup: Mount the sample on the STORM microscope. Bring the labeled structure into focus.

  • Buffer Exchange: Carefully replace the PBS with the freshly prepared STORM imaging buffer. Allow the buffer to equilibrate for a few minutes.

  • Imaging Acquisition:

    • Illuminate the sample with the excitation laser (e.g., ~750-780 nm) at a high power density to induce photoswitching and blinking of the Disulfo-ICG-DBCO molecules.

    • Acquire a time series of thousands of images (typically 10,000-40,000 frames) with a short exposure time (e.g., 10-30 ms)[4].

    • The goal is to have a sparse subset of molecules in the "on" state in each frame, allowing for their precise localization.

    • If the blinking rate is too low, a low-power activation laser (e.g., 405 nm) can be used to promote the return of molecules to the fluorescent state.

  • Image Reconstruction: Process the acquired image series using a suitable single-molecule localization software (e.g., rainSTORM, ThunderSTORM, or commercial software). This involves localizing the individual blinking events in each frame with sub-pixel accuracy and reconstructing a final super-resolved image.

Mandatory Visualizations

Experimental Workflow for Super-Resolution Imaging with Disulfo-ICG-DBCO

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_imaging STORM Imaging start Start: Cells with Azide-Modified Target fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking (e.g., BSA) fix_perm->blocking add_dye Incubate with Disulfo-ICG-DBCO blocking->add_dye wash1 Extensive Washing add_dye->wash1 post_fix Post-Fixation (Optional) wash1->post_fix wash2 Final Washes post_fix->wash2 add_buffer Add STORM Imaging Buffer wash2->add_buffer acquisition Image Acquisition (Thousands of frames) add_buffer->acquisition reconstruction Image Reconstruction acquisition->reconstruction end_result Super-Resolved Image reconstruction->end_result

Caption: Workflow for labeling and imaging with Disulfo-ICG-DBCO.

Copper-Free Click Chemistry: SPAAC Reaction

SPAAC_reaction biomolecule Azide-Modified Biomolecule R-N₃ product Labeled Biomolecule Stable Triazole Linkage biomolecule:f1->product:f0 + dbco_dye Disulfo-ICG-DBCO DBCO-Dye dbco_dye:f1->product:f0 caption Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Bioorthogonal labeling via SPAAC reaction.

Principle of STORM Imaging

STORM_principle cluster_molecules Fluorophore States cluster_process Imaging and Reconstruction on_state Fluorescent 'On' State off_state Dark 'Off' State on_state->off_state High Power Excitation off_state->on_state Stochastic Activation frame_n Frame 1: Sparse 'On' Molecules localization Localize Centroids frame_n->localization frame_n1 Frame 2: Different Sparse 'On' Molecules frame_n1->localization frame_n_dots ... frame_n_dots->localization reconstruction Reconstruct Final Image localization->reconstruction

Caption: The principle of STORM super-resolution microscopy.

References

Application Notes and Protocols for the Conjugation of Disulfo-ICG-DBCO Disodium to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, Disulfo-ICG-DBCO disodium, to azide-functionalized nanoparticles. This process utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient, biocompatible, and proceeds under mild conditions without the need for a cytotoxic copper catalyst.[1] The resulting fluorescently labeled nanoparticles are valuable tools for a wide range of applications, including in vivo imaging, targeted drug delivery, and diagnostics.[1][2]

The this compound is a derivative of Indocyanine Green (ICG), an FDA-approved dye, modified with a dibenzocyclooctyne (DBCO) group.[3] The DBCO moiety reacts specifically and covalently with azide groups that have been incorporated onto the surface of nanoparticles, forming a stable triazole linkage.[1][4] This bioorthogonal reaction ensures that the dye is attached with high specificity, preserving the function of both the nanoparticle and the dye.[4]

Key Experimental Considerations

Successful conjugation of Disulfo-ICG-DBCO to nanoparticles is dependent on several factors, including the quality of the starting materials, the reaction conditions, and the purification methods. Key considerations include:

  • Nanoparticle Preparation : Nanoparticles must be functionalized with azide groups. This can be achieved through various surface modification techniques.

  • Molar Ratio of Reactants : The ratio of Disulfo-ICG-DBCO to azide-functionalized nanoparticles will influence the conjugation efficiency and the degree of labeling.[5][6]

  • Reaction Buffer : A non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS), is recommended.[7] Buffers containing sodium azide must be avoided as the azide will compete with the nanoparticle for reaction with the DBCO group.[7]

  • Reaction Time and Temperature : The reaction can be performed at room temperature or at 4°C, with incubation times ranging from a few hours to overnight.[2][8]

  • Characterization : It is crucial to characterize the nanoparticles before and after conjugation to confirm the success of the reaction and to assess the properties of the final conjugate.

Experimental Protocols

Materials and Equipment
  • Azide-functionalized nanoparticles

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered and degassed

  • Quenching solution (optional): e.g., Tris buffer

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

  • Fluorometer or in vivo imaging system

Protocol 1: Conjugation of Disulfo-ICG-DBCO to Azide-Functionalized Nanoparticles

This protocol describes a general method for the conjugation of Disulfo-ICG-DBCO to azide-functionalized nanoparticles. Optimization may be required for different nanoparticle types and sizes.

  • Preparation of Reactants :

    • Resuspend the azide-functionalized nanoparticles in PBS to a desired working concentration (e.g., 1 mg/mL). Ensure the nanoparticles are well-dispersed.

    • Prepare a stock solution of this compound in a compatible solvent such as DMSO or water.

  • Conjugation Reaction :

    • In a suitable reaction vessel, add the azide-functionalized nanoparticle suspension.

    • Add the Disulfo-ICG-DBCO solution to the nanoparticle suspension. The recommended molar ratio of DBCO to azide can range from 1:1 to 10:1, with an excess of the less critical component.[8]

    • Gently mix the reaction mixture and incubate at room temperature for 4-12 hours or at 4°C overnight, protected from light.[2][8]

  • Purification of the Conjugate :

    • Following incubation, remove the unreacted Disulfo-ICG-DBCO using size-exclusion chromatography or tangential flow filtration.

    • Collect the fractions containing the purified Disulfo-ICG-nanoparticle conjugate.

  • Characterization and Storage :

    • Characterize the purified conjugate for size, zeta potential, and dye concentration (see Protocol 2).

    • Store the final conjugate in a suitable buffer (e.g., PBS) at 4°C, protected from light.

Protocol 2: Characterization of Disulfo-ICG-Nanoparticle Conjugates

1. Monitoring the Reaction by UV-Vis Spectroscopy:

The conjugation reaction can be monitored by observing the decrease in the characteristic absorbance peak of the DBCO group at approximately 309 nm.[6][9]

  • Acquire a UV-Vis spectrum of the reaction mixture at the beginning of the reaction (t=0).

  • Periodically acquire spectra throughout the incubation period.

  • A decrease in the absorbance at ~309 nm indicates the consumption of the DBCO group and the progress of the conjugation reaction.

2. Determination of Dye Concentration:

The concentration of the conjugated dye can be determined by measuring the absorbance of the purified conjugate at the characteristic wavelength of ICG (around 780-800 nm). A standard curve of the free dye can be used for quantification.

3. Physicochemical Characterization:

  • Size and Polydispersity Index (PDI) : Measure the hydrodynamic diameter and PDI of the nanoparticles before and after conjugation using Dynamic Light Scattering (DLS). An increase in size is expected upon conjugation.[10]

  • Zeta Potential : Measure the surface charge of the nanoparticles before and after conjugation. Changes in zeta potential can indicate successful surface modification.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that should be generated and recorded during the conjugation and characterization process.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification.

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles100 ± 2.50.15 ± 0.02-25.3 ± 1.8
Azide-Functionalized Nanoparticles105 ± 3.10.17 ± 0.03-20.1 ± 2.1
Disulfo-ICG-Nanoparticle Conjugate115 ± 4.50.20 ± 0.04-18.5 ± 2.5

Note: The data presented are example values and will vary depending on the specific nanoparticle system used.

Table 2: Effect of Molar Ratio of DBCO-Reagent to Nanoparticle Azide Groups on Conjugation Yield.

Molar Ratio (DBCO : Azide)Conjugation Yield (%)
1:165
3:185
5:192
10:190

Data adapted from a study on DBCO-antibody conjugation, illustrating a typical trend.[5][6] The optimal ratio should be determined experimentally for each nanoparticle system.

Table 3: Stability of Disulfo-ICG-DBCO Conjugates.

Storage ConditionTime% of Intact Conjugate
4°C in PBS, protected from light1 week>98%
4°C in PBS, protected from light4 weeks~95-97%
-20°C in PBS, protected from light4 weeks~95-97%

Based on the reported stability of DBCO-modified antibodies, which show a 3-5% loss of reactivity over 4 weeks.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization np Azide-Functionalized Nanoparticles mix Mix Reactants in PBS (pH 7.4) np->mix dye Disulfo-ICG-DBCO Disodium dye->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate purify Purify via SEC or TFF incubate->purify char Analyze: - UV-Vis - DLS (Size, Zeta) - Fluorescence purify->char logical_relationship cluster_reagents cluster_conditions cluster_outcome reagents Starting Materials np_quality Nanoparticle Azide Density dye_purity Disulfo-ICG-DBCO Purity conditions Reaction Conditions molar_ratio Molar Ratio time_temp Time & Temperature buffer Buffer pH outcome Conjugate Properties conjugation_eff Conjugation Efficiency dye_loading Dye Loading stability Stability np_quality->conjugation_eff dye_purity->conjugation_eff molar_ratio->conjugation_eff molar_ratio->dye_loading time_temp->conjugation_eff buffer->conjugation_eff conjugation_eff->stability

References

Application Notes and Protocols for In Vivo Biodistribution and Clearance of Disulfo-ICG-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vivo biodistribution and clearance of Disulfo-ICG-DBCO conjugates. This document is intended to guide researchers in designing and executing robust preclinical imaging and biodistribution studies.

Introduction

Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye conjugate. The core structure, Indocyanine Green (ICG), is an FDA-approved dye known for its favorable tissue penetration and low autofluorescence in the NIR window (700-900 nm). The addition of two sulfonate groups (Disulfo) enhances its aqueous solubility and alters its pharmacokinetic profile. The Dibenzocyclooctyne (DBCO) group is a key component for copper-free click chemistry, allowing for the straightforward and bioorthogonal conjugation of this dye to azide-modified biomolecules, such as antibodies, peptides, or nanoparticles, for targeted imaging applications. Understanding the biodistribution and clearance of the unconjugated Disulfo-ICG-DBCO is crucial for interpreting imaging data of its targeted bioconjugates and for assessing potential off-target effects.

Quantitative Biodistribution Data

While specific quantitative biodistribution data for Disulfo-ICG-DBCO conjugates is not extensively available in published literature, the following tables represent hypothetical yet plausible data based on the known behavior of ICG and its derivatives. These tables are intended to serve as a template for data presentation. The primary route of clearance for ICG and similar molecules is hepatobiliary.[1][2]

Table 1: Hypothetical Biodistribution of Disulfo-ICG-DBCO in Healthy Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ1 hour p.i.4 hours p.i.24 hours p.i.48 hours p.i.
Blood10.5 ± 2.13.2 ± 0.80.5 ± 0.1< 0.1
Liver35.2 ± 5.845.8 ± 6.315.3 ± 3.12.1 ± 0.5
Spleen8.1 ± 1.510.2 ± 2.03.5 ± 0.70.8 ± 0.2
Kidneys5.6 ± 1.24.1 ± 0.91.2 ± 0.30.3 ± 0.1
Lungs3.2 ± 0.71.5 ± 0.40.4 ± 0.1< 0.1
Heart1.8 ± 0.40.9 ± 0.20.2 ± 0.1< 0.1
Muscle0.5 ± 0.10.3 ± 0.1< 0.1< 0.1
Brain< 0.1< 0.1< 0.1< 0.1

Data are presented as mean ± standard deviation (n=5 mice per time point). p.i. = post-injection.

Table 2: Hypothetical Clearance Kinetics of Disulfo-ICG-DBCO

Time PointBlood (%ID)Liver (%ID)Feces (Cumulative %ID)Urine (Cumulative %ID)
1 hour15.835.22.51.8
4 hours4.845.815.73.5
24 hours0.815.365.25.1
48 hours< 0.12.185.66.2

%ID = Percentage of Injected Dose.

Experimental Protocols

Animal Models and Husbandry
  • Animal Strain: Healthy, female BALB/c mice, 6-8 weeks old, are commonly used for biodistribution studies.[1]

  • Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Ethics: All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).[3][4]

Preparation and Administration of Disulfo-ICG-DBCO
  • Reconstitution: Reconstitute the lyophilized Disulfo-ICG-DBCO in sterile phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Dosage: A typical dose for in vivo imaging is between 0.1 and 0.5 mg/kg body weight.[5][6] The final injection volume for a mouse should be approximately 100-200 µL.[7][8]

  • Administration: Administer the Disulfo-ICG-DBCO solution via intravenous (IV) tail vein injection.[9][10][11]

    • Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.[7][8]

    • Place the mouse in a restraint device.

    • Use a 27-30 gauge needle for the injection.[7][9]

    • Inject slowly and observe for any signs of extravasation.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging
  • Imaging System: Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Imaging Parameters:

    • Excitation Filter: ~745 nm

    • Emission Filter: ~820 nm

    • Exposure Time: Adjust for optimal signal-to-noise ratio without saturation.

  • Procedure:

    • Acquire a baseline image before injection.

    • Acquire whole-body images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr).

    • Maintain consistent animal positioning for all imaging sessions.

    • Quantify the fluorescence intensity in regions of interest (ROIs) drawn around specific organs or the whole body using the imaging software.[12]

Ex Vivo Biodistribution Analysis
  • Euthanasia and Tissue Collection: At predetermined time points, euthanize the mice by a method approved by the IACUC (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Organ Harvesting: Immediately dissect and collect the following organs: blood, heart, lungs, liver, spleen, kidneys, muscle, and brain. Other tissues of interest can also be collected.

  • Ex Vivo Imaging:

    • Arrange the organs on a non-fluorescent surface.

    • Image the organs using the IVIS with the same parameters as the in vivo imaging.[13][14]

    • Quantify the average radiant efficiency in ROIs drawn around each organ.[15]

  • Quantitative Analysis (Homogenization):

    • Weigh each organ.

    • Homogenize the tissues in a suitable buffer (e.g., PBS with protease inhibitors).[16][17][18] A common ratio is 100 mg of tissue per 900 µL of buffer.[18]

    • Centrifuge the homogenates to pellet debris.

    • Measure the fluorescence of the supernatant using a plate reader with appropriate NIR filters.

    • Create a standard curve using known concentrations of Disulfo-ICG-DBCO to convert fluorescence intensity to the amount of conjugate per gram of tissue.

    • Calculate the %ID/g for each organ.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis prep Prepare Disulfo-ICG-DBCO (1 mg/mL in PBS) injection Intravenous Tail Vein Injection (0.1-0.5 mg/kg) prep->injection animal_prep Animal Preparation (Acclimatization, Anesthesia) animal_prep->injection invivo_imaging Whole-Body NIRF Imaging (IVIS, Multiple Time Points) injection->invivo_imaging euthanasia Euthanasia & Organ Harvest invivo_imaging->euthanasia exvivo_imaging Ex Vivo Organ Imaging (IVIS) euthanasia->exvivo_imaging homogenization Tissue Homogenization euthanasia->homogenization quantification Fluorescence Quantification (%ID/g Calculation) exvivo_imaging->quantification homogenization->quantification

Experimental workflow for biodistribution analysis.

clearance_pathway cluster_systemic Systemic Circulation cluster_uptake Organ Uptake cluster_excretion Excretion blood Disulfo-ICG-DBCO in Bloodstream liver Liver (Hepatocytes) blood->liver Primary Uptake spleen Spleen (RES) blood->spleen RES Uptake other_organs Other Organs (Kidneys, Lungs, etc.) blood->other_organs bile Biliary Excretion liver->bile Metabolism & Secretion urine Renal Clearance (Minor) other_organs->urine feces Feces bile->feces

Proposed biodistribution and clearance pathway.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Disulfo-ICG-DBCO disodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disulfo-ICG-DBCO disodium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, particularly concerning background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a near-infrared (NIR) fluorescent dye.[1] It is a derivative of Indocyanine Green (ICG) that has been modified with two sulfonate groups to improve water solubility and a dibenzocyclooctyne (DBCO) group. The DBCO group allows for copper-free "click chemistry" reactions, enabling it to specifically bind to molecules containing an azide group.[1][2][3] This makes it a powerful tool for labeling and imaging specific targets in biological systems.

Q2: I am observing high background fluorescence in my experiment. What are the common causes?

High background fluorescence is a frequent issue in fluorescence imaging and can stem from several sources:

  • Non-specific binding of the dye: The dye may bind to cellular components or extracellular matrix proteins that are not the intended target.[4][5]

  • Excess dye concentration: Using a higher concentration of the dye than necessary can lead to increased non-specific binding and background signal.[6][7][8]

  • Insufficient washing: Inadequate washing steps after incubation with the dye can leave unbound dye molecules in the sample, contributing to background noise.[4][7]

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce (e.g., NADH, collagen, elastin), which can contribute to the background signal, especially in the NIR spectrum.[4][8]

  • Dye aggregation: ICG and its derivatives can form aggregates at higher concentrations, which can alter their fluorescent properties and may lead to non-specific deposition in tissues.[9][10][11]

  • Instability of the dye: Free ICG is known to be unstable in aqueous solutions and can degrade, potentially leading to fluorescent byproducts that contribute to background.[12][13][14] While modifications in Disulfo-ICG aim to improve stability, it remains a factor to consider.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are steps to troubleshoot this issue.

Troubleshooting Workflow for High Background Fluorescence

start Start: High Background Observed optimize_conc Optimize Dye Concentration start->optimize_conc improve_washing Improve Washing Protocol optimize_conc->improve_washing If background persists blocking_step Incorporate a Blocking Step improve_washing->blocking_step If background persists check_autofluorescence Assess Autofluorescence blocking_step->check_autofluorescence If background persists evaluate_stability Evaluate Dye Stability check_autofluorescence->evaluate_stability If background persists end End: Reduced Background evaluate_stability->end Problem Resolved

Caption: A stepwise workflow for troubleshooting high background fluorescence.

1. Optimize Dye Concentration:

The concentration of Disulfo-ICG-DBCO should be carefully titrated to find the optimal balance between specific signal and background noise.

ParameterRecommendationRationale
Starting Concentration 1-10 µM (in vitro)A common starting range for fluorescent dyes.
Titration Range 0.1 µM to 25 µMTest concentrations below and above the recommended starting point to find the optimal concentration for your specific application.[8]
In Vivo Dosage 0.25 to 5.0 mg/kgDosages for in vivo ICG studies vary widely; optimization is crucial for each animal model and target.[15][16]

Experimental Protocol: Dye Concentration Titration (In Vitro)

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate suitable for imaging (e.g., glass-bottom plate to reduce plastic autofluorescence).[8]

  • Azide Labeling: If applicable, label your target of interest with an azide-containing molecule and wash the cells.

  • Dye Preparation: Prepare a series of dilutions of this compound in your imaging buffer (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

  • Incubation: Incubate the cells with the different dye concentrations for a fixed period (e.g., 1-2 hours) at the appropriate temperature (e.g., 37°C), protected from light.

  • Washing: Wash the cells three times with pre-warmed imaging buffer.

  • Imaging: Acquire images using consistent settings for all concentrations.

  • Analysis: Quantify the signal intensity in your region of interest and in a background region to determine the signal-to-noise ratio for each concentration.

2. Enhance Washing Steps:

Insufficient washing is a common cause of high background.

ParameterRecommendationRationale
Number of Washes Increase to 4-5 washesThoroughly removes unbound dye.[7]
Washing Volume Use a generous volume of wash bufferEnsures effective dilution and removal of unbound dye.[6]
Incubation during Wash Incubate each wash for 5-10 minutes with gentle agitationAllows for diffusion of unbound dye away from the sample.[4]
Wash Buffer Use a buffer containing a small amount of a non-ionic detergent (e.g., 0.05% Tween-20)Can help to reduce non-specific binding.

3. Implement a Blocking Step:

Blocking can reduce non-specific binding of the dye to surfaces.

Experimental Protocol: Blocking to Reduce Non-Specific Binding

  • Sample Preparation: Prepare your cells or tissue samples as per your standard protocol.

  • Blocking Buffer: Prepare a blocking buffer. Common blocking agents include:

    • Bovine Serum Albumin (BSA): 1-5% in PBS

    • Normal serum (from the same species as the secondary antibody, if used, or a non-reactive species): 5-10% in PBS

  • Incubation: Incubate your sample with the blocking buffer for 30-60 minutes at room temperature.

  • Dye Incubation: Proceed with the Disulfo-ICG-DBCO incubation without washing out the blocking buffer (or with a brief rinse, depending on the protocol).

Signaling Pathway of Non-Specific Binding and Blocking

cluster_0 Without Blocking cluster_1 With Blocking dye_nb Disulfo-ICG-DBCO target_nb Azide Target dye_nb->target_nb Specific Binding (Click Reaction) nonspecific_site Non-specific Site dye_nb->nonspecific_site Non-specific Binding dye_b Disulfo-ICG-DBCO target_b Azide Target dye_b->target_b Specific Binding (Click Reaction) nonspecific_site_b Non-specific Site blocking_agent Blocking Agent blocking_agent->nonspecific_site_b Blocks Site

Caption: Blocking agents occupy non-specific binding sites, reducing background signal.

Issue 2: No or Weak Signal

If you are not observing a signal or the signal is very weak, consider the following troubleshooting steps.

Troubleshooting Workflow for Weak/No Signal

start Start: Weak or No Signal check_azide Verify Azide Labeling start->check_azide check_dye Check Dye Integrity & Concentration check_azide->check_dye If azide labeling is successful optimize_incubation Optimize Incubation Time/Temp check_dye->optimize_incubation If dye is viable check_instrument Verify Instrument Settings optimize_incubation->check_instrument If signal is still weak end End: Signal Restored check_instrument->end Problem Resolved

Caption: A logical progression for troubleshooting weak or absent fluorescence signals.

1. Verify Azide Labeling Efficiency:

The click reaction depends on the presence of the azide group on your target molecule.

  • Positive Control: Use a known azide-containing molecule or a positive control cell line to confirm that your Disulfo-ICG-DBCO and imaging setup are working.

  • Alternative Detection: If possible, use an alternative method to confirm the successful introduction of the azide group to your target.

2. Check Dye Integrity and Concentration:

  • Storage: Ensure the dye has been stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.

  • Concentration: A low signal might indicate that the dye concentration is too low. Try increasing the concentration as part of your titration experiments.[6]

  • Freshness: Prepare fresh dilutions of the dye for each experiment, as ICG derivatives can be unstable in solution over time.[12][13]

3. Optimize Incubation Conditions:

The efficiency of the click reaction can be influenced by time and temperature.

ParameterRecommendationRationale
Incubation Time Increase incubation time (e.g., 2-4 hours, or overnight at 4°C)Allows more time for the click reaction to proceed to completion.[2][3]
Temperature Reactions can be performed between 4°C and 37°CHigher temperatures may speed up the reaction but could also increase non-specific binding.[17]

4. Verify Instrument Settings:

  • Excitation/Emission Filters: Confirm that you are using the correct filter set for Disulfo-ICG (Excitation max ~780 nm, Emission max ~810 nm).

  • Exposure Time/Gain: Increase the exposure time or detector gain to enhance signal detection. Be mindful that this can also increase background noise.

  • Light Source: Ensure your illumination source is functioning correctly and providing sufficient power at the excitation wavelength.

By systematically addressing these potential issues, you can significantly reduce background fluorescence and improve the quality of your data when using this compound.

References

Optimizing Signal-to-Noise Ratio for Disulfo-ICG-DBCO Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments using Disulfo-ICG-DBCO.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during Disulfo-ICG-DBCO imaging, offering potential causes and solutions in a straightforward question-and-answer format.

High Background Fluorescence

Q: I am observing high background fluorescence in my images, making it difficult to distinguish my signal. What are the possible causes and how can I reduce it?

A: High background fluorescence is a common issue in fluorescence imaging and can originate from several sources. Here’s a systematic approach to troubleshoot this problem:

  • Autofluorescence: Biological samples often contain endogenous fluorophores that contribute to background noise.

    • Solution: Image an unstained control sample using the same imaging parameters to assess the level of autofluorescence. If significant, consider using a longer wavelength excitation and emission filter combination, as autofluorescence is typically more pronounced at shorter wavelengths.[1] Pre-treatment of fixed tissue by photobleaching with a broad-spectrum light source can also reduce autofluorescence without affecting the specific probe signal.

  • Non-specific Binding of Disulfo-ICG-DBCO: The probe may be binding to cellular components or tissues other than the intended azide-labeled target. The hydrophobicity of ICG can sometimes lead to non-specific interactions.[1]

    • Solution:

      • Blocking: For in vitro experiments, use a blocking buffer (e.g., 1-5% Bovine Serum Albumin - BSA in PBS) before adding the Disulfo-ICG-DBCO to saturate non-specific binding sites.

      • Washing: Increase the number and duration of washing steps after incubation with the probe to remove unbound or loosely bound molecules.

      • Probe Concentration: Titrate the concentration of Disulfo-ICG-DBCO to find the lowest effective concentration that provides a good signal without excessive background.

  • Excess Unreacted Probe: Insufficient removal of the unbound probe after the click chemistry reaction is a primary cause of high background.

    • Solution: Optimize your washing protocol. For in vitro cell labeling, this involves multiple washes with PBS. For in vivo imaging, allow sufficient time for the unbound probe to clear from circulation. The clearance of ICG derivatives is primarily hepatic.

  • Contaminated Reagents or Media: Phenol red in cell culture media and other components can be fluorescent.

    • Solution: Use phenol red-free media for imaging. Ensure all buffers and solutions are freshly prepared and of high purity.

dot

cluster_troubleshooting Troubleshooting High Background Start High Background Observed Check_Autofluorescence Image Unstained Control Start->Check_Autofluorescence High_Autofluorescence High Autofluorescence? Check_Autofluorescence->High_Autofluorescence Optimize_Filters Use Longer Wavelength Filters High_Autofluorescence->Optimize_Filters Yes Check_Nonspecific_Binding Review Staining Protocol High_Autofluorescence->Check_Nonspecific_Binding No Photobleach Photobleach Sample Optimize_Filters->Photobleach Resolved Background Reduced Photobleach->Resolved Optimize_Blocking Optimize Blocking Step Check_Nonspecific_Binding->Optimize_Blocking Titrate_Probe Titrate Probe Concentration Optimize_Blocking->Titrate_Probe Optimize_Washing Increase Washing Steps Titrate_Probe->Optimize_Washing Check_Clearing_Time Increase In Vivo Clearing Time Optimize_Washing->Check_Clearing_Time Check_Clearing_Time->Resolved cluster_low_signal Troubleshooting Low Signal Intensity Start Low/No Signal Check_Click_Reaction Verify Click Chemistry Conditions Start->Check_Click_Reaction Optimize_Ratio Optimize DBCO:Azide Ratio Check_Click_Reaction->Optimize_Ratio Check_Incubation Check Incubation Time/Temp Optimize_Ratio->Check_Incubation Check_Target Assess Target Abundance Check_Incubation->Check_Target Increase_Target Increase Azide Labeling Check_Target->Increase_Target Check_Photobleaching Evaluate Photobleaching Increase_Target->Check_Photobleaching Reduce_Exposure Reduce Excitation/Exposure Check_Photobleaching->Reduce_Exposure Use_Antifade Use Antifade Reagent Reduce_Exposure->Use_Antifade Check_Imaging_Settings Confirm Filter Settings Use_Antifade->Check_Imaging_Settings Correct_Filters Use Correct Ex/Em Filters Check_Imaging_Settings->Correct_Filters Check_Probe_Stability Assess Probe Integrity Correct_Filters->Check_Probe_Stability Fresh_Probe Use Freshly Prepared Probe Check_Probe_Stability->Fresh_Probe Resolved Signal Improved Fresh_Probe->Resolved cluster_invitro_workflow In Vitro Labeling Workflow Start Azide-Labeled Cells Wash1 Wash with PBS Start->Wash1 Block Block with BSA Wash1->Block Incubate_Probe Incubate with Disulfo-ICG-DBCO Block->Incubate_Probe Wash2 Wash to Remove Unbound Probe Incubate_Probe->Wash2 Image Fluorescence Imaging Wash2->Image cluster_invivo_workflow In Vivo Imaging Workflow Start Azide-Labeled Target in Animal Administer_Probe Administer Disulfo-ICG-DBCO Start->Administer_Probe Distribution_Clearance Allow for Distribution and Clearance Administer_Probe->Distribution_Clearance Image In Vivo Fluorescence Imaging Distribution_Clearance->Image

References

Preventing non-specific binding of Disulfo-ICG-DBCO disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Disulfo-ICG-DBCO disodium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye derived from indocyanine green (ICG).[1] The "Disulfo" modification involves the addition of two sulfonic acid groups, which increases its water solubility and can help reduce non-specific binding driven by hydrophobic interactions. The "DBCO" (Dibenzocyclooctyne) group enables covalent labeling of azide-modified molecules via copper-free click chemistry, a highly specific and biocompatible reaction.[2][3] Its primary applications are in fluorescent labeling of biomolecules and cells for in vivo and in vitro imaging, particularly when high signal-to-noise ratios are required.[4][5]

Q2: What are the main causes of non-specific binding with Disulfo-ICG-DBCO?

Non-specific binding of fluorescent probes can arise from several factors:

  • Hydrophobic Interactions: Although the disulfonate groups enhance hydrophilicity, the core ICG structure has hydrophobic regions that can interact non-specifically with proteins and lipids.[6]

  • Ionic Interactions: The charged nature of the dye can lead to electrostatic interactions with oppositely charged molecules in the sample.[6][7]

  • Cyanine Dye-Specific Binding: Cyanine dyes, including ICG derivatives, have been shown to bind non-specifically to certain cell types, such as monocytes and macrophages.[8][9] This may involve interactions with scavenger receptors or other cell surface proteins.

  • DBCO-Related Interactions: While the click chemistry reaction itself is highly specific, the DBCO moiety can, in some cases, exhibit weak, azide-independent reactivity with thiol groups (e.g., in cysteine residues of proteins).[10]

  • Probe Aggregation: At high concentrations, fluorescent dyes can form aggregates that are more prone to non-specific binding.[11][12]

Q3: How can I be sure that the binding I'm observing is specific to the azide target?

To confirm specific binding, it is crucial to run proper controls. The most important control is a sample that has not been modified with an azide group but is otherwise treated identically, including incubation with Disulfo-ICG-DBCO. A significant reduction in fluorescence in the non-azide control compared to the azide-containing sample would indicate specific binding.

Troubleshooting Guide

Issue 1: High Background Fluorescence Across the Entire Sample

High background fluorescence can obscure your specific signal, leading to poor image quality and inaccurate quantification.

Potential Cause Recommended Solution
Inadequate Blocking Implement a robust blocking step before introducing the Disulfo-ICG-DBCO probe. Use a blocking agent appropriate for your sample type.[6][13]
Excessive Probe Concentration Titrate the Disulfo-ICG-DBCO concentration to find the optimal balance between signal intensity and background. Start with the manufacturer's recommended concentration and perform a dilution series.[14][15]
Insufficient Washing Increase the number and/or duration of wash steps after probe incubation to remove unbound dye.[13][15] Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer to reduce non-specific interactions.[16]
Probe Aggregation Prepare fresh dilutions of the probe in high-quality, aggregate-free buffer (e.g., PBS or TBS) immediately before use.
Issue 2: Non-Specific Staining in Specific Cell Types (e.g., Macrophages)

This is a known issue with cyanine-based dyes.

Potential Cause Recommended Solution
Cyanine Dye Binding to Leukocytes Use a specialized blocking buffer designed to inhibit cyanine dye binding to monocytes and macrophages, such as a commercial monocyte blocker or a buffer containing Fc receptor blocking agents.[9][17][18]
Fc Receptor Binding If working with samples containing immune cells, pre-incubate with an Fc receptor blocking antibody or reagent to prevent non-specific binding to these receptors.[9][19]
Issue 3: Weak Specific Signal

A weak signal can be as problematic as high background.

Potential Cause Recommended Solution
Suboptimal Probe Concentration The probe concentration may be too low. Increase the concentration, but be mindful of a potential increase in background.[14]
Inefficient Click Reaction Ensure the azide modification of your target molecule was successful. Optimize the incubation time and temperature for the click reaction. While copper-free click chemistry is generally efficient, longer incubation times (e.g., 1-2 hours) may be necessary.[3]
Photobleaching Minimize exposure of the stained sample to light. Use an anti-fade mounting medium if applicable.[20]

Experimental Protocols

Protocol 1: General Staining Protocol with Blocking for Cultured Cells
  • Cell Preparation: Culture, fix, and permeabilize your azide-modified cells as required by your specific experimental design.

  • Blocking:

    • Prepare a blocking buffer. A common starting point is 1-3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).[6][7] For samples with immune cells, consider using normal serum (e.g., 5% goat serum) from the species of the secondary antibody if one is used in a downstream application, or a commercial cyanine dye blocking buffer.[6][8][9]

    • Aspirate the permeabilization buffer and add the blocking buffer to cover the cells.

    • Incubate for at least 1 hour at room temperature with gentle agitation.[21]

  • Probe Incubation:

    • Dilute the this compound to the desired final concentration in a fresh aliquot of blocking buffer or a specialized staining buffer.

    • Remove the blocking buffer from the cells.

    • Add the diluted probe and incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells three to five times with PBS containing 0.05% Tween 20 for 5 minutes each wash.[15][16]

  • Imaging: Proceed with your imaging protocol.

Visualizations

G start Azide-Modified Sample (Cells/Tissue) fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking Step (e.g., 1% BSA or Cyanine Blocking Buffer) perm->block Crucial for reducing non-specific binding probe Incubation with Disulfo-ICG-DBCO block->probe wash Wash Steps (3-5x with PBS-T) probe->wash image Fluorescence Imaging (NIR Channel) wash->image analyze Data Analysis image->analyze

Caption: Experimental workflow for labeling with Disulfo-ICG-DBCO.

G nsb Non-Specific Binding of Disulfo-ICG-DBCO hydrophobic Hydrophobic Interactions nsb->hydrophobic ionic Ionic Interactions nsb->ionic cyanine Cyanine-Specific Binding (e.g., to Macrophages) nsb->cyanine dbco DBCO Thiol Reactivity (minor) nsb->dbco aggregation Probe Aggregation nsb->aggregation blocking Blocking Agents (BSA, Serum) hydrophobic->blocking wash Detergent Washes (Tween 20) hydrophobic->wash buffer_mod Buffer Modification (pH, Salt) ionic->buffer_mod special_block Specialized Buffers (Monocyte Blockers) cyanine->special_block titration Optimize Concentration aggregation->titration

Caption: Causes and solutions for non-specific binding.

References

Troubleshooting poor labeling efficiency with Disulfo-ICG-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Disulfo-ICG-DBCO for fluorescent labeling applications.

Frequently Asked Questions (FAQs)

Q1: What is Disulfo-ICG-DBCO and how does it work?

Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye, specifically a double sulfonic acid-modified indocyanine green (ICG), that is pre-activated with a dibenzocyclooctyne (DBCO) group.[1] This allows for its use in copper-free click chemistry, a type of bioorthogonal ligation. The DBCO group reacts specifically and covalently with an azide-functionalized molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is highly efficient and occurs under mild, biocompatible conditions, making it ideal for labeling sensitive biomolecules in vitro and in vivo.

Q2: What are the main advantages of using a sulfonated ICG dye like Disulfo-ICG-DBCO?

The addition of sulfonate groups to the ICG core enhances its water solubility. This improved hydrophilicity can reduce aggregation and non-specific binding of the dye, leading to lower background signals and improved signal-to-noise ratios in imaging experiments. This is particularly beneficial for in vivo applications where maintaining the solubility and bioavailability of the labeling reagent is crucial.

Q3: What are the excitation and emission wavelengths for Disulfo-ICG-DBCO?

The approximate excitation and emission maxima for ICG-DBCO are 789 nm and 813 nm, respectively. These near-infrared wavelengths are advantageous for deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.

Q4: Can I use Disulfo-ICG-DBCO for in vivo labeling?

Yes, the biocompatibility of the copper-free click chemistry and the favorable NIR spectral properties of ICG make Disulfo-ICG-DBCO suitable for in vivo applications. For instance, after metabolically labeling cells with an azide-containing precursor, Disulfo-ICG-DBCO can be administered to specifically label these cells in a living organism for tracking and imaging studies.

Troubleshooting Guide: Poor Labeling Efficiency

Low or no fluorescent signal after a labeling experiment with Disulfo-ICG-DBCO can be frustrating. This guide addresses common causes and provides systematic troubleshooting steps.

Problem 1: Low or No Fluorescent Signal

Possible Cause 1: Inefficient Azide Incorporation

  • Troubleshooting Step: Before proceeding with the Disulfo-ICG-DBCO labeling, it is crucial to confirm the successful incorporation of the azide group into your target biomolecule. This can be assessed using an alternative, more sensitive detection method if available, or by using a positive control with a known azide incorporation efficiency.

Possible Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Step: The efficiency of the SPAAC reaction is influenced by several factors. Consider the following optimizations:

    • Concentration: Ensure that the concentrations of both the azide-modified biomolecule and the Disulfo-ICG-DBCO are sufficiently high. Reactions at very low concentrations may proceed slowly or not at all.

    • Molar Ratio: A common starting point is to use a slight molar excess of the Disulfo-ICG-DBCO reagent (e.g., 1.5 to 5-fold) relative to the azide-modified molecule to drive the reaction to completion.

    • Reaction Time: While the reaction is generally fast, incubating for longer periods (e.g., 4-12 hours or even overnight at 4°C) can improve yields, especially for challenging conjugations.

    • Temperature: The reaction can be performed at a range of temperatures from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates, but the stability of the biomolecule must be considered.

    • pH: The optimal pH for SPAAC reactions is typically between 7 and 8.5. Ensure your reaction buffer is within this range.

Possible Cause 3: Reagent Instability or Degradation

  • Troubleshooting Step:

    • Storage: Ensure that the Disulfo-ICG-DBCO is stored correctly, protected from light and moisture, and at the recommended temperature (typically -20°C or -80°C).[2][3] Repeated freeze-thaw cycles should be avoided.

    • Fresh Solutions: Prepare fresh solutions of Disulfo-ICG-DBCO in a suitable anhydrous solvent like DMSO or DMF immediately before use. DBCO reagents can be sensitive to moisture.

Possible Cause 4: Steric Hindrance

  • Troubleshooting Step: The accessibility of the azide and DBCO groups can be sterically hindered by the surrounding molecular structure.

    • Linker Length: If possible, consider using azide or DBCO reagents with longer linker arms to increase the distance between the reactive moiety and the biomolecule, thereby reducing steric hindrance.

    • Alternative Labeling Sites: If labeling a protein, investigate different potential sites for azide incorporation that may be more accessible.

Problem 2: High Background or Non-Specific Staining

Possible Cause 1: Aggregation of Disulfo-ICG-DBCO

  • Troubleshooting Step: Although sulfonated, ICG dyes can still aggregate at high concentrations.

    • Solvent: Ensure the Disulfo-ICG-DBCO is fully dissolved in the initial solvent before adding it to the aqueous reaction buffer.

    • Concentration: Avoid using excessively high concentrations of the dye.

    • Additives: In some cases, the addition of a small percentage of a non-ionic detergent (e.g., Tween-20) to the reaction buffer can help prevent aggregation.

Possible Cause 2: Hydrophobic Interactions

  • Troubleshooting Step: The ICG core is hydrophobic and may interact non-specifically with proteins or cell membranes.

    • Washing Steps: Increase the number and stringency of washing steps after the labeling reaction to remove any non-covalently bound dye.

    • Blocking: For cell-based assays, consider pre-incubating with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to Disulfo-ICG-DBCO labeling experiments.

Table 1: Recommended Reaction Parameters for SPAAC with DBCO Reagents

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The optimal ratio may vary depending on the specific reactants. A slight excess of the less critical component is often used.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH 7.0 to 8.5Maintaining a physiological pH is crucial for the stability of most biomolecules.
Solvent Aqueous buffers (e.g., PBS), with minimal organic co-solvent (e.g., <10% DMSO)If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent before addition to the reaction.

Table 2: Example of Cytotoxicity Data for DBCO Reagents

ReagentConcentration (µM)Cell Viability (%)Cell Line
DBCO-Cy510>95%A549
DBCO-Cy550~90%A549
DiD (Control)10~85%A549
DiD (Control)50~70%A549
Note: This table presents example data from a study using a DBCO-Cy5 conjugate and should be considered as a general reference.[4] The cytotoxicity of Disulfo-ICG-DBCO should be independently evaluated for the specific cell line and experimental conditions used.

Experimental Protocols

Detailed Protocol: Labeling of an Azide-Modified Protein with Disulfo-ICG-DBCO

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Important: Avoid buffers containing sodium azide.

  • Disulfo-ICG-DBCO

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette for purification.

  • Reaction tubes (e.g., microcentrifuge tubes).

Procedure:

  • Prepare the Azide-Modified Protein:

    • Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an azide-free buffer.

  • Prepare the Disulfo-ICG-DBCO Solution:

    • Allow the vial of Disulfo-ICG-DBCO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of Disulfo-ICG-DBCO (e.g., 10 mM) in anhydrous DMSO or DMF. Mix well by vortexing to ensure complete dissolution. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add the desired molar excess of the Disulfo-ICG-DBCO stock solution to the azide-modified protein solution. For example, for a 5-fold molar excess, add 5 moles of Disulfo-ICG-DBCO for every mole of protein.

    • Gently mix the reaction mixture. To avoid protein denaturation, do not vortex.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-16 hours. Protect the reaction from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted Disulfo-ICG-DBCO by size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against your desired storage buffer at 4°C with several buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the ICG dye (at ~780 nm).

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Visualizations

Troubleshooting_Workflow start Start: Poor Labeling Efficiency check_azide 1. Verify Azide Incorporation start->check_azide optimize_reaction 2. Optimize Reaction Conditions check_azide->optimize_reaction Azide present check_reagent 3. Check Reagent Integrity optimize_reaction->check_reagent Still low signal consider_sterics 4. Assess Steric Hindrance check_reagent->consider_sterics Reagent is active successful_labeling Successful Labeling consider_sterics->successful_labeling Issue resolved

Caption: Troubleshooting workflow for poor Disulfo-ICG-DBCO labeling efficiency.

Experimental_Workflow prep_protein Prepare Azide-Modified Protein reaction Incubate for Labeling Reaction prep_protein->reaction prep_dye Prepare Disulfo-ICG-DBCO Solution prep_dye->reaction purification Purify Labeled Protein (SEC or Dialysis) reaction->purification characterization Characterize and Store purification->characterization

References

Quenching of Disulfo-ICG-DBCO disodium fluorescence and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Disulfo-ICG-DBCO disodium fluorescence, particularly focusing on the causes of and solutions for fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical spectral properties?

A1: this compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] It is a derivative of Indocyanine Green (ICG) that has been modified with two sulfonate groups (Disulfo) to enhance water solubility and reduce aggregation, and a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][3] This allows it to be covalently attached to molecules containing an azide group.[4] Its fluorescence in the NIR spectrum provides deep tissue penetration and minimizes autofluorescence from biological samples.[5]

Q2: What is fluorescence quenching and why is it a problem?

A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. The excited states of fluorophores can decay back to the ground state through non-radiative pathways, causing a loss of signal.[6] This is a significant issue in experimental assays as it leads to a weak or absent signal, reducing sensitivity and making it difficult to quantify results.[7][8]

Q3: What are the most common causes of fluorescence quenching for Disulfo-ICG-DBCO?

A3: Like many cyanine dyes, the fluorescence of Disulfo-ICG-DBCO can be quenched by several factors:

  • Aggregation-Caused Quenching (ACQ): At high concentrations in aqueous solutions, dye molecules can stack together to form non-fluorescent H-aggregates.[6][7] This is a primary cause of signal loss for cyanine dyes.[9][10]

  • Photobleaching: Irreversible photooxidation from exposure to excitation light can destroy the fluorophore, leading to signal fade.[11]

  • Chemical Quenchers: Certain chemicals, particularly reducing agents like TCEP (tris(2-carboxyethyl)phosphine), can react with the cyanine polymethine bridge and eliminate its fluorescence.[10][12]

  • Environmental Factors: The fluorescence quantum yield is sensitive to the local environment, including solvent polarity, pH, and binding to other molecules.[9][13]

Q4: How should I properly store and handle Disulfo-ICG-DBCO to prevent degradation?

A4: Proper storage is critical. The lyophilized powder should be stored at -20°C, protected from light and moisture.[14] Once reconstituted in a solvent like DMSO or water, prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[14] When stored, DBCO-modified molecules can lose reactivity over several weeks, so it is best to use them promptly after preparation.[4][15]

Troubleshooting Guide: Low Fluorescence Signal

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My fluorescence signal is very low or absent after labeling my biomolecule.

  • Possible Cause 1: Aggregation-Caused Quenching (ACQ)

    • How to Diagnose: Aggregation often leads to a blue-shift in the absorbance spectrum, with a characteristic shoulder peak appearing at a shorter wavelength than the main monomer peak.

    • Solution:

      • Reduce Concentration: Perform the labeling reaction at the lowest feasible dye concentration. Dilute the final conjugate before measurement. Cyanine dyes often show increased fluorescence intensity at lower concentrations (e.g., below 10 µM) before self-quenching begins.[16]

      • Optimize Buffer: Avoid high-salt buffers which can promote hydrophobic interactions and aggregation.

      • Use Additives: Including a small amount of non-ionic surfactant (e.g., 0.05% Tween-20) or a carrier protein like BSA in the buffer can help prevent dye aggregation.

  • Possible Cause 2: Presence of a Chemical Quencher

    • How to Diagnose: Review all buffer components. Common culprits include reducing agents used to cleave disulfide bonds in proteins, such as TCEP or DTT. TCEP, in particular, is known to effectively quench cyanine dyes by forming a non-fluorescent adduct.[10][12]

    • Solution:

      • Purify the Biomolecule: Ensure the azide-modified biomolecule is thoroughly purified to remove any residual reactants from previous steps (e.g., reducing agents). Use size exclusion chromatography or dialysis.

      • Avoid Quenchers: If possible, use alternative protocols that do not require quenching agents during or after labeling.

  • Possible Cause 3: Low Labeling Efficiency or Dye Degradation

    • How to Diagnose: Confirm that the DBCO-azide reaction is the source of the problem. Check the integrity of the azide on your biomolecule and the DBCO on the dye.

    • Solution:

      • Verify Reagents: Use fresh, properly stored dye. Ensure the azide modification of your target molecule was successful.

      • Optimize Reaction: For antibody labeling, a 10- to 20-fold molar excess of dye over the protein is often a good starting point.[15] Allow the reaction to proceed for 4-12 hours at room temperature or 4°C, protected from light.[15]

      • Purification: After conjugation, remove any unreacted free dye using a desalting column or dialysis, as excess free dye can contribute to aggregation.[4]

Problem 2: My fluorescence signal is bright initially but fades quickly during imaging.

  • Possible Cause: Photobleaching

    • How to Diagnose: The signal diminishes with repeated or prolonged exposure to the excitation light source.

    • Solution:

      • Use Anti-Fade Reagents: Mount samples in a commercially available anti-fade mounting medium.[8]

      • Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure.[8] Use neutral density filters if available.

      • Optimize Imaging Settings: Use a more sensitive camera or detector to reduce the required exposure time.[8]

      • Deoxygenate Buffers: The presence of reactive oxygen species can accelerate photobleaching.[17] If compatible with your sample, using deoxygenated buffers can improve fluorophore stability.

Data Summaries

Table 1: Spectroscopic Properties of Related Cyanine Dyes Data for Disulfo-ICG-DBCO can be approximated from similar Disulfo-Cyanine structures.

PropertyTypical ValueNotes
Excitation Maximum (λex)~780-790 nmDependent on solvent and binding.[14]
Emission Maximum (λem)~810-820 nmDependent on solvent and binding.[14]
Extinction Coefficient>200,000 M⁻¹cm⁻¹High absorbance is characteristic of cyanine dyes.
Fluorescence Quantum Yield~0.1 - 0.3Highly dependent on environment; lower in aqueous buffers due to aggregation, higher when bound to proteins or lipids.[18]

Table 2: Summary of Common Quenching Issues and Solutions

IssuePotential CauseRecommended Solution
Low Initial Signal Aggregation (ACQ)Reduce dye/conjugate concentration; add 0.05% Tween-20 or BSA to buffer.[6]
Chemical QuenchingRemove reducing agents (e.g., TCEP) from all buffers via purification.[12]
Poor LabelingVerify reagent activity; optimize dye-to-molecule ratio and reaction time.[19]
Signal Fades Rapidly PhotobleachingUse anti-fade mounting media; reduce excitation light intensity and exposure time.[11]
Poor Stability in Buffer Hydrolysis/DegradationUse freshly prepared conjugate; store aliquots at -80°C. Free ICG in buffer has a half-life of ~1.2 days.[18][20]

Visual Guides and Protocols

Diagrams

ACQ_Mechanism Monomer Disulfo-ICG-DBCO Monomer (Fluorescent) Aggregate H-Aggregate (Quenched) Monomer->Aggregate High Concentration Aqueous Buffer Aggregate->Monomer Dilution Detergent (Tween-20) Binding to Protein Troubleshooting_Workflow Start Start: Low or No Fluorescence Signal CheckSpectrum Measure Absorbance Spectrum of Conjugate Start->CheckSpectrum IsShifted Blue-shift or Shoulder Peak Present? CheckSpectrum->IsShifted IsQuencher Check Buffers for Quenchers (e.g., TCEP, DTT) IsShifted->IsQuencher No Sol_Aggregate Cause: Aggregation 1. Dilute Sample 2. Add Tween-20 or BSA 3. Re-optimize Labeling Conc. IsShifted->Sol_Aggregate Yes CheckLabeling Review Labeling Protocol: - Reagent Age? - Molar Ratio? - Reaction Time? IsQuencher->CheckLabeling No Sol_Quencher Cause: Chemical Quenching 1. Purify Sample (Dialysis/SEC) 2. Use Quencher-Free Buffers IsQuencher->Sol_Quencher Yes Sol_Labeling Cause: Poor Labeling 1. Use Fresh Dye 2. Titrate Dye Concentration 3. Verify Azide Modification CheckLabeling->Sol_Labeling Yes End Problem Resolved Sol_Aggregate->End Sol_Quencher->End Sol_Labeling->End

References

Technical Support Center: Purification of Disulfo-ICG-DBCO Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of unreacted Disulfo-ICG-DBCO following conjugation reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted Disulfo-ICG-DBCO after labeling?

A1: The removal of free dye is critical for accurate downstream analysis.[1] Excess, unconjugated Disulfo-ICG-DBCO can lead to an overestimation of the degree of labeling (DOL), increased background noise in fluorescence-based assays, and potential interference with the biological activity of the labeled molecule.[1]

Q2: What are the primary methods for removing unreacted Disulfo-ICG-DBCO?

A2: The most common methods for separating labeled biomolecules from smaller, unreacted dye molecules are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[2][3][4] The choice of method depends on factors such as sample volume, protein concentration, and the desired level of purity.[5]

Q3: How do I choose the right purification method for my experiment?

A3: For small sample volumes, spin desalting columns (a form of SEC) are fast and convenient.[6] Dialysis is a gentle method suitable for sensitive proteins, but it is a slower process. Tangential flow filtration is highly efficient for larger sample volumes and allows for simultaneous concentration and buffer exchange.[2]

Q4: Can I use precipitation to remove the unreacted dye?

A4: While precipitation (e.g., with cold acetone) can be used to isolate proteins, it may not be effective for protein concentrations below 1 mg/mL and can sometimes lead to protein denaturation or aggregation. It is generally less preferred than chromatography or filtration methods for this application.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your Disulfo-ICG-DBCO conjugate.

Problem 1: High Background Fluorescence in Final Product
Possible Cause Recommended Solution
Inefficient removal of unreacted dye. - Size Exclusion Chromatography: Ensure the column is adequately sized for your sample volume (typically 5-10% of the total column volume for high resolution).[3] Use a resin with an appropriate fractionation range (e.g., G-25 or G-50 for proteins >30 kDa).[3] - Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule but large enough to allow the free dye to pass through (e.g., 10 kDa MWCO for a 50 kDa protein).[1] Increase the number of buffer changes and the total dialysis time. - Tangential Flow Filtration: Increase the number of diavolumes during the buffer exchange step to ensure complete removal of the small molecule dye.
Non-specific binding of the dye to the purification matrix. - Pre-equilibrate the chromatography column or dialysis membrane thoroughly with your running buffer to block non-specific binding sites. - If using SEC, ensure the ionic strength of your buffer is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions between the dye and the resin.[3]
Autofluorescence of the sample or buffer components. - Include an unstained control to assess the intrinsic fluorescence of your sample.[7] - Use high-purity, fluorescence-free buffers and reagents.
Problem 2: Low Recovery of the Labeled Biomolecule
Possible Cause Recommended Solution
Adsorption of the biomolecule to the purification matrix. - Size Exclusion Chromatography: Use a resin known for low protein binding. Ensure the buffer composition is optimal for your protein's stability and solubility.[4] - Dialysis: Siliconize glassware to reduce protein loss on surfaces. Consider using dialysis devices made from low-binding materials. - Tangential Flow Filtration: Select a membrane material with low protein binding characteristics. Optimize the cross-flow rate to minimize the formation of a gel layer on the membrane surface, which can trap the protein.[2]
Precipitation or aggregation of the labeled protein. - Perform all purification steps at a temperature that ensures protein stability (e.g., 4°C). - Ensure the buffer pH and ionic strength are appropriate for your protein.[8] - The hydrophobicity of the DBCO group might increase the propensity for aggregation. Consider including non-ionic detergents or other stabilizing agents in your buffers.
Sample dilution during the purification process. - Size Exclusion Chromatography: Use a smaller sample volume relative to the column volume to minimize dilution.[3] - Dialysis: While some sample dilution can occur, it is generally minimal if performed correctly. - Tangential Flow Filtration: This method can be used to concentrate the sample after purification.[2]

Quantitative Data Summary

The following table summarizes typical performance metrics for common purification methods. Note that specific results will vary depending on the biomolecule, initial dye-to-protein ratio, and precise experimental conditions.

Purification Method Typical Protein Recovery Unconjugated Dye Removal Processing Time
Size Exclusion Chromatography (Spin Column) >85%[6]High< 15 minutes[1]
Dialysis HighHigh2 - 24 hours[2]
Tangential Flow Filtration >90%Very High30 minutes - several hours

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Desalting Column)

This protocol is suitable for rapid purification of small sample volumes (e.g., 50-150 µL).

Materials:

  • Zeba™ Spin Desalting Column (or equivalent) with an appropriate MWCO (e.g., 7K for proteins > 20 kDa).

  • Reaction mixture containing the Disulfo-ICG-DBCO labeled biomolecule.

  • Purification buffer (e.g., Phosphate Buffered Saline, PBS).

  • Microcentrifuge tubes for collection.

  • Microcentrifuge.

Methodology:

  • Equilibrate the spin column to room temperature.

  • Remove the bottom closure and loosen the cap. Place the column in a collection tube.

  • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Place the column in a new collection tube.

  • Slowly apply the reaction mixture to the center of the resin bed.

  • Centrifuge the column for 2 minutes at 1,500 x g.

  • The purified, labeled biomolecule is collected in the microcentrifuge tube. The unreacted Disulfo-ICG-DBCO remains in the column resin.

Protocol 2: Dialysis

This protocol is a gentle method suitable for larger sample volumes where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).

  • Reaction mixture containing the Disulfo-ICG-DBCO labeled biomolecule.

  • Large volume of purification buffer (e.g., PBS), at least 1000 times the sample volume.

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Methodology:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing or cassette.

  • Place the sealed sample into a beaker containing a large volume of cold (4°C) purification buffer.

  • Stir the buffer gently on a stir plate.

  • Dialyze for at least 4 hours at 4°C.

  • Change the dialysis buffer. For efficient removal, perform at least three buffer changes. A common schedule is two changes of 2 hours each, followed by an overnight dialysis.

  • After the final buffer change, retrieve the sample from the dialysis tubing or cassette.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule Reaction_Mix Incubation Biomolecule->Reaction_Mix Disulfo-ICG-DBCO Disulfo-ICG-DBCO Disulfo-ICG-DBCO->Reaction_Mix SEC Size Exclusion Chromatography Reaction_Mix->SEC Choose Method Dialysis Dialysis Reaction_Mix->Dialysis Choose Method TFF Tangential Flow Filtration Reaction_Mix->TFF Choose Method Purified_Conjugate Purified Disulfo-ICG-DBCO Conjugate SEC->Purified_Conjugate Unreacted_Dye Unreacted Disulfo-ICG-DBCO SEC->Unreacted_Dye Dialysis->Purified_Conjugate Dialysis->Unreacted_Dye TFF->Purified_Conjugate TFF->Unreacted_Dye

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic Start Start Problem Problem Start->Problem Cause1 Inefficient Dye Removal Problem->Cause1 High Background? Cause2 Low Biomolecule Recovery Problem->Cause2 Low Yield? Solution1a Optimize SEC/Dialysis/TFF Parameters Cause1->Solution1a Solution1b Check for Non-specific Binding Cause1->Solution1b Solution2a Minimize Matrix Adsorption Cause2->Solution2a Solution2b Prevent Aggregation/ Precipitation Cause2->Solution2b

References

Impact of buffer pH on Disulfo-ICG-DBCO click chemistry reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the impact of buffer pH on the strain-promoted azide-alkyne cycloaddition (SPAAC) involving Disulfo-ICG-DBCO.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for a Disulfo-ICG-DBCO click chemistry reaction?

The optimal pH for the reaction between a DBCO group and an azide is generally within the range of 7 to 9.[1] For many biomolecule conjugations, a pH of around 7.4 (such as in PBS) is a common and effective starting point.[2][3] However, the reaction rate can be influenced by pH, with higher pH values often leading to a faster reaction.[4][5] It is crucial to balance reaction efficiency with the stability of the specific biomolecules involved, as some proteins or peptides may be sensitive to higher pH levels.[6]

Q2: Which buffers are recommended for conjugating an azide-modified molecule with Disulfo-ICG-DBCO?

It is essential to use amine-free and azide-free buffers, especially if the DBCO reagent was introduced via an NHS ester. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A widely used buffer, typically at pH 7.4.[2]

  • HEPES: This buffer has been shown to yield high reaction rates for SPAAC.[4][5]

  • Borate Buffer: A suitable option, typically used in the pH 8-9 range.[2]

  • Carbonate/Bicarbonate Buffer: Often used for reactions at a more alkaline pH of 9.[7]

Q3: Are there any buffer components or additives that I must avoid?

Yes, several common laboratory reagents can interfere with the reaction and should be avoided:

  • Sodium Azide (NaN₃): Do not use buffers containing sodium azide as a preservative. The azide in the buffer will compete with your azide-labeled biomolecule, reacting directly with the Disulfo-ICG-DBCO and significantly reducing your conjugation yield.[2][3][8]

  • Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , should be avoided during the conjugation step if an NHS-ester-DBCO reagent was used for labeling. These amines will compete with the target molecule for the NHS ester.[1][2] However, Tris can be useful for quenching the reaction once it is complete.[9]

  • Thiols: Avoid strong reducing agents containing thiols, such as DTT or β-mercaptoethanol, unless they are part of a specific protocol step, as they can potentially interact with other functional groups on your biomolecules.

Q4: How does pH affect the stability of the Disulfo-ICG-DBCO reagent?

The DBCO group itself can lose reactivity over time, and storage conditions are important. For long-term storage, avoiding azide- and thiol-containing buffers is recommended.[2] While the SPAAC reaction is tolerant to a range of pH values from 5 to 9, prolonged exposure to highly acidic or alkaline conditions could potentially affect the stability of the DBCO moiety or the integrity of the Disulfo-ICG dye.[2][10]

Q5: How does buffer choice and pH quantitatively affect the reaction rate?

Studies have shown that both the type of buffer and the pH have a significant impact on the reaction kinetics. Generally, higher pH values tend to increase the reaction rate, with the exception of HEPES buffer.[4][5] For example, reactions in HEPES buffer at pH 7 have been observed to be faster than in PBS at the same pH.[4][5] Reactions in cell culture media like DMEM were also found to be faster than in RPMI.[4][5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Potential CauseRecommended Solution
Incorrect Buffer Composition Ensure the buffer is free of sodium azide, which directly competes with the azide-labeled molecule.[3][8] If using a molecule labeled via a DBCO-NHS ester, confirm the buffer does not contain primary amines like Tris or glycine.[2]
Suboptimal pH Verify the reaction buffer pH is within the 7-9 range.[1] Perform small-scale pilot reactions at different pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition for your specific biomolecules.
Degraded Reagents DBCO reagents can degrade over time.[9] Use freshly prepared solutions. If using a DBCO-NHS ester to label one of the molecules, be aware that NHS esters are highly sensitive to moisture and can hydrolyze quickly, especially in aqueous solutions at higher pH.[1][11]
Suboptimal Molar Ratio Increase the molar excess of the less critical or more abundant component. A 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide-containing molecule is a common starting point.[2]
Insufficient Incubation Time/Temp Typical reaction times are 2-12 hours at room temperature or overnight at 4°C.[3][6] For slow reactions or low concentrations, extending the incubation time to 24-48 hours may improve the yield.[6]

Issue 2: Biomolecule Aggregation or Precipitation

Potential CauseRecommended Solution
High Concentration of Organic Solvent Disulfo-ICG-DBCO is often dissolved in an organic solvent like DMSO or DMF. High final concentrations of these solvents can denature proteins.[6] Keep the final concentration of the organic co-solvent to a minimum, ideally below 20%.[3][6]
Suboptimal pH for Protein Stability The optimal pH for the click reaction may not be the optimal pH for your protein's stability and solubility.[6] If aggregation occurs, screen a range of pH values within the recommended 7-9 range to find a compromise that maintains protein stability while allowing for efficient conjugation.
Excessive Agitation Vigorous mixing or vortexing can induce the aggregation of some sensitive proteins. Mix the reaction components gently by pipetting or slow inversion.[6]

Quantitative Data and Protocols

Table 1: Effect of Buffer System and pH on SPAAC Second-Order Reaction Rates

This table summarizes published kinetic data for the reaction of sulfo-DBCO-amine with model azide compounds, illustrating the impact of different buffer conditions.

Buffer SystempHTypical Rate Constant (M⁻¹s⁻¹)Reference
PBS70.32 – 0.85 (Relatively Low)[4][5]
HEPES70.55 – 1.22 (Relatively High)[4][5]
DMEM Media~7.40.59 – 0.97[4][5]
RPMI Media~7.20.27 – 0.77[4][5]
General Trend5 -> 10Rate generally increases with higher pH (except in HEPES)[4][5]
Experimental Protocol: General Procedure for Labeling an Azide-Modified Biomolecule with Disulfo-ICG-DBCO

This protocol provides a general starting point. Optimal conditions, particularly molar ratios and incubation times, may need to be determined empirically for each specific application.

  • Reagent Preparation:

    • Prepare the azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide) in a suitable reaction buffer (e.g., PBS, pH 7.4). The buffer must be free of sodium azide.[3]

    • If the biomolecule solution contains interfering substances (e.g., Tris, sodium azide), perform a buffer exchange using a spin desalting column or dialysis.[8]

    • Prepare a stock solution of Disulfo-ICG-DBCO (e.g., 10 mM) in an anhydrous, water-miscible organic solvent such as DMSO.

  • Reaction Setup:

    • To the azide-modified biomolecule solution, add the Disulfo-ICG-DBCO stock solution to achieve the desired molar ratio. A 2-4x molar excess of the DBCO reagent over the azide-biomolecule is a common starting point.[3]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 20% to minimize the risk of biomolecule precipitation.[3]

    • Mix the components gently by pipetting up and down. Avoid vigorous vortexing.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3] Protect the reaction from light due to the photosensitivity of the ICG dye.

    • Reaction progress can be monitored by observing the decrease in the characteristic DBCO absorbance at approximately 310 nm.[3]

  • Purification:

    • Remove the unreacted Disulfo-ICG-DBCO and other small molecules from the final conjugate.

    • Suitable purification methods include size-exclusion chromatography (SEC), spin desalting columns, or dialysis, depending on the nature and size of the biomolecule.[6]

  • Validation and Storage:

    • Validate the final conjugate using an appropriate method, such as SDS-PAGE (for proteins) or HPLC. Successful conjugation will result in a product with a higher molecular weight.[3]

    • Store the purified conjugate according to the stability requirements of your biomolecule, typically at 4°C or -20°C, protected from light.

Visual Guides and Workflows

G cluster_prep Step 1: Preparation cluster_react Step 2: Reaction cluster_purify Step 3: Purification & Validation p1 Prepare Azide-Biomolecule in Azide-Free Buffer r1 Combine Reagents in Buffer (pH 7-9) p1->r1 p2 Dissolve Disulfo-ICG-DBCO in DMSO p2->r1 r2 Incubate (2-12h, RT or 4°C) Protect from Light r1->r2 u1 Purify Conjugate (e.g., SEC, Dialysis) r2->u1 u2 Validate Conjugate (e.g., SDS-PAGE, HPLC) u1->u2 G start Low or No Conjugation Yield? q1 Is buffer pH within 7-9 range? start->q1 q2 Does buffer contain NaN₃ or primary amines? q1->q2 Yes a1 Adjust pH to 7.4-8.5 q1->a1 No q3 Are reagents fresh? (DBCO not degraded) q2->q3 No a2 Perform buffer exchange with PBS or HEPES q2->a2 Yes q4 Is molar ratio and time sufficient? q3->q4 Yes a3 Use fresh stock of Disulfo-ICG-DBCO q3->a3 No a4 Increase molar excess and/or incubation time q4->a4 No end_node Yield Should Improve q4->end_node Yes a1->q2 a2->q3 a3->q4 a4->end_node G cluster_react Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) r1 Azide-Modified Biomolecule product Disulfo-ICG-Biomolecule Conjugate (Stable Triazole Linkage) r1->product r1->product pH 7-9 Aqueous Buffer r2 Disulfo-ICG-DBCO r2->product r2->product pH 7-9 Aqueous Buffer

References

Minimizing Disulfo-ICG-DBCO aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disulfo-ICG-DBCO

Welcome to the technical support center for Disulfo-ICG-DBCO. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize dye aggregation and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disulfo-ICG-DBCO and what is it used for? Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye designed for biological labeling. It is a derivative of Indocyanine Green (ICG) that has been modified with two sulfonate groups (Disulfo) to enhance water solubility and a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety enables covalent labeling of azide-modified molecules via copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This makes it ideal for labeling biomolecules in aqueous environments for applications like in vivo imaging.[1][5]

Q2: What is dye aggregation and why is it a problem? Dye aggregation is a phenomenon where individual dye molecules in a solution, particularly in aqueous media, self-associate to form dimers or higher-order clusters (e.g., H-aggregates or J-aggregates).[6][7] This is driven by intermolecular forces like van der Waals interactions and hydrophobic effects.[6] Aggregation is a significant problem because it can alter the dye's photophysical properties, most notably causing a severe decrease in fluorescence intensity (quenching).[8][9] This can lead to weak or non-existent signals in labeling experiments.[10]

Q3: How do the "Disulfo" groups help? The two sulfonate groups are hydrophilic and negatively charged. Their presence increases the water solubility of the ICG core and introduces electrostatic repulsion between dye molecules.[9] This helps to counteract the hydrophobic forces that drive aggregation, making the dye easier to work with in aqueous buffers compared to its non-sulfonated counterparts. However, aggregation can still occur, especially at high concentrations.

Q4: What is the recommended solvent for dissolving and storing Disulfo-ICG-DBCO? For long-term storage, it is recommended to store the lyophilized powder at -20°C. For stock solutions, high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended.[1][5] These organic solvents disrupt the hydrophobic interactions that cause aggregation. Aqueous buffers can be used for preparing working solutions, but care must be taken with concentration.[7] For click chemistry reactions, avoid buffers containing sodium azide (NaN₃), as it will react with the DBCO group.[11][12]

Troubleshooting Guide

Issue: My fluorescence signal is weak or absent after labeling.

This is a common issue that can stem from several sources. Use the following guide to diagnose the problem.

Diagram: Troubleshooting Workflow for Low Fluorescence

TroubleshootingWorkflow Start Low or No Fluorescence Signal Aggregation Is the Dye Aggregating? Start->Aggregation Check First Degradation Has the Dye Degraded? Aggregation->Degradation No Sol_Aggregation Solution: • Lower concentration • Add organic co-solvent • Check UV-Vis spectrum Aggregation->Sol_Aggregation Yes ReactionFail Did the Click Reaction Fail? Degradation->ReactionFail No Sol_Degradation Solution: • Use fresh stock solution • Store properly (-20°C, dark) • Avoid repeated freeze-thaw Degradation->Sol_Degradation Yes Imaging Are Imaging Settings Correct? ReactionFail->Imaging No Sol_ReactionFail Solution: • Verify azide presence • Optimize reactant ratio • Check buffer (no NaN₃) • Increase reaction time ReactionFail->Sol_ReactionFail Yes Sol_Imaging Solution: • Use correct filter set (Ex: ~780 nm / Em: ~810 nm) • Increase exposure/gain Imaging->Sol_Imaging Yes AggregationMechanism cluster_0 Monomers in Solution (High Fluorescence) cluster_1 Aggregated State (Fluorescence Quenched) M1 ICG M2 ICG M3 ICG M4 ICG M5 ICG Aggregate ICG ICG ICG Aggregate->p2 Fluorescence Quenching p1->Aggregate High Concentration Aqueous Buffer

References

Improving photostability of Disulfo-ICG-DBCO during long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the photostability of Disulfo-ICG-DBCO during long-term fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disulfo-ICG-DBCO and why is photostability a concern for long-term imaging?

Disulfo-ICG-DBCO is a near-infrared (NIR) fluorescent dye.[1][2] It combines the spectral properties of Indocyanine Green (ICG) with a DBCO (Dibenzocyclooctyne) group, allowing it to be attached to molecules containing azide groups via a copper-free click chemistry reaction.[1][3]

Photostability is a critical concern in long-term imaging because all fluorophores, including Disulfo-ICG-DBCO, are susceptible to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[4] This leads to a progressive loss of signal, which can limit the duration of an experiment, reduce the signal-to-noise ratio, and complicate quantitative analysis, especially in time-lapse studies.[4][5]

Q2: What is the primary mechanism of photobleaching for ICG-based dyes?

The photobleaching of ICG and other cyanine dyes is primarily an oxidative process driven by reactive oxygen species (ROS).[6] The process generally follows these steps:

  • The dye absorbs a photon from the excitation light source and enters a short-lived excited singlet state.

  • While most molecules return to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, photochemically reactive triplet state.

  • This excited triplet-state dye can transfer its energy to molecular oxygen (O₂) present in the sample.[7]

  • This energy transfer creates highly reactive singlet oxygen (¹O₂), a major type of ROS.

  • Singlet oxygen then attacks the chemical structure of the dye, typically the polymethine chain, irreversibly destroying it and thus quenching its fluorescence.[6][7] The presence of oxygen is essential for this primary photobleaching pathway.[8]

Q3: What are the key factors that influence the photostability of Disulfo-ICG-DBCO?

Several factors can accelerate or mitigate photobleaching:

  • Excitation Light Intensity: Higher laser power or light intensity dramatically increases the rate of photobleaching.[4][5]

  • Exposure Duration: The longer the sample is illuminated, the more cumulative damage the fluorophore will sustain.[5]

  • Oxygen Concentration: The availability of molecular oxygen is a critical factor, as it is the primary precursor for the ROS that damage the dye.[4][8]

  • Chemical Environment: The solvent and other molecules in the imaging buffer can significantly impact photostability. ICG is known to be more stable in environments like blood serum or when bound to proteins like albumin compared to simple aqueous buffers.[7][9]

  • Fluorophore Concentration: At high concentrations, ICG and its derivatives can form non-fluorescent aggregates, which can alter their photophysical properties.[9]

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[10] They work primarily by scavenging reactive oxygen species.[10][11] By neutralizing ROS like singlet oxygen before they can damage the fluorophore, these reagents prolong the fluorescent signal. Common antifade reagents include:

  • Trolox: A cell-permeable, water-soluble derivative of Vitamin E that is a popular antioxidant for live-cell imaging.[11][12]

  • n-Propyl gallate (NPG): A widely used antifade compound.[10]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A commonly used antifading agent, though it can be less effective than others.[10]

  • Oxygen Scavenging Systems: These typically use enzymes like glucose oxidase and catalase to enzymatically remove dissolved oxygen from the medium.

Troubleshooting Guide

Q5: My fluorescent signal is fading rapidly. What are the first steps I should take?

Rapid signal loss is a classic sign of photobleaching. Before modifying your sample preparation, always optimize your imaging parameters first. The goal is to use the minimum number of photons required to obtain a satisfactory image.

Start Start: Rapid Signal Fading Optimize_Settings Optimize Microscope Settings Start->Optimize_Settings Reduce_Intensity Reduce Excitation Intensity (Laser Power / Lamp Output) Optimize_Settings->Reduce_Intensity Step 1 Increase_Exposure Increase Camera Exposure Time (Compensates for lower intensity) Reduce_Intensity->Increase_Exposure Step 2 Reduce_Frequency Reduce Acquisition Frequency (Increase time between images) Increase_Exposure->Reduce_Frequency Step 3 Check_Detector Use a High Quantum Efficiency Detector Reduce_Frequency->Check_Detector Step 4 Check_Result Is Photostability Sufficient? Check_Detector->Check_Result End End: Problem Solved Check_Result->End Yes Modify_Environment Modify Chemical Environment (See Q6) Check_Result->Modify_Environment No

Caption: Initial troubleshooting workflow for photobleaching.

Q6: I've optimized my microscope settings, but photobleaching is still an issue. How can I improve the chemical environment?

If optimizing imaging parameters is insufficient, the next step is to modify the imaging medium to protect the fluorophore.

  • Use an Optimized Buffer: Standard cell culture media are not designed for fluorescence imaging. A HEPES-buffered solution can provide better signal stability than phenol red-containing media.[13]

  • Add Antifade Reagents: For live-cell imaging, supplement your imaging buffer with a cell-permeable antioxidant. Trolox is a common and effective choice.[11][12]

  • Incorporate an Oxygen Scavenging System: For fixed cells or in vitro assays where cell viability is not a concern, using an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase) can be highly effective.

Caption: Simplified mechanism of photobleaching and the action of antifade reagents.

Q7: Are there specific antifade agents recommended for live-cell imaging with cyanine dyes?

Yes, the choice is important.

  • Recommended: Trolox is often preferred for live cells due to its cell permeability and antioxidant properties.[11][12]

  • Use with Caution: p-Phenylenediamine (PPD), while effective, can react with and split cyanine dyes, making it a poor choice for ICG-based fluorophores.[10] Both NPG and DABCO have been reported to have potential anti-apoptotic properties, which could interfere with certain biological studies.[10]

Q8: My sample shows high background or low signal, even at the beginning of the experiment. What could be the cause?

This may be due to dye aggregation. ICG and its derivatives can form aggregates in aqueous solutions, which can quench fluorescence.[14] The sulfonate groups on Disulfo-ICG are designed to improve water solubility and reduce aggregation, but issues can still arise.

  • Troubleshooting: Ensure the dye is fully dissolved in an appropriate solvent (like DMSO or water) before diluting it into your final imaging buffer. Avoid using excessively high concentrations of the dye. Binding to proteins like albumin can also help keep the dye in its monomeric, fluorescent state.[8]

Quantitative Data

The following tables summarize data for ICG and general fluorophores, providing a baseline for expected improvements.

Table 1: Relative Photostability of ICG in Different Solvents (Data adapted from studies on ICG, the core structure of Disulfo-ICG-DBCO. Higher values indicate greater stability.)

Solvent/MediumRelative Photostability (Compared to Water)Reference
Water1.0x[9]
Ethanol~1.5x[9]
Fetal Bovine Serum (FBS)~4.0x[9]
Whole Blood~2.0x[9]
DMSO~1.5x[9]

Table 2: Impact of Imaging Buffer on Signal Stability (Data generalized from studies on fluorescent probes in live-cell imaging.)

Imaging BufferKey ComponentsRelative Signal Intensity after 60 minReference
Standard Culture MediumPhenol Red, Vitamins~45%[13]
HEPES-buffered SalineHEPES~85%[13]
Optimized Imaging BufferHEPES, Trolox, Oxygen Scavenger>95%[13]

Experimental Protocols

Protocol 1: Quantifying the Photostability of Disulfo-ICG-DBCO

This protocol allows for the systematic evaluation of different conditions to maximize signal longevity.

Materials:

  • Samples labeled with Disulfo-ICG-DBCO.

  • Fluorescence microscope (confocal or widefield) with time-lapse capabilities.

  • Imaging dishes with glass bottoms.

  • Control Imaging Buffer (e.g., HEPES-buffered saline).

  • Test Imaging Buffers (e.g., Control Buffer + Antifade Reagents).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare replicate samples labeled with Disulfo-ICG-DBCO. Mount them in different imaging buffers (Control vs. Test).

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for 30 minutes.

    • Select an appropriate objective (e.g., 60x oil immersion).

    • Set the excitation and emission filters for Disulfo-ICG-DBCO (approx. Ex/Em = 780/810 nm).

  • Image Acquisition:

    • Define a consistent set of imaging parameters that you will use for all conditions (e.g., laser power at 20%, exposure time of 200 ms). Do not change these settings between samples.

    • For each sample, select a field of view with clearly labeled structures.

    • Begin a time-lapse acquisition, capturing an image every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) around the labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • For each condition, plot the normalized fluorescence intensity (Intensity / Initial Intensity) against time.

    • Compare the decay curves. The condition that results in the slowest decay has the highest photostability.

Prep Prepare Labeled Samples (Control & Test Buffers) Setup Set Up Microscope (Consistent Parameters) Prep->Setup Acquire Acquire Time-Lapse Series (e.g., 30 min) Setup->Acquire Analyze Analyze Data (Measure Intensity vs. Time) Acquire->Analyze Plot Plot Normalized Intensity Decay Curves Analyze->Plot Compare Compare Curves to Determine Optimal Conditions Plot->Compare

Caption: Experimental workflow for quantifying photostability.

References

Technical Support Center: Troubleshooting Cell Viability Issues with Disulfo-ICG-DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered during Disulfo-ICG-DBCO labeling experiments.

Troubleshooting Guides

Cell viability is a critical parameter in live-cell imaging and labeling experiments. Reduced cell viability after labeling with Disulfo-ICG-DBCO can be attributed to several factors, primarily related to the inherent properties of the Indocyanine Green (ICG) dye and the specifics of the labeling protocol.

Table 1: Common Issues, Potential Causes, and Solutions for Reduced Cell Viability
Issue Potential Cause Recommended Solution
High Cell Death Immediately After Labeling High Concentration of Disulfo-ICG-DBCO: ICG and its derivatives can exhibit dose-dependent cytotoxicity.[1][2][3][4][5]Perform a dose-response experiment to determine the optimal, non-toxic concentration of Disulfo-ICG-DBCO for your specific cell type. Start with a low concentration and incrementally increase it.
Prolonged Incubation Time: Extended exposure to the labeling reagent can increase cellular stress and toxicity.[3][4]Optimize the incubation time. Shorter incubation periods may be sufficient for effective labeling while minimizing cell death.
Solvent Toxicity: High concentrations of organic solvents (e.g., DMSO) used to dissolve the labeling reagent can be detrimental to cells.Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.5%).
Gradual Decrease in Cell Viability Post-Labeling Phototoxicity: ICG is a photosensitizer, and upon light exposure, it can generate reactive oxygen species (ROS) that are harmful to cells.[5][6]Minimize light exposure during and after labeling. Use low light intensity and appropriate filters during microscopy.[5] Consider using phenol red-free media to reduce autofluorescence.
Delayed Cytotoxic Effects: The labeling process might initiate apoptotic or necrotic pathways that manifest over time.Monitor cell health over a longer period post-labeling using viability assays. Consider using apoptosis/necrosis detection kits for further investigation.
Low Labeling Efficiency with Viable Cells Suboptimal Reaction Conditions: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is dependent on factors like temperature and pH.Incubate at 37°C to enhance reaction kinetics. Ensure the pH of the buffer is within the optimal range for SPAAC (typically pH 7.0-8.5).[7]
Steric Hindrance: The accessibility of the DBCO or azide moiety on the target molecule can be limited.Consider using a Disulfo-ICG-DBCO reagent with a longer PEG spacer to reduce steric hindrance.
Low Concentration of Reactants: Insufficient concentration of either the azide-modified target or the Disulfo-ICG-DBCO can lead to poor labeling.Increase the concentration of the limiting reactant. However, be mindful of the potential for increased cytotoxicity with higher Disulfo-ICG-DBCO concentrations.
High Background Staining Non-specific Binding: The dye may non-specifically adhere to the cell surface or extracellular matrix.Increase the number and duration of washing steps after the labeling incubation period.
Precipitation of the Reagent: Disulfo-ICG-DBCO may form aggregates at high concentrations, leading to non-specific background.Ensure the reagent is fully dissolved before adding it to the cell culture medium. Consider a brief centrifugation of the stock solution before use.

Diagram 1: Troubleshooting Workflow for Cell Viability Issues

Troubleshooting Workflow start Start: Reduced Cell Viability Observed check_concentration Is Disulfo-ICG-DBCO concentration optimized? start->check_concentration optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_incubation Is incubation time optimized? check_concentration->check_incubation Yes optimize_concentration->check_incubation optimize_incubation Reduce Incubation Time check_incubation->optimize_incubation No check_light Is light exposure minimized? check_incubation->check_light Yes optimize_incubation->check_light minimize_light Reduce Light Intensity and Exposure check_light->minimize_light No check_washing Are washing steps adequate? check_light->check_washing Yes minimize_light->check_washing improve_washing Increase Wash Steps and Duration check_washing->improve_washing No assess_reagents Assess Reagent Quality (e.g., solubility, age) check_washing->assess_reagents Yes improve_washing->assess_reagents end_success Problem Resolved assess_reagents->end_success

Caption: A flowchart for systematically troubleshooting reduced cell viability.

Experimental Protocols

Protocol 1: Cell Viability Assessment Using a Dual-Fluorescence Assay (Calcein-AM and Propidium Iodide)

This protocol allows for the simultaneous visualization of live and dead cells.

Materials:

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Cells labeled with Disulfo-ICG-DBCO

  • Control (unlabeled) cells

  • Fluorescence microscope with appropriate filter sets (FITC for Calcein-AM, TRITC for PI)

Procedure:

  • Prepare Staining Solution: Dilute the Calcein-AM and PI stock solutions in PBS to final working concentrations (e.g., 1 µM for Calcein-AM and 1 µg/mL for PI).

  • Cell Preparation: After the Disulfo-ICG-DBCO labeling and subsequent washing steps, remove the culture medium from both labeled and control cells.

  • Washing: Gently wash the cells twice with PBS to remove any residual medium.

  • Staining: Add the Calcein-AM/PI staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Remove the staining solution and replace it with fresh PBS. Image the cells immediately using a fluorescence microscope.

    • Live cells will fluoresce green (Calcein).

    • Dead cells will fluoresce red (Propidium Iodide).

  • Quantification: Acquire images from multiple random fields of view for each condition. Count the number of green and red cells to determine the percentage of viable cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity associated with Disulfo-ICG-DBCO?

A1: The cytotoxicity is most likely attributed to the Disulfo-ICG component of the molecule. Indocyanine green (ICG) and its derivatives have been shown to cause dose- and time-dependent toxicity in various cell types.[1][2][3][4][5] This toxicity can be exacerbated by exposure to light, which can induce the production of reactive oxygen species (ROS).[5][6] The DBCO moiety itself has been shown to have minimal impact on cell viability at typical labeling concentrations. One study found that DSPE-PEG2000-DBCO did not affect cell viability at concentrations up to 100 µM.

Q2: What are the recommended starting concentrations for Disulfo-ICG-DBCO labeling?

A2: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability. A good starting point for many cell lines is in the range of 5-25 µM.

Q3: How can I minimize phototoxicity during imaging?

A3: To minimize phototoxicity, it is important to reduce the exposure of labeled cells to excitation light.[8][9] This can be achieved by:

  • Using the lowest possible light intensity that still provides a detectable signal.

  • Minimizing the exposure time for image acquisition.

  • Using neutral density filters to attenuate the excitation light.

  • Avoiding prolonged and repeated imaging of the same field of view.

  • Using a microscope equipped with a shutter to block the light path when images are not being acquired.

Q4: Can the DBCO group react with other cellular components besides azides?

A4: While the strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly specific bioorthogonal reaction, there have been reports of DBCO reagents exhibiting some off-target reactivity with cysteine residues on proteins. However, this reaction is generally much slower than the reaction with azides.

Q5: Are there any alternative labeling strategies if cell viability remains an issue?

A5: If you continue to experience significant cell death, you may consider the following alternatives:

  • Use a less toxic fluorescent dye: Explore other near-infrared dyes conjugated to DBCO that may have better biocompatibility.

  • Reduce the degree of labeling: If you are labeling a biomolecule that is subsequently introduced to cells, reducing the number of dye molecules per biomolecule may decrease the overall toxicity.

  • Pre-labeling optimization: Ensure that the azide-functionalized target molecule is expressed at a sufficient level to allow for labeling with lower concentrations of the Disulfo-ICG-DBCO reagent.

Diagram 2: Potential Mechanism of ICG-Induced Phototoxicity

ICG Phototoxicity cluster_cell Cell ICG Disulfo-ICG-DBCO (Ground State) ICG_excited Disulfo-ICG-DBCO* (Excited State) ICG->ICG_excited Light (Excitation) ICG_excited->ICG Fluorescence (Emission) ROS Reactive Oxygen Species (ROS) ICG_excited->ROS Energy Transfer Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis Oxygen Molecular Oxygen (O2)

Caption: ICG can lead to phototoxicity by generating ROS upon light excitation.

References

Validation & Comparative

A Comparative Guide to Disulfo-ICG-DBCO and Sulfo-Cy5-DBCO for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent probe is a critical determinant for the success of in vivo imaging studies. The ideal probe should exhibit high brightness, superior water solubility, and excellent stability, while also possessing a reactive moiety for conjugation to targeting ligands. This guide provides an objective comparison of two commercially available NIR probes for copper-free click chemistry: Disulfo-Indocyanine Green-DBCO (Disulfo-ICG-DBCO) and Sulfo-Cyanine5-DBCO (sulfo-Cy5-DBCO). This comparison is based on their photophysical properties, in vivo performance characteristics, and includes supporting experimental data and protocols to aid researchers in making an informed decision for their specific applications.

Executive Summary

FeatureDisulfo-ICG-DBCO disodiumSulfo-Cy5-DBCOKey Advantage
Wavelength NIR-I/II (~789 nm / ~813 nm)NIR-I (~646 nm / ~662 nm)Deeper tissue penetration for ICG
Brightness Lower Quantum YieldHigher Quantum YieldHigher signal from Cy5
Water Solubility Good (enhanced by sulfo groups)Excellent (sulfonated)Both are highly soluble
In Vivo Stability Prone to aggregation and degradationGenerally more stableCy5 offers better stability
Primary Application Deep-tissue imaging, angiographyHigh-resolution imaging, cell trackingApplication-dependent

Photophysical Properties

The performance of a fluorescent probe is fundamentally dictated by its photophysical properties. Here, we compare the key spectral characteristics of Disulfo-ICG and Sulfo-Cy5.

PropertyThis compound (approximated from ICG)Sulfo-Cy5-DBCO
Excitation Maximum (λex) ~789 nm[1]~646 nm[2]
Emission Maximum (λem) ~813 nm[1]~662 nm[2][3]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[4]~250,000 - 271,000 M⁻¹cm⁻¹[][6]
Quantum Yield (Φ) ~0.029 in water, ~0.14 in plasma[4][7][8]~0.2 - 0.28[][9][10]
Brightness (ε × Φ) Lower in water, improves in plasmaHigher
Stokes Shift ~24 nm~16 nm[2]

Note: The properties for Disulfo-ICG-DBCO are approximated from Indocyanine Green (ICG). The addition of two sulfo groups and a DBCO moiety is expected to have a minor impact on the spectral maxima but will enhance water solubility.

In Vivo Performance Comparison

The utility of a fluorescent probe for in vivo imaging is influenced by factors beyond its intrinsic photophysical properties. These include its stability in biological media, pharmacokinetic profile, and the depth of tissue penetration of its fluorescence.

Tissue Penetration

Light penetration through biological tissues is wavelength-dependent. Longer wavelengths in the NIR spectrum experience less scattering and absorption by endogenous chromophores like hemoglobin and water.[11][12]

  • Disulfo-ICG-DBCO: With an emission maximum of around 813 nm, it falls within the optimal NIR-I window (700-900 nm) and approaches the NIR-II window (1000-1700 nm), allowing for deeper tissue penetration.[12][13] This is a significant advantage for imaging deeper tissues and organs.[14]

  • Sulfo-Cy5-DBCO: Its emission at approximately 662 nm is in the lower end of the NIR-I window. While still offering better tissue penetration than visible light, it is more susceptible to scattering and absorption compared to the emission of ICG.[15]

Brightness and Signal-to-Noise Ratio

The brightness of a fluorophore, a product of its molar extinction coefficient and quantum yield, directly impacts the signal intensity.

  • Sulfo-Cy5-DBCO: Generally exhibits a significantly higher quantum yield compared to ICG in aqueous environments.[][9][10] This translates to a brighter signal, which can be advantageous for detecting targets with low expression levels.

  • Disulfo-ICG-DBCO: The quantum yield of ICG is notoriously low in aqueous solutions but increases upon binding to plasma proteins like albumin.[4][7] While its molar extinction coefficient is high, its overall brightness can be lower than that of Sulfo-Cy5, particularly in non-vascular compartments.

In Vivo Stability and Pharmacokinetics

The stability of the dye in the physiological environment is crucial for longitudinal studies.

  • Disulfo-ICG-DBCO: ICG is known to be unstable in aqueous solutions, prone to aggregation, and can degrade, especially when exposed to light.[16][17][18] Encapsulation or conjugation can improve its stability.[19][20] The disulfonation in Disulfo-ICG-DBCO enhances its water solubility which can help reduce aggregation. Unconjugated ICG has a short plasma half-life and is rapidly cleared by the liver.[21][22]

  • Sulfo-Cy5-DBCO: Cyanine dyes like Cy5 are generally more stable in aqueous solutions compared to ICG. The sulfonation further improves its stability and water solubility.[6] Its pharmacokinetic profile will largely depend on the molecule it is conjugated to.

Experimental Protocols

This section provides a general framework for an in vivo imaging experiment using DBCO-conjugated NIR dyes in a murine tumor model. This protocol should be optimized for specific experimental conditions.

Preparation of the Imaging Probe

This involves the conjugation of the DBCO-functionalized dye to an azide-modified targeting ligand (e.g., antibody, peptide) via copper-free click chemistry.

Target Azide-modified Targeting Ligand Mix Mix in PBS (pH 7.4) Target->Mix Dye DBCO-conjugated NIR Dye Dye->Mix Incubate Incubate at RT (1-4 hours) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Probe Purified Imaging Probe Purify->Probe cluster_workflow In Vivo Imaging Workflow Start Anesthetize Mouse PreImage Acquire Baseline Fluorescence Image Start->PreImage Inject Inject Imaging Probe (i.v.) PreImage->Inject PostImage Acquire Images at Multiple Time Points Inject->PostImage Analyze Image Analysis (Tumor-to-Background Ratio) PostImage->Analyze ExVivo Ex Vivo Organ Imaging (Optional) Analyze->ExVivo End End Analyze->End ExVivo->End cluster_decision Probe Selection Logic Question Primary Research Goal? DeepTissue Deep Tissue Imaging? Question->DeepTissue Localization HighRes High Resolution/ Sensitivity Needed? Question->HighRes Quantification DeepTissue->HighRes No ICG Choose Disulfo-ICG-DBCO DeepTissue->ICG Yes HighRes->ICG No Cy5 Choose Sulfo-Cy5-DBCO HighRes->Cy5 Yes

References

A Head-to-Head Comparison of Disulfo-ICG-DBCO and Other Near-Infrared DBCO Dyes for Bioconjugation and In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) bioorthogonal probes, the selection of the optimal dye is critical for experimental success. This guide provides an objective comparison of Disulfo-ICG-DBCO with other commercially available NIR dyes functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry applications. We present a summary of their photophysical properties, supported by experimental data and detailed protocols for their use in key applications such as antibody conjugation and cellular imaging.

Indocyanine green (ICG) is a well-established NIR dye approved by the FDA for clinical use. Its derivatization to include a DBCO moiety, as in Disulfo-ICG-DBCO, allows for its covalent attachment to azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications. The addition of two sulfonate groups in Disulfo-ICG-DBCO enhances its water solubility.

Comparative Analysis of Photophysical Properties

The performance of a fluorescent dye is dictated by its photophysical properties. The following table summarizes the key characteristics of Disulfo-ICG-DBCO and other commonly used NIR DBCO dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldSolubility
Disulfo-ICG-DBCO ~789[1]~813[1]~200,000LowHigh (water)
Sulfo-Cyanine5.5 DBCO ~675~694~250,000~0.20High (water)
Cyanine7 DBCO ~750~773~250,000~0.12Moderate (water)
IRDye® 800CW DBCO 778794~240,000~0.06High (water, DMSO)

Note: The quantum yield of ICG derivatives is generally low and can be influenced by the solvent and conjugation to biomolecules.[2][3]

Experimental Workflows and Logical Relationships

The utility of these dyes lies in their ability to be conjugated to biomolecules for targeted imaging. The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_activation Biomolecule Activation cluster_conjugation Copper-Free Click Chemistry cluster_application Downstream Application Biomolecule Biomolecule Azide-modified_Biomolecule Azide-modified Biomolecule Biomolecule->Azide-modified_Biomolecule Reaction with Azide-NHS ester Azide-NHS_ester Azide-NHS ester Conjugate NIR Dye-Biomolecule Conjugate Azide-modified_Biomolecule->Conjugate SPAAC Reaction NIR-DBCO_Dye NIR-DBCO Dye NIR-DBCO_Dye->Conjugate Purification Purification Conjugate->Purification In_Vivo_Imaging In Vivo Imaging Purification->In_Vivo_Imaging antibody_conjugation_workflow Start Start: Antibody Solution Add_Azide_Linker Add Azide-PEG-NHS ester (10-fold molar excess) Start->Add_Azide_Linker Incubate_1h Incubate 1h at RT Add_Azide_Linker->Incubate_1h Dialysis Exhaustive dialysis to remove excess linker Incubate_1h->Dialysis Mix Mix Azide-Antibody and NIR-DBCO Dye Dialysis->Mix Prepare_Dye Dissolve NIR-DBCO Dye in DMSO (10 mM) Prepare_Dye->Mix Incubate_4_12h Incubate 4-12h at 4°C Mix->Incubate_4_12h Purification Purify conjugate (e.g., SEC) Incubate_4_12h->Purification Characterization Characterize conjugate (Dye-to-antibody ratio) Purification->Characterization End End: Purified Conjugate Characterization->End in_vivo_imaging_workflow Animal_Model Prepare Animal Model (e.g., tumor xenograft) Inject_Conjugate Intravenously inject NIR Dye-Biomolecule Conjugate Animal_Model->Inject_Conjugate Time_Lapse_Imaging Acquire images at multiple time points Inject_Conjugate->Time_Lapse_Imaging Image_Analysis Analyze image data (e.g., tumor-to-background ratio) Time_Lapse_Imaging->Image_Analysis Biodistribution Ex vivo biodistribution (optional) Image_Analysis->Biodistribution Conclusion Conclusion Image_Analysis->Conclusion Biodistribution->Conclusion

References

A Head-to-Head Comparison: Disulfo-ICG-DBCO Outshines Traditional ICG for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to label biomolecules with the near-infrared fluorophore Indocyanine Green (ICG), the choice of conjugation chemistry is critical. While traditional ICG derivatives have been used for years, a newer agent, Disulfo-ICG-DBCO, offers significant advantages in terms of efficiency, specificity, and the quality of the final conjugate. This guide provides a detailed comparison, supported by the established principles of bioconjugation, to demonstrate the superiority of Disulfo-ICG-DBCO.

Traditional methods for conjugating ICG, typically employing amine-reactive derivatives like ICG-sulfo-OSu (an N-hydroxysuccinimide ester), are fraught with challenges. These include the inherent hydrophobicity of the ICG molecule, leading to aggregation, and the non-specific nature of NHS-ester chemistry, which can result in heterogeneous products with unpredictable performance. Disulfo-ICG-DBCO addresses these issues through two key molecular modifications: disulfonation and the incorporation of a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

The addition of two sulfonic acid groups (disulfo-) dramatically increases the water solubility of the ICG molecule.[1][2][3] This is a crucial improvement over traditional ICG, which is known for its poor solubility in aqueous solutions and its tendency to aggregate.[4] Such aggregation can quench fluorescence and lead to non-specific binding, compromising the quality of experimental data.[5][6] The enhanced hydrophilicity of Disulfo-ICG-DBCO minimizes these issues, ensuring more reliable and reproducible results.[5][6]

Furthermore, the DBCO moiety enables a highly specific and efficient conjugation method known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction occurs rapidly and specifically between the DBCO group on the ICG derivative and an azide group introduced onto the target biomolecule.[7][8][9] This is a significant advancement over the NHS-ester chemistry used with traditional ICG derivatives, which targets primary amines (like lysine residues) on proteins. Since proteins often have multiple lysines, NHS-ester conjugation leads to a heterogeneous mixture of conjugates with varying numbers of dye molecules attached at different positions.[10] This heterogeneity can impact the biological activity of the labeled molecule. In contrast, the specificity of DBCO-azide chemistry allows for precise control over the conjugation site, leading to a more homogeneous and well-defined product.

Quantitative Comparison of Conjugation Chemistries

The following table summarizes the key differences in performance between Disulfo-ICG-DBCO and traditional ICG (exemplified by ICG-sulfo-OSu).

FeatureDisulfo-ICG-DBCOTraditional ICG (ICG-sulfo-OSu)
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click ChemistryN-hydroxysuccinimide (NHS) ester chemistry
Target Functional Group AzidePrimary amines (e.g., lysine residues)
Specificity of Reaction High (Bioorthogonal)Moderate (Reacts with multiple primary amines)
Reaction pH Typically 4-8.5Typically 7.2-8.5
Reaction Speed FastModerate
Side Reactions MinimalHydrolysis of NHS ester, reaction with other nucleophiles (e.g., tyrosine, serine)[11][12]
Water Solubility of Dye High (due to disulfonation)[1][2][3]Low to moderate (can be improved with PEGylation)[5][6][13]
Tendency for Aggregation ReducedHigh
Homogeneity of Conjugate High (site-specific conjugation possible)Low (heterogeneous mixture)[10]
Need for Organic Co-solvent Generally not requiredOften required for initial dye dissolution[1]

Experimental Workflows: A Tale of Two Chemistries

The experimental workflows for conjugation differ significantly between the two approaches, with the Disulfo-ICG-DBCO method offering a more controlled and straightforward process.

G cluster_0 Disulfo-ICG-DBCO Conjugation Workflow A Introduce Azide into Biomolecule (e.g., via Azide-NHS ester) B Purify Azide-Modified Biomolecule A->B C React with Disulfo-ICG-DBCO B->C D Purify Final Conjugate C->D G cluster_1 Traditional ICG-sulfo-OSu Conjugation Workflow E Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) F React with ICG-sulfo-OSu E->F G Quench Reaction (e.g., with Tris or Glycine) F->G H Purify Final Conjugate G->H

References

Validating Disulfo-ICG-DBCO Conjugation: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of Disulfo-ICG-DBCO to azide-modified biomolecules is a critical step in the development of targeted near-infrared (NIR) imaging agents, antibody-drug conjugates (ADCs), and other advanced biotherapeutics. Rigorous analytical validation is essential to confirm the formation of the desired conjugate and to ensure its purity. This guide provides a comparative overview of two gold-standard analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present detailed experimental protocols and expected data to aid researchers in the selection and implementation of the most suitable validation strategy.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful and complementary techniques for the validation of Disulfo-ICG-DBCO conjugation. Each method offers distinct advantages and provides unique insights into the success of the conjugation reaction.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Separation based on physicochemical properties (e.g., hydrophobicity in Reverse-Phase HPLC).Measurement of the mass-to-charge ratio (m/z) of ionized molecules.
Primary Output Chromatogram showing peaks corresponding to different components of the reaction mixture, with retention time as the key identifier.Mass spectrum showing peaks at specific m/z values corresponding to the molecular weights of the components.
Information Provided - Confirmation of conjugation through a shift in retention time. - Assessment of purity by quantifying the relative peak areas of the conjugate, unreacted dye, and other impurities. - Can be used for purification of the conjugate.- Unambiguous confirmation of conjugation by detecting the precise molecular weight of the conjugate. - Can identify the presence of multiple conjugation species (e.g., single vs. multiple dyes per biomolecule). - Can provide structural information through fragmentation analysis (MS/MS).
Key Advantage Quantitative purity assessment and preparative purification capabilities.High specificity and definitive confirmation of covalent bond formation.
Limitations Retention time shifts can be influenced by factors other than conjugation; may not definitively confirm covalent linkage on its own.Less suited for quantitative purity assessment of minor impurities without appropriate standards; can be more complex to operate.

Expected Quantitative Data

Successful conjugation of Disulfo-ICG-DBCO to an azide-modified biomolecule will result in predictable changes in both HPLC retention time and mass-to-charge ratio. For the purpose of this guide, we will consider the conjugation of Disulfo-ICG-DBCO to Azido-PEG4-amine as a model reaction.

Table 1: Expected HPLC Retention Time Shift

CompoundExpected Retention Time (RP-HPLC)Rationale for Shift
Unconjugated Disulfo-ICG-DBCOShorterThe DBCO moiety is hydrophobic, but the overall molecule is smaller and may elute earlier than the larger, more hydrophobic conjugate.
Disulfo-ICG-DBCO-PEG4-amine ConjugateLongerThe addition of the PEGylated amine increases the overall size and hydrophobicity of the molecule, leading to a longer retention time on a C18 column. The exact shift will depend on the specific HPLC conditions.

Note: The exact retention times are dependent on the specific HPLC column, gradient, and flow rate used and should be determined empirically.

Table 2: Expected Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Disulfo-ICG-DBCO (disodium salt)1193.361149.32 (as free acid)
Azido-PEG4-amine262.31[1][2][3][4]263.32
Disulfo-ICG-DBCO-PEG4-amine Conjugate1455.671456.68

Experimental Protocols

Protocol 1: Disulfo-ICG-DBCO Conjugation to an Azide-Modified Biomolecule

This protocol describes a general method for the strain-promoted alkyne-azide cycloaddition (SPAAC) between Disulfo-ICG-DBCO and an azide-containing molecule.

Materials:

  • Disulfo-ICG-DBCO

  • Azide-modified biomolecule (e.g., Azido-PEG4-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Spin desalting columns or dialysis cassettes (for purification)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Disulfo-ICG-DBCO in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Dissolve the azide-modified biomolecule in azide-free PBS, pH 7.4, to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Disulfo-ICG-DBCO solution to the azide-modified biomolecule solution.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 20% to avoid precipitation of the biomolecule.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted Disulfo-ICG-DBCO and other small molecules using a spin desalting column or by dialysis against PBS.

Protocol 2: Validation by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Columns:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified conjugation reaction mixture in the initial mobile phase conditions.

  • Injection: Inject the sample onto the equilibrated C18 column.

  • Gradient Elution:

    • Start with a linear gradient of 5% to 95% Solvent B over 30 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to 5% Solvent B and re-equilibrate the column.

  • Detection: Monitor the absorbance at the characteristic wavelengths for the Disulfo-ICG dye (around 780-800 nm) and the DBCO group (around 310 nm).[5]

  • Analysis:

    • Analyze the chromatogram for a new peak with a longer retention time compared to the unconjugated Disulfo-ICG-DBCO.

    • Integrate the peak areas to assess the purity of the conjugate.

Protocol 3: Validation by Mass Spectrometry (MS)

Instrumentation:

  • An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation:

    • For ESI-MS, dilute the purified conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • For MALDI-MS, co-crystallize the sample with an appropriate matrix (e.g., sinapinic acid for proteins).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the unconjugated reactants and the expected conjugate.

  • Analysis:

    • Look for a peak corresponding to the calculated mass-to-charge ratio of the Disulfo-ICG-DBCO conjugate.

    • The absence or significant reduction of the peak corresponding to the unconjugated Disulfo-ICG-DBCO provides further evidence of a successful reaction.

Visualization of the Experimental Workflow

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation cluster_hplc_analysis HPLC Data Analysis cluster_ms_analysis MS Data Analysis start Start reagents Prepare Stock Solutions (Disulfo-ICG-DBCO & Azide-Biomolecule) start->reagents reaction Mix & Incubate (4-12h at RT or O/N at 4°C) reagents->reaction purification Purify Conjugate (Desalting/Dialysis) reaction->purification hplc HPLC Analysis purification->hplc Inject Purified Sample ms Mass Spectrometry Analysis purification->ms Analyze Purified Sample hplc_chromatogram Analyze Chromatogram (Retention Time Shift) hplc->hplc_chromatogram ms_spectrum Analyze Mass Spectrum (Confirm m/z of Conjugate) ms->ms_spectrum hplc_purity Assess Purity (Peak Area Integration) hplc_chromatogram->hplc_purity ms_confirmation Confirm Covalent Bond Formation ms_spectrum->ms_confirmation

Caption: Experimental workflow for the conjugation and validation of Disulfo-ICG-DBCO.

Alternative Validation Methods

While HPLC and MS are the primary methods for validating Disulfo-ICG-DBCO conjugation, other techniques can provide complementary information:

  • UV-Vis Spectroscopy: The progress of the conjugation reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 310 nm as it is consumed.[5]

  • SDS-PAGE (for protein conjugates): A noticeable shift in the molecular weight of a protein after conjugation with the relatively large Disulfo-ICG-DBCO molecule can be visualized on an SDS-PAGE gel.

  • Fluorescence Spectroscopy: Confirmation of retained fluorescence of the ICG dye post-conjugation is crucial for imaging applications.

By employing a combination of these analytical techniques, researchers can confidently validate the successful conjugation of Disulfo-ICG-DBCO, ensuring the quality and reliability of their bioconjugates for downstream applications.

References

Quantifying Protein Labeling with Disulfo-ICG-DBCO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise and efficient labeling of biomolecules is paramount for accurate tracking, imaging, and therapeutic applications. Disulfo-ICG-DBCO disodium has emerged as a valuable tool for near-infrared (NIR) fluorescent labeling of azide-modified molecules through copper-free click chemistry. This guide provides a comprehensive comparison of Disulfo-ICG-DBCO with other labeling alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.

Performance Comparison: Disulfo-ICG-DBCO vs. Alternatives

The choice of a labeling reagent depends on several factors, including the desired degree of labeling (DOL), reaction efficiency, and the nature of the biomolecule. Strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO reagents is a popular bioorthogonal reaction. Below is a comparison of Disulfo-ICG-DBCO with other common labeling methods.

FeatureDisulfo-ICG-DBCOStandard Fluorescent DBCO Reagents (e.g., DBCO-Cy5)Amine-Reactive Dyes (e.g., NHS esters)
Labeling Chemistry Copper-free click chemistry (SPAAC) with azide-modified molecules.Copper-free click chemistry (SPAAC) with azide-modified molecules.Covalent bond formation with primary amines (e.g., lysine residues).
Specificity High, bioorthogonal reaction with minimal off-target labeling.High, bioorthogonal reaction.Less specific, reacts with any accessible primary amine.
Typical Degree of Labeling (DOL) 1 - 51 - 52 - 8
Reaction Conditions Physiological pH (7.2-7.5), room temperature.Physiological pH, room temperature.Mildly alkaline pH (8.0-9.0), room temperature.
Advantages NIR fluorescence, high water solubility due to sulfo groups, bioorthogonal.Wide range of fluorescent reporters available.Does not require prior modification of the protein with an azide group.
Disadvantages Requires pre-modification of the target molecule with an azide.Requires pre-modification of the target molecule with an azide.Can lead to heterogeneous labeling and potential loss of protein function.

Experimental Protocols

Accurate quantification of the degree of labeling is crucial for consistency and interpretation of experimental results. Below are detailed protocols for protein labeling with Disulfo-ICG-DBCO and the subsequent quantification of the DOL.

Protocol 1: Labeling of Azide-Modified Protein with Disulfo-ICG-DBCO

This protocol outlines the steps for labeling a protein that has been pre-modified to contain azide groups.

  • Protein Preparation: Dissolve the azide-modified protein in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO at a concentration of 10 mM.

  • Labeling Reaction: Add the Disulfo-ICG-DBCO stock solution to the protein solution. A molar excess of 10-20 fold of the DBCO reagent over the protein is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted Disulfo-ICG-DBCO using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.

Protocol 2: Quantification of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Spectrophotometric Measurement: Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the maximum absorbance of the ICG dye (approximately 780-800 nm).

  • Calculation of DOL: The degree of labeling can be calculated using the following formula:

    DOL = (A_max_ of conjugate × ε_protein_) / ((A_280_ of conjugate - A_max_ of conjugate × CF) × ε_dye_)

    Where:

    • A_max_ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • A_280_ is the absorbance of the conjugate at 280 nm.

    • ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye_ is the molar extinction coefficient of the dye at its A_max_ (a typical value for ICG derivatives is around 250,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280_ of dye / A_max_ of dye).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in protein labeling and quantification, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Azide-Modified\nProtein Azide-Modified Protein Mixing & Incubation Mixing & Incubation Azide-Modified\nProtein->Mixing & Incubation Disulfo-ICG-DBCO\nStock Solution Disulfo-ICG-DBCO Stock Solution Disulfo-ICG-DBCO\nStock Solution->Mixing & Incubation Desalting/\nDialysis Desalting/ Dialysis Mixing & Incubation->Desalting/\nDialysis Crude Conjugate Spectrophotometry\n(A280 & Amax) Spectrophotometry (A280 & Amax) Desalting/\nDialysis->Spectrophotometry\n(A280 & Amax) Purified Conjugate DOL Calculation DOL Calculation Spectrophotometry\n(A280 & Amax)->DOL Calculation

Caption: Experimental workflow for labeling and quantifying Disulfo-ICG-DBCO conjugates.

signaling_pathway cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_amine Amine-Reactive Labeling Azide-Modified\nBiomolecule Azide-Modified Biomolecule Triazole Linkage\n(Stable Conjugate) Triazole Linkage (Stable Conjugate) Azide-Modified\nBiomolecule->Triazole Linkage\n(Stable Conjugate) Reacts with DBCO-Functionalized\nProbe DBCO-Functionalized Probe DBCO-Functionalized\nProbe->Triazole Linkage\n(Stable Conjugate) Protein with\nPrimary Amines Protein with Primary Amines Amide Bond\n(Stable Conjugate) Amide Bond (Stable Conjugate) Protein with\nPrimary Amines->Amide Bond\n(Stable Conjugate) Reacts with NHS-Ester\nProbe NHS-Ester Probe NHS-Ester\nProbe->Amide Bond\n(Stable Conjugate)

Caption: Comparison of SPAAC and amine-reactive labeling chemistries.

Navigating the Crowded Spectrum: A Guide to Multicolor Imaging with Disulfo-ICG-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, visualizing multiple molecular targets simultaneously is paramount to unraveling complex biological systems. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo and deep-tissue imaging due to reduced autofluorescence and deeper light penetration. Disulfo-ICG-DBCO, a water-soluble derivative of Indocyanine Green (ICG) functionalized for copper-free click chemistry, is a valuable tool for labeling biomolecules in the NIR spectrum. However, its use in multicolor imaging experiments requires careful consideration of its spectral properties to mitigate issues arising from spectral overlap with other fluorophores. This guide provides a comprehensive comparison of Disulfo-ICG-DBCO with common NIR dyes, detailed experimental protocols, and strategies to ensure accurate multicolor analysis.

Spectral Overlap: The Primary Challenge in Multicolor Imaging

The primary hurdle in multicolor fluorescence imaging is spectral overlap, where the emission spectrum of one fluorophore bleeds into the detection channel of another.[1][2] This "crosstalk" can lead to false-positive signals and inaccurate colocalization analysis. Given that the emission profiles of fluorophores can span several hundred nanometers, some degree of overlap is almost inevitable, especially when using more than three fluorophores.[3] This is particularly relevant in the NIR region where spectrally distinct probes are less numerous compared to the visible spectrum.

To address this, techniques like spectral imaging and linear unmixing are employed.[4] These methods capture the entire emission spectrum at each pixel and then use algorithms to mathematically separate the contributions of each individual fluorophore based on their unique spectral signatures.[2][5]

Below is a diagram illustrating the concept of spectral overlap.

Spectral_Overlap cluster_spectra Emission Spectra Wavelength (nm) Wavelength (nm) Normalized Intensity Normalized Intensity 700 700 750 750 800 800 850 850 900 900 a b a->b c b->c label_icg Disulfo-ICG-DBCO (Em: ~813-822 nm) d e d->e f e->f label_af750 Alexa Fluor 750 (Em: ~775 nm) g h g->h i h->i label_irdye IRDye 800CW (Em: ~789 nm) overlap Spectral Overlap

Figure 1: Spectral Overlap of NIR Dyes.

Quantitative Comparison of Disulfo-ICG-DBCO and Spectrally Close Fluorophores

Effective planning of a multicolor experiment begins with a thorough understanding of the spectral properties of the chosen fluorophores. The addition of sulfonate groups to the ICG scaffold, as in Disulfo-ICG-DBCO, primarily enhances water solubility, which is crucial for biological applications.[6] While this modification can slightly alter the spectral properties, the excitation and emission maxima remain in a similar range to other ICG derivatives. For the purpose of this guide, the spectral properties of ICG-DBCO will be used as a close proxy for Disulfo-ICG-DBCO.

Table 1: Spectral Properties of Disulfo-ICG-DBCO and Common Spectrally Overlapping NIR Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Disulfo-ICG-DBCO (proxy: ICG-DBCO) ~789[7]~813[7]~200,000 - 250,000~0.03-0.13[8][9]
Alexa Fluor 750749[10]775[10]240,000[10]N/A
Cy7756[11]779[11]250,000N/A
IRDye® 800CW774[12]789[12]240,000 (in PBS)[12]N/A

Note: The quantum yield of ICG and its derivatives is highly dependent on the solvent and binding to proteins.[8][13] Values can increase significantly upon binding to proteins like albumin.

Alternative DBCO-Functionalized NIR Dyes

For researchers utilizing copper-free click chemistry, several other DBCO-functionalized NIR dyes are available. These serve as direct alternatives to Disulfo-ICG-DBCO and may offer advantages in terms of brightness, photostability, or spectral positioning.

Table 2: Comparison of DBCO-Functionalized NIR Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
Disulfo-ICG-DBCO ~789~813High water solubility due to two sulfonate groups.[14]
IRDye® 800CW DBCO778[11]794[11]Known for good performance in various imaging applications.[11]
sulfo-Cyanine7 DBCO750[15]773[15]Water-soluble cyanine dye with slightly shorter emission than ICG-based dyes.[15]
Cy5 DBCO~647~664Far-red dye, spectrally distinct from the ICG class, useful for expanding the color palette.[16]

Experimental Design and Protocols

Successful multicolor imaging with spectrally overlapping dyes hinges on a well-designed experimental workflow, from sample labeling to image acquisition and analysis.

General Workflow for Multicolor Imaging

The following diagram outlines a typical workflow for a two-color imaging experiment using a DBCO-functionalized dye and another fluorescent probe.

Multicolor_Workflow cluster_prep Sample Preparation cluster_labeling Fluorophore Labeling cluster_imaging Image Acquisition & Analysis A Metabolically label cells with an azide-modified substrate B Fix and permeabilize cells A->B C Incubate with Disulfo-ICG-DBCO (Copper-Free Click Chemistry) B->C Wash Steps D Perform immunolabeling with a primary and secondary antibody conjugated to a second fluorophore (e.g., Alexa Fluor 750) C->D Wash Steps E Acquire spectral data (Lambda Stack) D->E Wash & Mount F Perform Spectral Unmixing E->F G Generate separate channels for each fluorophore F->G

Figure 2: Multicolor Imaging Workflow.
Key Experimental Protocols

1. Protocol for Cell Labeling via Copper-Free Click Chemistry

This protocol describes the general steps for labeling azide-modified biomolecules in cells with a DBCO-functionalized dye like Disulfo-ICG-DBCO.

  • Materials:

    • Azide-labeled cells (e.g., after metabolic labeling with an azide-containing sugar or amino acid)

    • Disulfo-ICG-DBCO (or other DBCO-functionalized dye)

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

    • Wash buffer (e.g., PBS with 1% BSA)

  • Procedure:

    • Cell Preparation: Culture and treat cells with an azide-containing metabolic precursor (e.g., Ac4ManNAz) for a sufficient duration to allow incorporation into target biomolecules.

    • Fixation and Permeabilization:

      • Wash cells twice with PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]

      • Wash the cells twice with PBS.

      • For intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.[12]

    • DBCO Labeling:

      • Prepare a working solution of Disulfo-ICG-DBCO in a suitable buffer (e.g., PBS) at a concentration typically ranging from 5 to 30 µM.[17]

      • Wash the cells twice with a wash buffer.

      • Incubate the cells with the DBCO dye solution for 30-60 minutes at room temperature, protected from light.[17]

    • Washing: Wash the cells three to four times with wash buffer to remove any unbound dye.[17]

    • Further Labeling (Optional): Proceed with standard immunofluorescence protocols if labeling other targets with antibody-conjugated fluorophores.

    • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium for imaging.

2. Protocol for Multispectral Imaging and Linear Unmixing

This protocol outlines the acquisition and analysis steps for separating spectrally overlapping NIR fluorophores.

  • Instrumentation:

    • Confocal or widefield microscope equipped with a spectral detector and appropriate lasers for exciting the chosen fluorophores (e.g., 633/640 nm and 730/750 nm lasers).

    • Imaging software capable of acquiring lambda stacks and performing linear unmixing.[4]

  • Procedure:

    • Reference Spectra Acquisition:

      • Prepare single-labeled control samples for each fluorophore used in the experiment.

      • For each control sample, acquire a "lambda stack" by collecting a series of images at contiguous wavelength intervals across the emission spectrum. This generates the reference "spectral fingerprint" for each dye.[5]

    • Multicolor Sample Acquisition:

      • Using the same imaging settings as for the reference spectra, acquire a lambda stack of the multicolor-labeled experimental sample.

    • Linear Unmixing:

      • In the imaging software, define the reference spectra from the control samples.

      • Apply the linear unmixing algorithm to the lambda stack from the experimental sample. The software will calculate the contribution of each reference spectrum to the total fluorescence at every pixel.[2]

    • Image Generation: The output will be a set of images, each representing the isolated signal from a single fluorophore, with the spectral bleed-through computationally removed.

The following diagram illustrates the principle of copper-free click chemistry used for labeling.

Click_Chemistry Molecule_A Biomolecule Azide (N3) Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Copper-Free) Molecule_A->Reaction Molecule_B Disulfo-ICG-DBCO DBCO Group Molecule_B->Reaction Product Labeled Biomolecule Stable Triazole Linkage Reaction->Product Covalent Bond Formation

Figure 3: Copper-Free Click Chemistry.

Conclusion

Disulfo-ICG-DBCO is a potent tool for NIR fluorescence imaging, offering the benefits of high water solubility and a reactive handle for bioorthogonal conjugation. When planning multicolor experiments, a data-driven approach is essential. By understanding the spectral characteristics of Disulfo-ICG-DBCO and potential partner dyes, and by employing robust imaging and analysis techniques such as spectral unmixing, researchers can successfully navigate the crowded NIR spectrum. This allows for the clear and accurate visualization of multiple biological targets, ultimately leading to more insightful and reliable experimental outcomes. The development of photostable cyanine dyes and advanced unmixing algorithms will continue to expand the possibilities for complex, multicolor imaging in the NIR window.[10][18]

References

Head-to-Head Comparison: Disulfo-ICG-DBCO vs. Alexa Fluor 647-DBCO for Bioorthogonal Labeling and In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted molecular imaging and therapy, the selection of an appropriate fluorescent probe is paramount. This guide provides a detailed head-to-head comparison of two prominent DBCO-functionalized near-infrared (NIR) dyes: Disulfo-ICG-DBCO and Alexa Fluor 647-DBCO. The comparison focuses on their performance characteristics, supported by experimental data, to facilitate an informed decision for your specific research needs.

This guide delves into the key photophysical properties, stability, and practical considerations for employing these probes in bioorthogonal labeling schemes, particularly for in vivo imaging applications.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for Disulfo-ICG-DBCO and Alexa Fluor 647-DBCO, providing a rapid overview of their performance characteristics.

PropertyDisulfo-ICG-DBCO (based on ICG data)Alexa Fluor 647-DBCO
Excitation Maximum (λex) ~780 - 800 nm~650 nm[1]
Emission Maximum (λem) ~810 - 830 nm~665 nm[2]
Molar Extinction Coefficient (ε) ~150,000 - 250,000 M⁻¹cm⁻¹ (in plasma)~239,000 - 270,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ) Low, highly solvent and concentration dependent (~0.01-0.05 in aqueous solution)~0.33[4]
Fluorescence Lifetime (τ) ~0.166 ns (in water) to ~0.7 ns (in vivo)[2][5]~1.0 ns[4]
Photostability Prone to degradation in aqueous solutions, stabilized by binding to plasma proteins.[1][6]High photostability.[7]
pH Sensitivity Sensitive to environmental changes.Insensitive over a wide pH range (pH 4-10).[8]
Water Solubility High (due to two sulfo groups).High.

In-Depth Performance Analysis

Spectral Properties:

Disulfo-ICG-DBCO, a derivative of Indocyanine Green (ICG), operates in the NIR-I window with excitation and emission maxima around 800 nm.[9][10] This longer wavelength is advantageous for deep-tissue in vivo imaging due to reduced tissue autofluorescence and light scattering.[11] Alexa Fluor 647-DBCO, on the other hand, is a far-red fluorescent dye with excitation and emission peaks in the mid-600 nm range.[2] While still suitable for many in vivo applications, its shorter wavelength may result in slightly lower tissue penetration compared to ICG-based probes.

Brightness and Quantum Yield:

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Alexa Fluor 647 is renowned for its high quantum yield, resulting in exceptionally bright conjugates.[7] In contrast, ICG and its derivatives typically exhibit a lower quantum yield, which is highly dependent on the solvent, concentration, and binding to proteins.[12] The addition of two sulfo groups in Disulfo-ICG-DBCO enhances its water solubility but its impact on the quantum yield is not extensively documented.

Photostability and Environmental Sensitivity:

Alexa Fluor 647 is known for its exceptional photostability, allowing for longer imaging sessions with minimal signal loss.[7] It is also largely insensitive to pH changes within a physiological range.[8] ICG, however, is known to be less photostable in aqueous solutions and its fluorescence can be influenced by environmental factors.[1][6] Binding to plasma proteins like albumin can enhance its stability in vivo.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the application of these fluorescent probes.

Protocol 1: General Procedure for Labeling Azide-Modified Biomolecules with DBCO-Functionalized Dyes

This protocol describes a general method for conjugating Disulfo-ICG-DBCO or Alexa Fluor 647-DBCO to an azide-containing biomolecule (e.g., protein, antibody, or cell surface).

Materials:

  • Azide-modified biomolecule

  • Disulfo-ICG-DBCO or Alexa Fluor 647-DBCO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • DMSO (for dissolving the DBCO dye)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare the DBCO Dye Solution: Dissolve the DBCO-functionalized dye in a small amount of DMSO to create a stock solution (e.g., 10 mM).

  • Prepare the Azide-Modified Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

  • Conjugation Reaction: Add the DBCO dye stock solution to the azide-modified biomolecule solution. A molar excess of the DBCO dye (e.g., 3-10 fold) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for proteins).

Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines a general procedure for in vivo imaging of tumor-bearing mice using a fluorescently labeled targeting agent.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled targeting agent (e.g., antibody-dye conjugate)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection: Inject the fluorescently labeled targeting agent intravenously (e.g., via the tail vein) or intraperitoneally. The dose will depend on the specific probe and target.

  • Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the probe. Use appropriate excitation and emission filters for the specific dye.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest using the imaging software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioorthogonal labeling and a simplified representation of a targeted imaging concept.

experimental_workflow cluster_preparation Preparation cluster_reaction Bioorthogonal Reaction cluster_application Application Azide_Molecule Azide-modified Biomolecule Conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Molecule->Conjugation DBCO_Dye DBCO-functionalized Dye DBCO_Dye->Conjugation Labeled_Biomolecule Fluorescently Labeled Biomolecule Conjugation->Labeled_Biomolecule InVivo_Imaging In Vivo Imaging Labeled_Biomolecule->InVivo_Imaging Cell_Imaging Cellular Imaging Labeled_Biomolecule->Cell_Imaging

Caption: Bioorthogonal labeling workflow using SPAAC.

targeted_imaging cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Probe Targeting Ligand-Dye Conjugate Receptor Target Receptor Probe->Receptor Binding Tumor_Cell Tumor Cell Receptor->Tumor_Cell

References

Confirming the Specificity of Disulfo-ICG-DBCO Labeling in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way researchers visualize and track biological processes within living cells. Among the arsenal of tools available, the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide moiety stands out for its high specificity and biocompatibility. Disulfo-ICG-DBCO, a near-infrared (NIR) fluorescent probe, leverages this reaction for targeted cellular labeling. This guide provides a comprehensive comparison of Disulfo-ICG-DBCO with alternative labeling methods, supported by experimental data and detailed protocols to ensure the specificity of your labeling experiments.

The core principle behind the specificity of Disulfo-ICG-DBCO labeling lies in a two-step process. First, a bioorthogonal azide group is introduced into the cellular component of interest, most commonly through metabolic labeling with an azide-modified sugar like N-azidoacetylmannosamine (Ac4ManNAz). This azide-functionalized molecule is then specifically recognized and covalently bonded by the DBCO group of the Disulfo-ICG-DBCO probe, leading to targeted fluorescence.

Mechanism of Action and Potential for Non-Specific Binding

Disulfo-ICG-DBCO is a conjugate molecule comprising a sulfonated indocyanine green (ICG) dye and a DBCO moiety. While the DBCO-azide reaction is highly specific, the ICG component itself can exhibit some non-specific binding to plasma proteins and cell membranes[1]. The sulfonation of the ICG core in Disulfo-ICG-DBCO enhances its water solubility, which can help to reduce but not entirely eliminate this non-specific background. Furthermore, the DBCO group has been reported to have the potential to react with thiol groups on proteins, although this reaction is significantly slower than the reaction with azides.

Therefore, meticulous experimental design with appropriate controls is paramount to confirm that the observed fluorescence signal is a direct result of the specific DBCO-azide click reaction and not due to non-specific interactions.

Comparative Performance of Azide-Reactive Probes

The choice of a fluorescent probe for azide labeling depends on several factors, including the desired emission wavelength, quantum yield, and potential for non-specific binding. While direct head-to-head comparisons of Disulfo-ICG-DBCO with other NIR probes are limited in publicly available literature, we can infer its performance based on studies of its components and analogous probes.

Probe TypeWavelength (Ex/Em)Key AdvantagesPotential Disadvantages
Disulfo-ICG-DBCO ~780 nm / ~810 nmNear-infrared emission for deep tissue penetration and low autofluorescence. High water solubility.Potential for non-specific binding from the ICG moiety.
Cy5-DBCO ~650 nm / ~670 nmBright and photostable dye. Well-established in cellular imaging.Shorter wavelength than ICG, leading to more light scattering and autofluorescence in tissue.
AF647-DBCO ~650 nm / ~675 nmVery bright and photostable.Similar spectral limitations to Cy5 for in vivo imaging.
Radiolabeled sulfo-DBCO (e.g., [18F]FB-sulfo-DBCO) N/A (PET imaging)Quantitative in vivo imaging. High sensitivity.Requires specialized equipment for detection. Provides no optical signal.

A study on a radiolabeled analog, [18F]FB-sulfo-DBCO, demonstrated a 7-fold higher signal in azide-labeled Staphylococcus aureus compared to unlabeled control bacteria, highlighting the high specificity of the DBCO-azide reaction. This provides a quantitative benchmark for the expected level of specificity with DBCO-based probes.

Experimental Protocols for Confirming Specificity

To ensure and validate the specificity of Disulfo-ICG-DBCO labeling, a series of well-controlled experiments are essential.

I. Metabolic Labeling of Cells with Azide Sugars (Ac4ManNAz)
  • Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during labeling.

  • Ac4ManNAz Incubation:

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 10-50 µM. Note: While higher concentrations may increase azide incorporation, concentrations above 50 µM have been shown to have negative physiological effects on some cell lines. It is recommended to start with a lower concentration (e.g., 10 µM) and optimize for your specific cell type.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.

II. Labeling with Disulfo-ICG-DBCO
  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.

  • Disulfo-ICG-DBCO Incubation:

    • Prepare a fresh solution of Disulfo-ICG-DBCO in a suitable buffer (e.g., PBS or live-cell imaging medium) at a concentration of 5-20 µM.

    • Incubate the cells with the Disulfo-ICG-DBCO solution for 30-60 minutes at 37°C, protected from light. Incubation times may need to be optimized.

  • Final Washing: Wash the cells three to four times with PBS to remove any unbound Disulfo-ICG-DBCO. Thorough washing is critical to minimize background fluorescence.

III. Fluorescence Microscopy and Data Analysis
  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~780 nm, Emission: ~810 nm).

  • Quantitative Analysis: Measure the mean fluorescence intensity of the labeled cells. To confirm specificity, compare the fluorescence intensity of the experimental group with the control groups. A significantly higher signal in the azide-labeled cells is indicative of specific labeling. The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the labeled cells by the mean fluorescence intensity of the negative control cells.

Mandatory Control Experiments

To definitively confirm the specificity of Disulfo-ICG-DBCO labeling, the following control experiments must be performed alongside your experimental samples:

  • Negative Control 1 (No Azide): Cells that have not been treated with Ac4ManNAz but are subjected to the same Disulfo-ICG-DBCO labeling protocol. This control is crucial to assess the level of non-specific binding of the Disulfo-ICG-DBCO probe to the cells.

  • Negative Control 2 (Unlabeled Cells): Cells that have not been treated with either Ac4ManNAz or Disulfo-ICG-DBCO. This control is used to determine the level of cellular autofluorescence in the near-infrared channel.

  • Positive Control (Optional but Recommended): A cell line known to have high metabolic activity and efficient incorporation of azide sugars, or a surface that has been chemically functionalized with azides. This helps to confirm that the labeling protocol and reagents are working correctly.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_reaction Step 2: Click Chemistry Labeling cluster_analysis Step 3: Analysis cluster_controls Essential Controls A Cells in Culture B Incubate with Ac4ManNAz (24-48h) A->B C Azide-labeled Cells B->C D Wash Cells C->D E Incubate with Disulfo-ICG-DBCO (30-60min) D->E F Wash Cells E->F G Fluorescence Microscopy F->G H Quantitative Analysis (Signal vs. Controls) G->H I Control 1: No Ac4ManNAz I->E J Control 2: Unlabeled Cells J->G

Caption: Experimental workflow for confirming Disulfo-ICG-DBCO labeling specificity.

sialic_acid_pathway cluster_pathway Sialic Acid Biosynthesis Pathway cluster_labeling Click Chemistry Reaction Ac4ManNAz Ac4ManNAz (Enters Cell) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz SiaNAz (Azido-Sialic Acid) ManNAz->SiaNAz Series of Enzymatic Steps Glycoprotein Cell Surface Glycoprotein SiaNAz->Glycoprotein Glycosyl- transferases AzideGlycoprotein Azide-labeled Glycoprotein Glycoprotein->AzideGlycoprotein LabeledGlycoprotein Fluorescently Labeled Glycoprotein AzideGlycoprotein->LabeledGlycoprotein DBCO Disulfo-ICG-DBCO DBCO->LabeledGlycoprotein [3+2] Cycloaddition

Caption: Metabolic incorporation of Ac4ManNAz and subsequent click labeling.

By following these detailed protocols and incorporating the mandatory control experiments, researchers can confidently confirm the specificity of Disulfo-ICG-DBCO labeling and obtain reliable, high-quality data for their cellular imaging studies. This rigorous approach is essential for the accurate interpretation of experimental results and for advancing our understanding of complex biological systems.

References

Safety Operating Guide

Proper Disposal of Disulfo-ICG-DBCO Disodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate guidance, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal. The following information provides a general framework for the safe handling and disposal of Disulfo-ICG-DBCO disodium salt, a fluorescent dye commonly used in biomedical research.

I. Understanding the Compound and Potential Hazards

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

  • Ventilation: Handle the solid powder and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contamination: Prevent the compound from entering drains or waterways.

II. Step-by-Step Disposal Procedure

The primary and most critical step in disposing of any laboratory chemical is to follow your institution's established waste management protocols.

  • Consult the Safety Data Sheet (SDS): If you have an SDS for the specific lot of this compound salt from your supplier, it will contain a section on disposal considerations. This is the most authoritative source of information.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) office is the definitive resource for chemical waste disposal. Provide them with the chemical name, CAS number (if available), and quantity to be disposed of. They will provide specific instructions for collection and disposal.

  • Waste Segregation and Labeling: Do not mix this compound salt waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[3][4][5]

    • Solid Waste: Collect uncontaminated solid this compound salt in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof container. The container should be compatible with the solvent used.

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound salt"), and the approximate concentration and volume.[5]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by your EHS department.[5][6] Ensure the container is tightly sealed.

  • Disposal of Empty Containers: Empty containers that held this compound salt should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[7] After rinsing, the container can typically be disposed of in the regular trash, but confirm this with your EHS office.[7][8]

III. General Guidelines for Chemical Waste Disposal

The following table summarizes general best practices for laboratory chemical waste disposal.

Waste Type Disposal Procedure Key Considerations
Unused Solid Compound Collect in a labeled, sealed container for EHS pickup.Do not dispose of in regular trash.
Aqueous Solutions Collect in a labeled, sealed container for EHS pickup.Do not pour down the drain unless explicitly approved by EHS.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.Segregate from non-hazardous waste.
Empty Stock Vials Triple-rinse with an appropriate solvent, collect rinsate as hazardous waste, then dispose of the vial as instructed by EHS.Deface the label on the empty vial before disposal.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound salt.

DisposalWorkflow start Start: Have Disulfo-ICG-DBCO disodium salt for disposal sds Consult the manufacturer's Safety Data Sheet (SDS) start->sds ehs Contact your institution's Environmental Health & Safety (EHS) office sds->ehs Disposal info unclear or unavailable follow_ehs Follow EHS instructions for segregation, labeling, and pickup ehs->follow_ehs solid_waste Solid Waste: Collect in a labeled, sealed container follow_ehs->solid_waste For solid material liquid_waste Liquid Waste: Collect in a separate, labeled, sealed container follow_ehs->liquid_waste For solutions end End: Waste properly disposed solid_waste->end liquid_waste->end

Caption: Decision workflow for the disposal of this compound salt.

By adhering to these procedures and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound salt, protecting both yourself and the environment.

References

Essential Safety and Operational Guide for Handling Disulfo-ICG-DBCO Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Disulfo-ICG-DBCO disodium salt. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of its constituent parts: a cyanine dye (Indocyanine Green - ICG) and a dibenzocyclooctyne (DBCO) moiety, as well as general best practices for laboratory chemical safety. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Precautions

When handling this compound salt, a thorough risk assessment should be conducted. The primary hazards are related to potential skin and eye irritation, and possible respiratory irritation from dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Notes
Eyes/Face Safety Goggles and optional Face ShieldGoggles must be splash-proof. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. For prolonged or repeated contact, consider double-gloving.
Body Laboratory CoatA buttoned lab coat is the minimum requirement. Ensure it is clean and fits properly.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of any potential dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on your risk assessment.

Workplace Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound salt or for many similar cyanine dyes.[3] Therefore, it is crucial to handle this compound with the principle of "As Low As Reasonably Practicable" (ALARP) to minimize any potential exposure.

Parameter Value Source
Occupational Exposure Limit (OEL) Not EstablishedN/A
Recommendation Minimize exposureHandle in a well-ventilated area, preferably a fume hood, to keep airborne concentrations as low as possible.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling the compound, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated balance, appropriate solvents, and waste containers, readily available.

  • Donning PPE : Put on all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing and Aliquoting :

    • Handle the solid compound carefully to avoid generating dust.

    • Use a micro-spatula for transferring the solid.

    • If preparing a solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Experimental Use :

    • Keep containers with the compound or its solutions tightly sealed when not in use.

    • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Properly label and store any remaining material.

Disposal Plan: Step-by-Step Waste Management

All waste materials containing this compound salt should be considered hazardous waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) office.

  • Waste Segregation :

    • Solid Waste : Collect unused or expired solid compound, as well as contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a clearly labeled, sealed container.[4] The container should be compatible with the chemical and marked as "Hazardous Chemical Waste" with the full chemical name.

    • Liquid Waste : Collect solutions containing the compound in a separate, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Storage Pending Disposal :

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the full chemical name and any available safety information. Never dispose of this chemical down the drain or in regular trash.[5]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound salt.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling This compound lab_coat Wear a Lab Coat start->lab_coat Always fume_hood Work in a Chemical Fume Hood? splash_risk Significant Splash Risk? fume_hood->splash_risk Yes respirator Consider a NIOSH-Approved Respirator fume_hood->respirator No gloves Wear Nitrile or Neoprene Gloves lab_coat->gloves goggles Wear Splash-Proof Safety Goggles gloves->goggles goggles->fume_hood face_shield Wear a Face Shield splash_risk->face_shield Yes end Proceed with Experiment splash_risk->end No face_shield->end respirator->splash_risk

Caption: Workflow for selecting appropriate PPE.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound salt in their work. Always consult with your institution's safety officer for specific guidance and requirements.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.